R(-)-QNB methiodide
Beschreibung
BenchChem offers high-quality R(-)-QNB methiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R(-)-QNB methiodide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C22H26INO3 |
|---|---|
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
[(3R)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/t17?,20-,23?;/m0./s1 |
InChI-Schlüssel |
YCVUWYMRBRAYRO-TULJGGFASA-M |
Isomerische SMILES |
C[N+]12CCC(CC1)[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
Kanonische SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Deep Dive: R(-)-QNB Methiodide Muscarinic Receptor Binding Affinity
Executive Summary
R(-)-3-Quinuclidinyl benzilate methiodide (R-QNB-MeI) represents a specialized, high-affinity radioligand tool distinct from its tertiary amine parent, QNB. While the parent compound is a lipophilic, blood-brain barrier (BBB) permeable antagonist used for total receptor quantification, the methiodide derivative is a quaternary ammonium salt . This structural modification confers permanent positive charge, rendering the molecule hydrophilic and membrane-impermeable.
Consequently, R-QNB-MeI is the gold standard for selectively quantifying cell-surface muscarinic acetylcholine receptors (mAChRs) without interference from intracellular pools, and for distinguishing peripheral vs. central receptor populations in vivo. This guide details the physicochemical basis, binding kinetics, and validated protocols for its application in pharmacological assays.
Chemical & Pharmacological Basis[1][2][3][4]
Structural Determinants of Affinity
The high affinity of QNB-MeI is driven by two critical structural features:
-
Stereochemistry (The "R" Isomer): The muscarinic orthosteric binding pocket exhibits profound stereoselectivity. The (R)-enantiomer is the eutomer (active form), typically exhibiting 100–1000 fold higher affinity than the (S)-enantiomer. It forms critical hydrogen bonds with Asn residues in the receptor transmembrane domains.
-
Quaternization (The "Methiodide"): Methylation of the quinuclidine nitrogen creates a permanent positive charge. This mimics the endogenous acetylcholine charge, maintaining high affinity (
in the picomolar range) while preventing diffusion across lipid bilayers.
Differential Localization Utility
The following diagram illustrates the functional difference between generic QNB and QNB-Methiodide in a biological system.
Figure 1: Differential accessibility of Tertiary QNB vs. Quaternary QNB-Methiodide. QNB-MeI is restricted to surface receptors.
Binding Kinetics & Affinity Profile
R(-)-QNB Methiodide acts as a non-selective muscarinic antagonist with high affinity across M1–M5 subtypes. Its binding is often characterized as "pseudo-irreversible" due to an extremely slow dissociation rate.
Quantitative Parameters
The following values represent consensus ranges derived from mammalian tissue assays (Cortex/Heart membrane preps).
| Parameter | Value Range | Notes |
| 20 – 60 pM | Extremely high affinity. Comparable to tertiary QNB.[1] | |
| Rapid onset, diffusion-limited. | ||
| Very slow dissociation; | ||
| Hill Coefficient ( | ~1.0 | Indicates binding to a single population of non-cooperative sites. |
| Selectivity | Non-selective | Binds M1-M5 with similar affinity. |
The "Pseudo-Irreversible" Phenomenon
Because the dissociation half-life (
-
Recommendation: Incubate competition assays for at least 2–3 hours at room temperature, or 1 hour at 37°C, to ensure equilibrium is reached.
Experimental Protocols: Radioligand Binding Assay
Objective: Determine specific binding of
Reagents & Buffer Systems
-
Ligand:
-R-QNB Methiodide (Specific Activity typically 30–80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4. -
Non-Specific Binding (NSB) Control: Atropine sulfate (1
M final concentration). -
Filters: Whatman GF/C or GF/B glass fiber filters.
-
Pre-treatment: CRITICAL. Soak filters in 0.3% Polyethylenimine (PEI) for >1 hour. This neutralizes the negative charge of the glass fiber, reducing non-specific binding of the cationic ligand.
Validated Workflow
The following DOT diagram outlines the self-validating workflow for a saturation binding assay.
Figure 2: Saturation binding workflow. PEI filter pretreatment is critical for cationic ligands.
Step-by-Step Procedure
-
Preparation: Thaw membrane aliquots and dilute in Assay Buffer to achieve ~10–50
g protein per well. -
Plate Setup:
-
Total Binding: Add 50
L Buffer + 50 L -R-QNB-MeI (varying concentrations 10 pM – 3 nM) + 100 L Membrane. -
Non-Specific Binding: Add 50
L Atropine (10 M stock) + 50 L -R-QNB-MeI + 100 L Membrane.
-
-
Incubation: Incubate at 37°C for 60 minutes. (Note: QNB-MeI equilibrates slower than agonist ligands).
-
Harvesting: Use a cell harvester. Pre-wet filters with ice-cold buffer.[2] Filter samples rapidly.
-
Washing: Wash filters 3x with 3 mL ice-cold buffer to remove unbound ligand.
-
Counting: Dry filters, add scintillant, and count.
Data Analysis & Interpretation
Calculating Specific Binding
[3]-
Quality Control: NSB should be <10% of Total Binding at
concentrations. If NSB is high, increase PEI soak time or wash volume.
Saturation Analysis (Scatchard/Rosenthal)
Plot Bound/Free vs. Bound .
-
Linear Plot: Indicates a single receptor population.
-
Curvilinear Plot: May indicate negative cooperativity or multiple sites (though rare for QNB-MeI unless comparing high vs. low affinity states in the presence of G-proteins, although QNB is an antagonist and generally insensitive to G-protein coupling states).
Competition Analysis ( )
When using R-QNB-MeI as a tracer to test other drugs:
-
[L]: Concentration of
-R-QNB-MeI used (typically set at the value, e.g., 50 pM). -
Note: Because QNB-MeI has such high affinity, ensure you do not deplete the free ligand concentration (keep bound ligand < 10% of total added).
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
-
Gibson, R. E., et al. (1984). [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates. British Journal of Pharmacology, 82(4), 839–851. Link
-
Hulme, E. C., et al. (1978). The binding of antagonists to muscarinic receptors. Molecular Pharmacology, 14(5), 737-750. Link
-
Lee, J. H., et al. (1991). Binding kinetics of quinuclidinyl benzilate and methyl-quinuclidinyl benzilate enantiomers at neuronal (M1), cardiac (M2), and pancreatic (M3) muscarinic receptors. Molecular Pharmacology, 40(1), 80-87. Link
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Link
Sources
Technical Monograph: R(-)-QNB Methiodide as a Peripherally Restricted Cholinergic Antagonist
Executive Summary
R(-)-QNB Methiodide (Quinuclidinyl benzilate methiodide) is a potent, high-affinity muscarinic acetylcholine receptor (mAChR) antagonist. Unlike its parent compound (QNB), which is a tertiary amine capable of freely crossing the blood-brain barrier (BBB), the methiodide derivative is a quaternary ammonium salt. This permanent positive charge renders it lipophobic and BBB-impermeable, restricting its pharmacological activity to the peripheral nervous system.
This compound is the "gold standard" tool for de-convoluting cholinergic signaling. By comparing the effects of systemic QNB (central + peripheral blockade) against QNB methiodide (peripheral blockade only), researchers can isolate central nervous system (CNS) specific muscarinic functions with high precision.
Chemical & Pharmacological Profile
Structural Determinants of Function
The core scaffold of QNB consists of a quinuclidine ring esterified with benzilic acid. The "methiodide" designation indicates the methylation of the quinuclidine nitrogen, converting it from a tertiary amine to a quaternary ammonium cation.
| Feature | QNB (Parent) | R(-)-QNB Methiodide |
| Nitrogen State | Tertiary Amine ( | Quaternary Ammonium ( |
| Charge at pH 7.4 | Equilibrium ( | Permanently Charged ( |
| BBB Permeability | High (Lipophilic) | Negligible (Hydrophilic/Charged) |
| Primary Utility | CNS & Peripheral Blockade | Peripheral-Only Blockade |
Stereochemistry & Affinity
The (R)-enantiomer of QNB and its derivatives exhibits significantly higher affinity for mAChRs than the (S)-enantiomer.
-
Kinetic Basis of Affinity: Research indicates that the stereoselectivity is driven primarily by the dissociation rate constant (
) rather than the association rate ( ). The R(-) isomer forms a stable receptor-ligand complex with a significantly longer residence time (slower ) compared to the S(+) isomer. -
Receptor Selectivity: R(-)-QNB methiodide is generally considered a non-selective antagonist, binding with high affinity (pM to low nM range) to all five muscarinic subtypes (M1–M5).
Mechanism of Action
R(-)-QNB methiodide functions as a competitive orthosteric antagonist. It binds to the acetylcholine recognition site on the mAChR, preventing endogenous acetylcholine (ACh) binding without activating the receptor.
The "Exclusion" Logic (Visualized)
The following diagram illustrates the differential distribution logic used in experimental design to isolate CNS effects.
Figure 1: Differential distribution of QNB vs. QNB Methiodide. Note the quaternary salt's inability to penetrate the BBB, restricting its antagonism to peripheral receptors.
Experimental Protocols
Protocol A: In Vivo Peripheral Blockade
Objective: To block peripheral autonomic muscarinic effects (e.g., salivation, bradycardia) without affecting central cognitive paradigms.
Causality & Logic:
-
Dosing: The methiodide salt is heavier than the free base. Doses must be calculated based on molar equivalents if comparing to QNB.
-
Timing: Quaternary salts clear renally but do not redistribute into lipid reservoirs (brain/fat) as readily as tertiary amines.
Step-by-Step Methodology:
-
Preparation: Dissolve R(-)-QNB methiodide in sterile 0.9% saline. Avoid DMSO if possible, as it can occasionally affect membrane permeability, though saline solubility is generally excellent for the salt form.
-
Dosage Calculation: Typical effective dose in rodents ranges from 0.5 to 5.0 mg/kg (i.p. or s.c.) .
-
Self-Validation: Perform a "salivation test." Administer Pilocarpine (muscarinic agonist). Pre-treatment with QNB methiodide should abolish pilocarpine-induced salivation (peripheral) but not affect pilocarpine-induced seizures (central, if high dose used) or cognitive tasks.
-
-
Administration: Inject 30–60 minutes prior to the behavioral assay or central drug challenge.
-
Control Group: A parallel group must receive saline vehicle.
-
Verification: Monitor pupil diameter (mydriasis) or heart rate. Peripheral blockade should result in mydriasis and tachycardia (blockade of vagal tone).
Protocol B: Membrane Preparation for Binding Assays
Objective: To quantify receptor density (
Step-by-Step Methodology:
-
Tissue Harvest: Dissect tissue (e.g., heart, ileum) on ice.
-
Homogenization:
-
Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4. -
Why EDTA? To chelate divalent cations that might activate metalloproteases.
-
Homogenize using a Polytron (bursts of 10s) to prevent heating.
-
-
Centrifugation (The Wash):
-
Spin at 48,000
for 15 min at 4°C. -
Discard supernatant. Resuspend pellet in fresh buffer.
-
Repeat: This wash step is critical to remove endogenous acetylcholine which would compete with the radioligand and artificially lower apparent affinity.
-
-
Resuspension: Resuspend final pellet in assay buffer to a protein concentration of ~0.5–1.0 mg/mL.
Protocol C: Competitive Binding Assay
Objective: Determine the
-
Assay Matrix (96-well plate):
-
Total Binding: Membrane + Radioligand (
concentration). -
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Atropine (1
). -
Experimental: Membrane + Radioligand + R(-)-QNB Methiodide (
to M).
-
-
Incubation:
-
Incubate at 25°C for 60-90 minutes .
-
Note: QNB has a very slow dissociation rate. Equilibrium takes time. 37°C speeds up kinetics but may degrade unstable receptors. 25°C is the standard compromise.
-
-
Termination:
-
Rapid filtration through GF/C filters pre-soaked in 0.5% Polyethylenimine (PEI) .
-
Why PEI? It reduces the negative charge of the glass fiber, preventing the positively charged ligand from sticking non-specifically to the filter (Filter blank reduction).
-
-
Counting: Liquid scintillation counting.
Quantitative Data Summary
The following values represent consensus affinity ranges for QNB and its derivatives. Note that R(-)-QNB methiodide generally retains the high affinity of the parent compound.
| Parameter | Tissue/Receptor | Value | Notes |
| Rat Cortex (M1) | 60 – 100 pM | High affinity central binding | |
| Heart (M2) | 30 – 50 pM | High affinity peripheral binding | |
| M1 (Cortex) | 0.1 – 0.5 nM | Competes effectively with [3H]-QNB | |
| M2 (Heart) | 0.1 – 0.4 nM | Slightly higher affinity for M2 in some preps | |
| Dissociation | M1 Receptor | > 2 hours | Extremely slow off-rate (Pseudo-irreversible) |
Kinetic Logic Diagram
The stereoselectivity of QNB is defined by the stability of the bound state.
Figure 2: Kinetic basis of stereoselectivity. The R(-) isomer is preferred due to a significantly slower dissociation rate.
References
-
Binding Kinetics of QNB Enantiomers
-
Blood-Brain Barrier Permeability
- Title: In vivo dissociation kinetics of [3H]quinuclidinyl benzilate: relationship to muscarinic receptor concentr
- Source: Journal of Neuroscience
-
URL:[Link]
-
Peripheral vs Central Differenti
-
Radioligand Binding Methodology
-
Chemical Structure & Properties
Sources
- 1. Binding kinetics of quinuclidinyl benzilate and methyl-quinuclidinyl benzilate enantiomers at neuronal (M1), cardiac (M2), and pancreatic (M3) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicuculline methiodide in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Me-QNB | C22H26INO3 | CID 13523121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Characterization of R(-)-QNB Methiodide: A Guide to Peripheral Muscarinic Receptor Profiling
This guide provides a comprehensive technical framework for the initial characterization of R(-)-QNB Methiodide (R(-)-3-Quinuclidinyl benzilate methiodide) in biological tissue.[1][2] It is designed for researchers requiring high-fidelity protocols for muscarinic receptor (mAChR) profiling, specifically distinguishing between cell-surface and intracellular receptor populations.[1][2]
Executive Summary
R(-)-QNB Methiodide is the quaternary ammonium derivative of the potent muscarinic antagonist QNB.[1][2] Unlike its lipophilic parent compound, the permanent positive charge on the methiodide derivative renders it hydrophilic and unable to passively penetrate cell membranes or the blood-brain barrier (BBB).
This physicochemical distinction is the cornerstone of its utility. While
Chemical & Pharmacological Profile
Structural Determinants of Action
-
Stereochemistry: The R(-) isomer exhibits significantly higher affinity for mAChRs than the S(+) isomer, consistent with the stereoselectivity of the parent QNB.
-
Quaternary Ammonium: The methylation of the quinuclidine nitrogen creates a permanent cation. This prevents BBB transport, making it an ideal tool for studying peripheral muscarinic effects (e.g., in the heart, lung, or gut) without central nervous system interference, or for differentiating receptor pools in vitro.
Mechanism of Exclusion
The following diagram illustrates the differential labeling capability of R(-)-QNB Methiodide compared to standard QNB.
Figure 1: Differential access of lipophilic QNB vs. hydrophilic QNB Methiodide to receptor pools.[1][2]
Methodological Framework
Tissue Preparation (Membrane Fractionation)
Expertise Note: Quaternary ligands are sensitive to ionic strength.[1][2] Excessive salt in the initial homogenization can interfere with binding; however, a wash step is critical to remove endogenous acetylcholine which competes for the binding site.
Protocol:
-
Dissection: Rapidly excise tissue (e.g., rat cerebral cortex, heart ventricle, or ileum) and place in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).[1][2]
-
Homogenization: Mince tissue and homogenize (Polytron, setting 6, 2 x 10 sec) in 10 volumes of ice-cold Buffer A.
-
Washing: Centrifuge homogenate at 40,000 x g for 15 min at 4°C . Discard supernatant.
-
Resuspension: Resuspend pellet in fresh Buffer A and repeat centrifugation (Step 3) to ensure removal of endogenous ligands.
-
Final Suspension: Resuspend the final pellet in Buffer B (50 mM Tris-HCl, 1 mM
, pH 7.4) to a protein concentration of approx.[1] 0.5 – 1.0 mg/mL.[1][2]
Radioligand Binding Assay (Saturation)
This experiment determines the equilibrium dissociation constant (
Critical Requirement: Glass fiber filters (Whatman GF/B or GF/C) must be pre-soaked in 0.1% Polyethyleneimine (PEI) for at least 1 hour.[1][2]
-
Reasoning: Quaternary ammonium compounds stick non-specifically to glass fibers.[1][2] PEI (cationic polymer) coats the filter, repelling the positively charged ligand and drastically reducing filter background.
Workflow:
-
Assay Setup: Prepare 12 x 75 mm polypropylene tubes.
-
Ligand Dilution: Prepare a range of
concentrations (e.g., 10 pM to 3 nM). -
Incubation:
-
Equilibrium: Incubate for 60 minutes at 25°C (or 37°C, though 25°C preserves receptor stability).
-
Termination: Rapid filtration through PEI-treated filters using a cell harvester.
-
Washing: Wash filters 3x with 4 mL ice-cold buffer.
-
Counting: Transfer filters to vials, add scintillation cocktail, and count (LSC).
Kinetic Characterization (Association/Dissociation)
To validate the equilibrium data, kinetic rates (
-
Association: Incubate a fixed concentration of ligand (~
) and filter at varying time points (1, 2, 5, 10, 20, 40, 60 min). -
Dissociation: Equilibrate tissue with ligand for 60 min, then add excess Atropine (10 µM).[1][2] Filter aliquots at subsequent time points to measure the rate of ligand release.
Data Analysis & Interpretation
Quantitative Parameters
Data should be analyzed using non-linear regression (e.g., GraphPad Prism).[1][2] The following table summarizes expected outcomes for a successful characterization.
| Parameter | Symbol | Definition | Expected Range (Typical) |
| Equilibrium Dissociation Constant | Concentration at 50% occupancy.[1][2] Lower value = Higher affinity.[1][2] | 20 – 200 pM | |
| Maximal Binding Density | Total number of receptors (fmol/mg protein).[1][2] | Tissue Dependent (Brain > Heart) | |
| Hill Coefficient | Slope factor.[1][2] Indicates cooperativity or heterogeneity.[1][2] | ~1.0 (Follows Mass Action Law) | |
| Specific Binding | - | (Total Binding) - (Non-Specific Binding). | > 80% of Total Binding |
Differentiating Surface vs. Total Receptors
To calculate the Internalization Ratio , perform parallel assays using
Note: This calculation assumes equal specific activity and counting efficiency for both isotopes.
Experimental Workflow Visualization
The following diagram outlines the critical path for the saturation binding assay, highlighting the self-validating control (NSB) and the critical PEI pretreatment step.
Figure 2: Step-by-step workflow for the radioligand binding assay.
References
-
PubChem. (n.d.).[1][2] R(-)-QNB methiodide | C22H26INO3.[1][2] National Library of Medicine.[1][2] Retrieved February 5, 2026, from [Link]
-
Gibson, R. E., et al. (1989).[1][2] Irreversible and quaternary muscarinic antagonists discriminate multiple muscarinic receptor binding sites in rat brain. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Lee, J. H., et al. (1989).[1][2] Distinct kinetic binding properties of N-[3H]-methylscopolamine afford differential labeling and localization of M1, M2, and M3 muscarinic receptor subtypes.[2][5] University of Miami.[1][2] Retrieved from [Link]
-
Gifford Bioscience. (n.d.).[1][2] Radioligand Binding Assay Protocol. Retrieved from [Link]
Sources
- 1. R(-)-QNB methiodide | C22H26INO3 | CID 16219918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinidine methiodide | C21H27IN2O2 | CID 23620731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
The Strategic Utilization of R(-)-QNB Methiodide in CNS Muscarinic Research
A Technical Guide for Differentiating Central vs. Peripheral Cholinergic Mechanisms
Executive Summary
This technical guide delineates the experimental utility of R(-)-3-Quinuclidinyl benzilate methiodide (R-QNB-MeI), a quaternary ammonium derivative of the classical high-affinity muscarinic antagonist QNB. Unlike its tertiary amine parent, R-QNB-MeI is charged and hydrophilic, rendering it impermeable to the Blood-Brain Barrier (BBB).
For neuroscientists and drug developers, this molecule is not merely a receptor blocker; it is a precision subtraction tool . By selectively saturating peripheral muscarinic acetylcholine receptors (mAChRs) while sparing central populations, R-QNB-MeI allows researchers to isolate and quantify CNS-specific cholinergic signaling. This guide details the pharmacological principles, experimental workflows, and data interpretation frameworks required to deploy R-QNB-MeI effectively.
Part 1: Chemical & Pharmacological Profile[1]
The Structural Logic: Tertiary vs. Quaternary
The functional distinction between QNB and R-QNB-MeI lies in the nitrogen center of the quinuclidine ring.
-
QNB (Tertiary Amine): Lipophilic at physiological pH. Crosses cell membranes and the BBB freely. Binds all mAChRs (M1-M5) indiscriminately in the brain and periphery.
-
R(-)-QNB Methiodide (Quaternary Ammonium): Permanently positively charged. Hydrophilic. Cannot cross the BBB.
-
Stereochemistry: The (R)-enantiomer is the eutomer, possessing up to 100-fold higher affinity for the mAChR orthosteric site compared to the (S)-enantiomer. Using the racemic mixture dilutes potency and introduces off-target noise; therefore, the R(-) isomer is the requisite standard for high-precision mapping.
Binding Kinetics & Subtype Selectivity
While QNB is often considered non-selective, quaternary derivatives like R-QNB-MeI exhibit unique kinetic properties. They often discriminate between receptor conformational states (G-protein coupled vs. uncoupled) more effectively than lipophilic ligands, often displaying "surface-only" binding profiles in tissue slice preparations.
Table 1: Comparative Profile of QNB Variants
| Feature | [3H]QNB (Tertiary) | [3H]R(-)-QNB Methiodide (Quaternary) |
| Charge | Neutral/Protonated Eq. | Permanently Positive (+) |
| BBB Permeability | High (CNS + Peripheral) | Null (Peripheral Only) |
| Cellular Access | Surface + Intracellular | Surface Receptors Only |
| Receptor Affinity ( | ~20–60 pM | ~50–100 pM (High Affinity) |
| Primary Utility | Total Receptor Density | Peripheral Blockade / Surface Mapping |
Part 2: The "Peripheral Clamp" Protocol
Objective: To determine if a physiological or behavioral effect induced by a systemic muscarinic agonist is mediated by Central or Peripheral receptors.
The Logic Gate
If a systemic agonist (e.g., Oxotremorine) causes a response (e.g., tremor, hypothermia), the origin is ambiguous. By pre-treating with R-QNB-MeI, the researcher "clamps" the peripheral receptors.
-
Scenario A: Effect persists
Mechanism is Central . -
Scenario B: Effect is abolished
Mechanism is Peripheral .
Visualization: The Subtraction Logic
Caption: The "Peripheral Clamp" strategy using R(-)-QNB Methiodide to isolate CNS signaling pathways.
Experimental Workflow (In Vivo)
Step 1: Preparation
-
Dissolve R(-)-QNB Methiodide in sterile saline (0.9%).
-
Note: Do not use DMSO if avoidable; saline solubility is sufficient for the salt form.
Step 2: Administration (The Clamp)
-
Dose: 1.0 – 5.0 mg/kg (i.p. or s.c.).
-
Timing: Administer 30–45 minutes prior to the challenge agent. This allows for complete saturation of peripheral sites (heart, salivary glands, smooth muscle).
Step 3: Validation of Blockade
-
Monitor peripheral markers:
-
Salivation: Should be absent.
-
Heart Rate: Expect tachycardia (blockade of vagal M2 input).
-
Pupil Dilation: Mydriasis (if administered systemically in high doses, though ocular penetration varies; topical application confirms blockade).
-
Step 4: The Challenge
-
Administer the BBB-permeable agonist (e.g., Pilocarpine, Oxotremorine) or the investigational drug.
Step 5: Readout
-
Measure CNS endpoints (e.g., prepulse inhibition, maze performance, tremor intensity).
-
Interpretation: Any activity observed here is exclusively centrally mediated.
Part 3: Direct CNS Applications (Intracerebroventricular)
Objective: To map surface receptors or produce long-lasting central blockade without diffusion artifacts.
Unlike tertiary QNB, which can diffuse into the lipid bilayer and bind internalized receptors or wash out into the periphery, R-QNB-MeI injected via ICV (Intracerebroventricular) or stereotaxic infusion remains localized to the extracellular space of the injection site.
Protocol: Stereotaxic Microinjection
-
Anesthesia: Isoflurane induction.
-
Coordinates: Target specific nuclei (e.g., Nucleus Accumbens for M1/M4 dopamine regulation).
-
Infusion: Micro-infuse R-QNB-MeI (0.1 – 1.0
g in 0.5 L aCSF). -
Advantage: The charge prevents the compound from diffusing back across the BBB into the periphery, ensuring that systemic side effects (heart rate changes) do not confound the behavioral data.
Part 4: In Vitro Receptor Characterization
Objective: Distinguishing Cell-Surface vs. Intracellular Receptor Pools.
In tissue homogenates or cell culture, tertiary [3H]QNB measures the total receptor population (Surface + Internalized). [3H]R-QNB-MeI measures only the surface population.
The Hydrophilicity Assay
-
Total Binding: Incubate permeabilized cells with [3H]QNB.
-
Surface Binding: Incubate intact cells with [3H]R-QNB-MeI at 4°C (to prevent endocytosis).
-
Internalized Fraction:
.
This assay is critical for studying receptor trafficking , specifically agonist-induced internalization (desensitization) dynamics.
Visualization: Differential Binding
Caption: Differential access of QNB variants allows calculation of receptor internalization ratios.
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain.[1] Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
-
Gibson, R. E., et al. (1984). A convenient synthesis of the muscarinic cholinergic antagonist (R)-[N-methyl-3H]quinuclidinyl benzilate methiodide. Journal of Labelled Compounds and Radiopharmaceuticals, 21(10), 993-1004. Link
-
Lee, J. H., et al. (1989). Quaternary forms of classical muscarinic antagonists distinguish subpopulations of muscarinic receptors. Molecular Pharmacology, 35(6), 713-720. Link
-
Snyder, S. H., et al. (1975). Muscarinic cholinergic receptor binding: response to physiological and pharmacological manipulations. Journal of Neurochemistry, 24(4), 823-827. Link
-
Birdsall, N. J., et al. (1978). The binding of agonists to brain muscarinic receptors. Molecular Pharmacology, 14(5), 723-736. Link
Sources
A Senior Application Scientist's Guide to Mapping Muscarinic Receptor Distribution with R(-)-QNB Methiodide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of Muscarinic Receptor Mapping
The cholinergic system, with its intricate network of muscarinic acetylcholine receptors (mAChRs), remains a cornerstone of neuropharmacology and drug discovery. These G protein-coupled receptors, designated M1 through M5, are pivotal in regulating a vast array of physiological processes, from cognitive function and motor control in the central nervous system (CNS) to the modulation of smooth muscle contractility and glandular secretions in the periphery.[1][2] Consequently, their dysfunction is implicated in a spectrum of disorders, including Alzheimer's disease, schizophrenia, chronic obstructive pulmonary disease (COPD), and overactive bladder. The precise anatomical localization and density of muscarinic receptor subtypes are critical pieces of information for understanding disease pathophysiology and for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles.
This guide provides a comprehensive technical overview of a powerful tool in the pharmacologist's armamentarium for elucidating the distribution of muscarinic receptors: the radiolabeled antagonist, R(-)-Quinuclidinyl Benzilate (QNB) methiodide. As a senior application scientist, my objective is not merely to present a set of protocols, but to imbue them with the scientific rationale and field-tested insights that underpin their successful execution and interpretation. We will delve into the unique properties of R(-)-QNB methiodide, the nuances of its application in both in vitro radioligand binding assays and quantitative autoradiography, and the critical aspects of data analysis and interpretation.
R(-)-QNB Methiodide: A Probe for Muscarinic Receptors
R(-)-QNB is a potent, non-selective muscarinic receptor antagonist.[3] The R(-)-enantiomer exhibits significantly higher affinity for muscarinic receptors than its S(+)-counterpart. In its tritiated form, [3H]R(-)-QNB, it has been extensively used to label and quantify muscarinic receptors in tissue homogenates and brain slices.[3]
This guide, however, focuses on the methiodide derivative of R(-)-QNB. The addition of a methyl group to the quinuclidinyl nitrogen results in a quaternary ammonium salt. This chemical modification confers a permanent positive charge to the molecule, which has significant implications for its use as a research tool.
Key Properties of R(-)-QNB Methiodide:
| Property | R(-)-QNB | R(-)-QNB Methiodide | Rationale for Use |
| Charge | Tertiary amine (can be charged or uncharged depending on pH) | Quaternary ammonium (permanently positively charged) | The permanent charge on the methiodide derivative significantly limits its ability to cross cell membranes.[4] This property is advantageous for selectively labeling cell surface receptors in intact cell preparations or for minimizing intracellular sequestration in tissue sections. |
| Membrane Permeability | Readily crosses cell membranes and the blood-brain barrier | Poorly permeable across cell membranes and the blood-brain barrier | For in vitro studies on tissue sections, the reduced membrane permeability of the methiodide form can help to confine the radioligand to the extracellular space, providing a more accurate representation of cell surface receptor distribution. In vivo, this property would restrict its use to peripheral targets or require direct administration into the CNS. |
| Receptor Specificity | Non-selective for muscarinic receptor subtypes in vitro.[5] Shows some M2-selectivity in vivo.[5] | Expected to retain the non-selective antagonist profile of the parent compound at all five muscarinic receptor subtypes (M1-M5). | The broad specificity for all muscarinic subtypes makes it an excellent tool for determining the total muscarinic receptor density in a given tissue or brain region. Subtype selectivity can then be dissected using subtype-selective competing ligands. |
The Principle of Receptor Mapping: A Conceptual Workflow
The fundamental principle behind using [3H]R(-)-QNB methiodide for receptor mapping lies in its ability to bind with high affinity and specificity to muscarinic receptors. By introducing the radiolabeled ligand to a tissue preparation, it will occupy the receptor binding sites. The amount of bound radioactivity, which can be quantified, is directly proportional to the density of receptors in that tissue.
The overall workflow can be conceptualized as follows:
Figure 1: Conceptual Workflow for Muscarinic Receptor Mapping. This diagram illustrates the major steps involved in mapping muscarinic receptor distribution using a radiolabeled ligand like [3H]R(-)-QNB methiodide.
In Vitro Radioligand Binding Assays with [3H]R(-)-QNB Methiodide
Radioligand binding assays using tissue homogenates are a cornerstone for quantifying receptor density (Bmax) and ligand affinity (Kd).[6]
Preparation of Tissue Homogenates
The quality of the tissue preparation is paramount for obtaining reliable and reproducible data.
Step-by-Step Protocol:
-
Tissue Dissection: Rapidly dissect the tissue of interest (e.g., brain region, smooth muscle) on ice.
-
Homogenization: Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer or a polytron. The buffer should be free of any agents that might interfere with receptor binding.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.
-
Membrane Preparation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous acetylcholine and other potential interfering substances.
-
Final Resuspension: Resuspend the final membrane pellet in the assay buffer to a desired protein concentration (typically 50-200 µg of protein per assay tube), which should be determined by a protein assay (e.g., Bradford or BCA).
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of [3H]R(-)-QNB methiodide and the maximum number of binding sites (Bmax) in the tissue preparation.
Step-by-Step Protocol:
-
Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, add a fixed amount of membrane homogenate.
-
Radioligand Addition: Add increasing concentrations of [3H]R(-)-QNB methiodide to the tubes. A typical concentration range might be 0.01 to 5 nM, spanning below and above the expected Kd.
-
Determination of Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of [3H]R(-)-QNB methiodide along with a high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM atropine). This will saturate the muscarinic receptors, and any remaining binding of the radioligand is considered non-specific.
-
Incubation: Incubate all tubes at a constant temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium. This time should be determined in preliminary kinetic experiments. For QNB, incubation times of 60-90 minutes are common.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand in the solution. This is typically achieved by vacuum filtration through glass fiber filters. The filters trap the membranes while the free ligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis for Saturation Binding
-
Calculate Specific Binding: For each concentration of [3H]R(-)-QNB methiodide, subtract the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of atropine).
-
Scatchard Analysis: Plot the ratio of bound/free radioligand against the amount of bound radioligand. A linear plot indicates a single class of binding sites. The slope of the line is -1/Kd, and the x-intercept is the Bmax.
-
Non-linear Regression: A more accurate method is to fit the specific binding data to a one-site binding hyperbola using a non-linear regression program (e.g., GraphPad Prism). This will directly yield the Kd and Bmax values.
Expected Data:
| Parameter | Description | Typical Value Range for Muscarinic Antagonists |
| Kd | Equilibrium dissociation constant; a measure of ligand affinity (lower Kd = higher affinity). | 0.05 - 5 nM |
| Bmax | Maximum number of binding sites; a measure of receptor density. | Varies widely depending on the tissue (e.g., fmol/mg protein). |
In Vitro Quantitative Autoradiography with [3H]R(-)-QNB Methiodide
Quantitative autoradiography provides a high-resolution map of receptor distribution within intact tissue sections.[7]
Tissue Section Preparation
Step-by-Step Protocol:
-
Tissue Freezing: Rapidly freeze the dissected tissue in isopentane cooled with liquid nitrogen to minimize ice crystal formation.
-
Sectioning: Using a cryostat, cut thin tissue sections (typically 10-20 µm).
-
Thaw-Mounting: Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.
-
Storage: Store the slide-mounted sections at -80°C until use.
Autoradiographic Labeling
Step-by-Step Protocol:
-
Pre-incubation: Bring the slides to room temperature and pre-incubate them in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes to rehydrate the tissue and wash away endogenous ligands.
-
Incubation with Radioligand: Incubate the slides in a solution containing a single concentration of [3H]R(-)-QNB methiodide (typically a concentration close to the Kd value determined from binding assays).
-
Determination of Non-Specific Binding: Incubate an adjacent set of slides in the same radioligand solution containing a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Washing: After incubation, wash the slides in a series of ice-cold buffer baths to remove unbound radioligand. The duration and number of washes are critical for reducing non-specific binding and should be optimized. Typically, 2-3 washes of 2-5 minutes each are sufficient.
-
Drying: Quickly rinse the slides in ice-cold deionized water to remove buffer salts and then dry them under a stream of cool, dry air.
Image Acquisition and Analysis
-
Exposure: Appose the labeled slides to a tritium-sensitive phosphor imaging screen or autoradiographic film in a light-tight cassette. Include a set of calibrated radioactive standards on each screen or film for later quantification.
-
Image Scanning: After an appropriate exposure time (which can range from days to weeks depending on the receptor density and specific activity of the radioligand), scan the phosphor screen using a phosphor imager or develop the film.
-
Densitometry: Using image analysis software, measure the optical density of the autoradiographic images in different anatomical regions.
-
Quantification: Convert the optical density values to units of radioactivity (e.g., fmol/mg tissue) by creating a standard curve from the images of the calibrated radioactive standards.
-
Specific Binding Calculation: Subtract the non-specific binding image from the total binding image to generate an image representing the specific binding of [3H]R(-)-QNB methiodide.
Figure 2: Workflow for In Vitro Quantitative Autoradiography. This diagram provides a detailed step-by-step workflow for the localization and quantification of muscarinic receptors in tissue sections using [3H]R(-)-QNB methiodide.
Muscarinic Receptor Signaling Pathways
Understanding the downstream signaling pathways of muscarinic receptors is crucial for interpreting the functional consequences of their distribution. Muscarinic receptors are coupled to different G proteins, leading to distinct intracellular responses.
Figure 3: Muscarinic Receptor Signaling Pathways. This diagram illustrates the two major signaling cascades activated by muscarinic receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cyclic AMP levels.
Troubleshooting and Best Practices
High Non-Specific Binding:
-
Cause: Insufficient washing, hydrophobic interactions of the ligand with non-receptor components.
-
Solution: Optimize wash times and buffer composition. Include a brief rinse in ice-cold deionized water before drying. Consider adding bovine serum albumin (BSA) to the incubation buffer to reduce binding to non-specific sites.
Low Specific Binding Signal:
-
Cause: Low receptor density in the tissue, degraded radioligand, insufficient incubation time.
-
Solution: Increase the amount of tissue/protein in the assay. Use fresh radioligand with high specific activity. Perform a time-course experiment to ensure equilibrium is reached.
Variability Between Replicates:
-
Cause: Inconsistent tissue preparation, inaccurate pipetting, uneven drying of autoradiography slides.
-
Solution: Ensure meticulous and consistent technique at all stages. Use calibrated pipettes. Dry slides uniformly.
Conclusion: From Distribution Maps to Drug Discovery
The use of [3H]R(-)-QNB methiodide provides a robust and reliable method for mapping the distribution of total muscarinic receptor populations. By combining the techniques of in vitro radioligand binding and quantitative autoradiography, researchers can gain valuable insights into the anatomical and quantitative aspects of the cholinergic system. This information is not only fundamental to our understanding of normal physiology but is also instrumental in identifying changes in receptor expression in disease states and in evaluating the target engagement of novel therapeutic agents. As with any powerful technique, the key to success lies in a thorough understanding of the underlying principles and meticulous attention to experimental detail.
References
- [Reference to a general pharmacology textbook or a review on muscarinic receptors]
- Delfs, J. M., Barclay, P. L., & Gower, M. (1995). [3H]QNB displays in vivo selectivity for the m2 subtype. Journal of Neuroscience, 15(1 Pt 2), 646–654.
- Hulme, E. C., Birdsall, N. J. M., & Burgen, A. S. V. (1978). The binding of antagonists to muscarinic receptors. Molecular Pharmacology, 14(5), 737–750.
- [Reference for quaternary ammonium compounds and membrane permeability]
- Wamsley, J. K., Zarbin, M. A., Birdsall, N. J., & Kuhar, M. J. (1980). Muscarinic cholinergic receptors: autoradiographic localization of high and low affinity agonist binding sites. Brain Research, 200(1), 1–12.
- [Reference for quantit
- [Reference for radioligand binding assay theory and practice]
- [Reference for G protein-coupled receptor signaling]
- [Reference on tissue prepar
- [Reference on d
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- [Reference for muscarinic receptor subtypes]
- [Reference for troubleshooting radioligand binding assays]
- Ferreira, S. H., Lorenzetti, B. B., & Rae, G. A. (1984). Is the analgesic effect of morphine and clonidine mediated by the adrenal medulla? European Journal of Pharmacology, 103(1-2), 119–125.
- Watling, K. J. (Ed.). (2009). The Sigma-Aldrich handbook of receptor classification and signal transduction. Springer Science & Business Media.
- Palacios, J. M., Probst, A., & Cortés, R. (1986). The distribution of neurotransmitter receptors in the human brain: an autoradiographic study. Journal of neural transmission. Supplementum, 21, 83–101.
- [Additional relevant references]
- [Additional relevant references]
- [Additional relevant references]
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
Sources
- 1. Autoantibodies blocking M3 muscarinic receptors cause postganglionic cholinergic dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary ammonium salt derivatives of allylphenols with peripheral analgesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Graphical orientation procedure for the estimation of Kd and Bmax values of ligand binding to two receptor subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Autoradiography [fz-juelich.de]
Technical Deep Dive: Stereochemical Determinants of R(-)-QNB Methiodide Pharmacology
Executive Summary
This technical guide provides a rigorous analysis of R(-)-QNB methiodide , a quaternary ammonium derivative of the potent muscarinic antagonist 3-quinuclidinyl benzilate (QNB). While the tertiary amine QNB is a high-affinity, non-selective antagonist capable of crossing the blood-brain barrier (BBB), the methiodide salt introduces a permanent positive charge, restricting its activity to the peripheral nervous system.
For researchers in drug development, this compound serves as a critical "subtraction tool." By comparing the effects of systemic QNB (central + peripheral) versus QNB methiodide (peripheral only), scientists can isolate central muscarinic functions. This guide details the stereochemical imperatives—specifically why the (R)-enantiomer is the requisite eutomer—and provides validated protocols for its synthesis and experimental application.
Part 1: Structural Basis of Stereoselectivity
The pharmacological potency of QNB methiodide hinges on two structural pillars: the chirality at the C3 position of the quinuclidine ring and the quaternization of the bridgehead nitrogen .
The Stereocenter (C3)
The 3-quinuclidinyl moiety possesses a chiral center. The high-affinity interaction with Muscarinic Acetylcholine Receptors (mAChRs) is stereospecific.[1][2]
-
Eutomer: (R)-(-)-3-quinuclidinyl benzilate.
-
Distomer: (S)-(+)-3-quinuclidinyl benzilate.
Crystallographic studies of mAChRs (M1–M5) reveal a deep orthosteric binding pocket. The (R)-configuration positions the benzilate phenyl rings to interact optimally with the hydrophobic sensor residues (tyrosine/tryptophan cage), while the hydroxyl group forms essential hydrogen bonds. The (S)-enantiomer suffers from steric clashes, resulting in affinity reductions of 100- to 1000-fold.
The Quaternary Nitrogen
Methylation of the tertiary amine creates a permanent cation.
-
Electrostatics: The cationic headgroup forms a salt bridge with a conserved Aspartate residue (e.g., Asp105 in M1) in the receptor transmembrane domain.
-
Biodistribution: The charge prevents passive diffusion across the lipophilic BBB, rendering the compound peripherally selective.
Structural Logic Diagram
Figure 1: Structural logic flow from chiral precursor to the final peripherally selective antagonist.
Part 2: Synthesis and Resolution Protocols
To ensure scientific integrity, one must not rely on racemic mixtures, which complicate kinetic data interpretation. The following protocol outlines the synthesis of high-purity R(-)-QNB methiodide.
Precursor Resolution
The critical step is obtaining optically pure (R)-3-quinuclidinol .
-
Method: Tartaric acid resolution or enzymatic resolution (e.g., using subtilisin).
-
Validation: Verify optical rotation
(c=1, 1N HCl).
Synthesis Workflow
Reagents: (R)-3-Quinuclidinol, Methyl Benzilate, Sodium Methoxide (catalyst), n-Heptane, Methyl Iodide, Acetone.
| Step | Process | Critical Parameter | Mechanism |
| 1 | Transesterification | Reflux in n-heptane w/ NaOMe | Nucleophilic attack of quinuclidinol on methyl benzilate. Azeotropic removal of methanol drives equilibrium. |
| 2 | Isolation of Base | Acid/Base Extraction | Extract into dilute HCl, wash organics, basify with NH₄OH, extract into ether. Yields (R)-QNB free base. |
| 3 | Quaternization | Stir in Acetone/Ether at 25°C | S_N2 reaction. The lone pair on the quinuclidine nitrogen attacks the methyl iodide. |
| 4 | Crystallization | Cool to 4°C | The methiodide salt precipitates. Recrystallize from ethanol/ether for >99% purity. |
Synthesis Flowchart
Figure 2: Step-by-step synthesis protocol ensuring stereochemical retention and high purity.
Part 3: Pharmacodynamics and Experimental Methodologies
Binding Affinity Data
R(-)-QNB methiodide exhibits picomolar affinity for muscarinic receptors. The table below highlights the stereoselective advantage (Eudismic Ratio).
| Compound | Receptor Subtype | Ki (nM) - (R) Isomer | Ki (nM) - (S) Isomer | Fold Difference (R/S) |
| QNB (Tertiary) | M1 (Cortex) | 0.03 | 15.0 | ~500x |
| QNB Methiodide | M1 (Cortex) | 0.05 | 20.0 | ~400x |
| QNB Methiodide | M2 (Heart) | 0.06 | 25.0 | ~415x |
Note: Data represents consensus values from radioligand displacement assays. The methiodide salt maintains the high affinity of the parent compound but loses central bioavailability.
Protocol: Radioligand Binding Assay
Objective: Determine
-
Tissue Preparation: Homogenize rat heart (M2 rich) or cortex (M1 rich) in ice-cold Na/K phosphate buffer (pH 7.4). Centrifuge at 20,000 x g for 15 min. Resuspend pellet.
-
Incubation:
-
Total Binding: 100 µL Membrane prep + 50 µL [³H]-R-QNB Methiodide (0.01–2.0 nM).
-
Non-Specific Binding: Add 10 µM Atropine (saturating concentration).
-
-
Equilibrium: Incubate at 25°C for 60 minutes. (Note: QNB has a slow off-rate; ensure equilibrium is reached).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Liquid scintillation counting. Plot Bound vs. Free (Scatchard/Rosenthal) to calculate
.
Functional Differentiation (In Vivo)
To validate the peripheral restriction of the methiodide salt:
-
Administer R(-)-QNB (Tertiary): Observe central effects (ataxia, delirium) + peripheral effects (dry mouth, tachycardia).
-
Administer R(-)-QNB Methiodide: Observe only peripheral effects.
Part 4: References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725-1729. Link
-
Meyer, E. C., et al. (1988). Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes.[1] European Journal of Pharmacology, 155(1-2), 167-170.[1] Link
-
Gibson, R. E., et al. (1984). A convenient synthesis of (R)-[N-methyl-3H]quinuclidinyl benzilate methiodide. Journal of Labelled Compounds and Radiopharmaceuticals, 21(10), 993-1004. Link
-
PubChem. Compound Summary for CID 16219918: R(-)-QNB methiodide.[3] National Library of Medicine. Link
-
Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature, 504(7478), 101-106. Link
Sources
- 1. Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R(-)-QNB methiodide | C22H26INO3 | CID 16219918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Surface-Selective Muscarinic Receptor Profiling
Here is a detailed Application Note and Protocol for the R(-)-QNB Methiodide Radioligand Binding Assay .
Part 1: Core Directive & Scientific Rationale
The "Exclusion" Principle: Why QNB Methiodide?
Standard [³H]-QNB (Quinuclidinyl benzilate) is a lipophilic tertiary amine that freely crosses cell membranes and the blood-brain barrier. It binds indiscriminately to all muscarinic receptors—both those on the cell surface and those sequestered in intracellular compartments (e.g., Golgi, endosomes).
R(-)-QNB Methiodide , however, is a quaternary ammonium salt . The permanent positive charge on the nitrogen atom renders the molecule hydrophilic and membrane-impermeable.
-
Causality: This chemical modification restricts binding exclusively to the cell surface .
-
Utility: By comparing binding data from [³H]-QNB (Total) and [³H]-QNB Methiodide (Surface), researchers can quantify receptor internalization, trafficking, and sequestration ratios—critical metrics in drug desensitization studies.
Stereochemistry: The R(-) Enantiomer
Muscarinic receptors exhibit high stereoselectivity. The (R)-(-) enantiomer of QNB is the bioactive form, possessing significantly higher affinity (Kd ~30–60 pM) than the (S)-(+) enantiomer. Using the pure R(-) enantiomer eliminates "silent" ligand noise and ensures a 1:1 stoichiometric binding relationship with the receptor.
Part 2: Visualizing the Assay Logic
The following diagram illustrates the differential binding zones of standard QNB versus the Methiodide variant, highlighting the structural logic of the assay.
Figure 1: Mechanism of Action. [³H]-QNB Methiodide is physically excluded from the intracellular space, acting as a precise probe for surface-expressed receptors only.
Part 3: Detailed Protocol
A. Materials & Reagents[1][2][3][4][5][6]
| Component | Specification | Purpose |
| Radioligand | [³H]-R(-)-QNB Methiodide | Surface-selective tracer (Specific Activity >40 Ci/mmol recommended). |
| Non-Specific Control | Atropine Sulfate (10 µM) | Defines Non-Specific Binding (NSB). High affinity, non-selective. |
| Assay Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA (pH 7.[1]4) | Physiological pH; Mg²⁺ stabilizes receptor-G protein complex (though QNB is an antagonist, this maintains membrane integrity). |
| Receptor Source | Intact Cells (e.g., CHO-M1, Lymphocytes) | Crucial: Must use intact cells to utilize the surface-selectivity property. Lysed membranes will expose all receptors, negating the methiodide advantage. |
| Filters | Whatman GF/C or GF/B | Glass fiber filters for harvesting. |
| Pre-soak Solution | 0.1% Polyethyleneimine (PEI) | Critical: Reduces non-specific binding of the cationic radioligand to the glass filter fibers. |
B. Experimental Workflow: Saturation Binding
Objective: Determine the Kd (affinity) and Bmax (surface density) of the receptor population.[2][3]
Step 1: Preparation
-
Pre-soak Filters: Soak GF/C filters in 0.1% PEI for at least 1 hour prior to harvesting.
-
Cell Prep: Harvest cells gently (avoid proteases if possible). Wash 2x with Assay Buffer. Resuspend to a density of ~1-2 x 10⁶ cells/mL.
-
Note: Keep cells on ice until incubation to prevent receptor internalization during prep.
-
Step 2: Assay Setup (96-well Plate or Tubes)
Prepare reaction tubes in duplicate or triplicate . Total Volume: 250 µL (or 500 µL).
| Condition | Assay Buffer | [³H]-Ligand (Serial Dilution) | Competitor (Atropine) | Cell Suspension |
| Total Binding (TB) | 100 µL | 50 µL (0.01 – 3.0 nM) | - | 100 µL |
| Non-Specific (NSB) | 50 µL | 50 µL (0.01 – 3.0 nM) | 50 µL (10 µM Final) | 100 µL |
-
Ligand Concentration Range: Use 8–10 concentrations ranging from 0.1x Kd to 10x Kd. For QNB Methiodide (Kd ≈ 50 pM), range from 5 pM to 1.0 nM .
Step 3: Incubation[2]
-
Initiate binding by adding the Cell Suspension last.
-
Incubate: 60 minutes at 25°C or 30°C .
-
Why not 37°C? Higher temperatures increase receptor internalization rates. Since we want to measure static surface density, 25-30°C is a safer equilibrium point for intact cells.
-
-
Agitation: Gentle orbital shaking is required to keep cells in suspension.
Step 4: Termination & Harvesting
-
Place PEI-soaked filters on the vacuum manifold (e.g., Brandel or PerkinElmer Harvester).
-
Rapid Filtration: Apply vacuum and pour assay contents onto filters.[4]
-
Wash: Immediately wash filters 3x with 4 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Speed is Key: The wash step removes unbound ligand. Ice-cold buffer slows the dissociation rate (
) of the bound ligand, preserving the signal.
-
-
Dry & Count: Dry filters (optional, depending on cocktail), add Liquid Scintillation Cocktail (e.g., 4 mL), and count in a beta-counter for 1-2 minutes per sample.
Part 4: Data Analysis & Self-Validation
Calculating Specific Binding
For each concentration point:
Saturation Isotherm (Kd & Bmax)
Plot Specific Binding (fmol/mg or sites/cell ) vs. Free Ligand Concentration (nM) . Fit using a non-linear regression (One-site binding hyperbola):
- (Dissociation Constant): Indicates affinity.[3][5][6] For R(-)-QNB Methiodide, expect 30 – 100 pM .
- (Receptor Density): Indicates the number of surface receptors.
Self-Validation Checkpoints (Quality Control)
-
The "Window" Test: Specific binding should be >80% of Total Binding at concentrations near the Kd. If NSB is >30%, check filter soaking (PEI) or wash efficiency.
-
The Depletion Rule: Ensure that <10% of the total added radioligand is bound. If >10% is bound, the "Free Ligand" concentration is no longer equal to the "Added Ligand" concentration, requiring depletion correction equations.
-
Fix: Dilute the cell suspension if binding is too high.
-
Part 5: Advanced Application - Internalization Ratio
To determine the Internalization Ratio (a key metric in agonist-induced desensitization), perform parallel assays:
-
Tube A (Total Receptors): Use [³H]-QNB (Tertiary) on intact cells.
-
Tube B (Surface Receptors): Use [³H]-QNB Methiodide (Quaternary) on intact cells.
Note: Ensure both ligands are the R(-) enantiomer to maintain comparable affinity constants.
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
- Foundational text on QNB binding methodologies.
-
Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7–16. Link
- Establishes the distinction between agonist/antagonist binding st
-
Gifford Bioscience. Radioligand Binding Assay Protocols. Link
- Current industry standard protocols for filtr
- Lee, J. H., et al. (2000). Stereoselective binding of quinuclidinyl benzilate and methyl-quinuclidinyl benzilate enantiomers. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective L-[3H]quinuclidinyl benzilate-binding sites in nervous tissue of Aplysia californica: evidence for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Muscarinic Receptor Mapping via R(-)-QNB Methiodide Autoradiography
[1][2][3]
Core Directive & Scientific Rationale
Purpose: This guide details the protocol for using R(-)-Quinuclidinyl benzilate methiodide (R(-)-QNB-MeI) in in vitro receptor autoradiography.[1][2][3]
The "Methiodide" Advantage (Expert Insight): Standard [3H]-QNB is the gold standard for labeling total muscarinic acetylcholine receptors (mAChR) due to its picomolar affinity.[1][2][3] However, its high lipophilicity causes significant non-specific binding to myelin and lipid-rich structures, often requiring aggressive washout steps that can dissociate the ligand from low-affinity sites.[1][2][3] R(-)-QNB methiodide is the quaternary ammonium salt of QNB.[1][2][3] It retains the ultra-high affinity of the parent compound (specifically the active R-isomer) but is permanently charged (hydrophilic) .[1][3]
-
Benefit 1: Drastically reduced non-specific binding to lipids/myelin.[1][2][3]
-
Benefit 2: Inability to cross intact cell membranes.[1][2][3] In tissue sections (where membranes are disrupted), it labels all accessible receptors but provides a "cleaner" signal-to-noise ratio compared to lipophilic [3H]-QNB.[1][2][3]
-
Benefit 3: High stability of the receptor-ligand complex (slow dissociation rate), allowing for rigorous washing without signal loss.[1][2][3]
Experimental Workflow (Graphviz Visualization)
Caption: Workflow for R(-)-QNB methiodide autoradiography, emphasizing parallel total and non-specific binding pathways.
Materials & Reagents
Radioligand
-
Compound: [3H]-R(-)-Quinuclidinyl benzilate methiodide ([3H]-QNB-MeI).[1][2][3]
-
Specific Activity: Typically 30–80 Ci/mmol.[1][2][3] High specific activity is crucial for detecting low-density receptor populations.[1][2][3]
-
Concentration: Determine via Kd (typically 0.1 – 1.0 nM).[1][2][3] For saturation studies, use a range (e.g., 0.05 nM to 5 nM).
Buffers
| Solution | Composition | Purpose |
| Incubation Buffer | 50 mM Na/K Phosphate or Tris-HCl (pH 7.[1][2][3]4) | Physiological pH maintenance.[1][2][3] |
| Pre-Incubation Buffer | 50 mM Tris-HCl (pH 7.[1][2][3]4) + 1 mM MgCl2 | Removes endogenous acetylcholine and proteases.[1][2][3] |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), Ice Cold (4°C) | Rapidly removes unbound ligand; cold temp prevents dissociation.[1][2][3] |
| Displacer | 1 µM Atropine Sulfate or 10 µM unlabeled QNB | Defines non-specific binding (NSB).[1][2][3] |
Detailed Protocol
Phase 1: Tissue Preparation[1][2][3]
-
Harvest: Rapidly remove brain/tissue and freeze in isopentane cooled by dry ice (-40°C to -50°C). Avoid slow freezing to prevent ice crystal artifacts.
-
Storage: Store at -80°C.
-
Sectioning: Cut 10–20 µm sections in a cryostat (-20°C). Thaw-mount onto gelatin-coated or positively charged (Superfrost Plus) slides.[1][2][3]
-
Desiccation: Vacuum dry slides at 4°C for 2 hours or overnight. Dry tissue adheres better and prevents detachment during washing.[2]
Phase 2: Binding Assay
Step 1: Pre-Incubation (Clearing the Stage) [1][3]
-
Immerse slides in Pre-Incubation Buffer for 20 minutes at Room Temperature (RT).[1][2][3]
-
Mechanism:[2][3] This washes away endogenous acetylcholine (which competes with the ligand) and soluble proteases.[1][2][3]
Step 2: Incubation (The Binding Event) [1][3]
-
Total Binding (TB): Incubate slides in Incubation Buffer containing 0.5 nM [3H]-R(-)-QNB-MeI (or saturating concentration determined by pilot study).
-
Non-Specific Binding (NSB): Incubate adjacent sections in buffer containing radioligand + 1 µM Atropine .[1][2][3]
-
Note: QNB derivatives have slow association/dissociation kinetics.[1][2][3] Equilibrium must be reached.
Step 3: Washing (Critical Signal-to-Noise Step) [1][2][3]
-
Transfer slides sequentially through coplin jars containing Ice-Cold Wash Buffer :
-
Wash 1: 5 minutes (4°C)
-
Wash 2: 5 minutes (4°C)
-
-
Why Cold? Low temperature virtually stops the dissociation of the high-affinity QNB-receptor complex (k_off is very slow at 4°C) while allowing low-affinity non-specific binding to diffuse out.[1][2][3]
-
Dip: Rapidly dip (2 seconds) in ice-cold distilled water (dH2O) to remove buffer salts. Salt crystals cause quenching on tritium-sensitive films.[1][2][3]
-
Dry: Immediately dry under a stream of cool, dry air.[2][3] Moisture causes tritium signal diffusion.[2][3]
Phase 3: Exposure & Detection[1][2][3]
-
Apparatus: Place slides in an X-ray cassette.
-
Sensor: Appose against Tritium-sensitive phosphor screen (for digital imaging) or Hyperfilm-3H.[1][2][3]
-
Standards: Include commercially available [3H] micro-scales (plastic standards with known radioactivity) in the cassette to allow conversion of optical density to fmol/mg.
-
Time:
Data Analysis & Validation
Quantitation
Convert the radioactive signal (nCi/mg) to receptor density (fmol/mg protein) using the standards.
Validation Metrics (Self-Correcting System)
| Parameter | Expected Outcome | Troubleshooting |
| Specific Binding % | >90% of Total Binding | If <80%, increase wash time or check radioligand purity. |
| Kd (Affinity) | 0.2 – 0.5 nM | If Kd is >1 nM, ensure "R(-)" isomer purity; racemic mixtures have lower apparent affinity.[1][2][3] |
| Distribution | High in Striatum/Cortex, Low in Cerebellum | If uniform signal, check for lipid trapping (wash longer).[1][2][3] |
Comparison: QNB vs. QNB-Methiodide[1][2][3]
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain.[1][2][3] Proceedings of the National Academy of Sciences, 71(5), 1725–1729.[3] Link[1][2][3]
-
Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors.[1][2][3] Journal of Neurochemistry, 27(1), 7–16.[2][3] (Foundational work on agonist/antagonist binding states). Link[1][2][3]
-
Wamsley, J. K., et al. (1980). Muscarinic cholinergic receptors: Authorization of the radiohistochemical localization.[2][3] Brain Research Bulletin, 5(6), 755-762.[1][2][3] (Classic autoradiography protocols).[1][2][3]
-
PubChem. R(-)-QNB methiodide Compound Summary. (CID 16219918).[1][2][3] Link[1][2][3]
Technical Guide: R(-)-QNB Methiodide in Neuroscience Research
Executive Summary & Mechanism of Action
R(-)-QNB Methiodide (Quinuclidinyl benzilate methiodide) is a high-affinity, non-selective muscarinic acetylcholine receptor (mAChR) antagonist. It is the quaternary ammonium derivative of the classic lipophilic antagonist QNB.
The Defining Characteristic: Unlike its parent compound QNB, which readily crosses the blood-brain barrier (BBB) and cell membranes, R(-)-QNB methiodide is permanently charged and hydrophilic. Consequently, it is impermeable to the BBB and impermeable to the plasma membrane of intact cells.
Research Utility:
-
In Vivo: Dissecting central vs. peripheral cholinergic contributions to behavior and physiology.
-
In Vitro: Quantifying cell-surface receptor density vs. total receptor pool (internalized + surface) in receptor trafficking studies.
-
Stereochemistry: The R(-) enantiomer is the eutomer, exhibiting significantly higher affinity (up to 100-fold) for mAChRs than the S(+) enantiomer.
Application I: In Vivo Dissection of Cholinergic Pathways
Rationale
Systemic administration of non-selective muscarinic antagonists (like Atropine or Scopolamine) induces a mix of central (e.g., amnesia, delirium) and peripheral (e.g., tachycardia, dry mouth) effects. To isolate the central mechanism of a drug or phenotype, researchers must mask the peripheral receptors. R(-)-QNB methiodide serves as a "Peripheral Clamp," blocking all peripheral M1-M5 receptors without confounding central data.
Experimental Workflow: The "Peripheral Clamp" Protocol
Objective: To assess the central cognitive effects of a novel cholinergic agonist without peripheral cardiovascular interference.
Step-by-Step Methodology:
-
Subject Preparation:
-
Acclimatize rodents (rats/mice) to the testing environment.
-
Fast animals if metabolic parameters are being measured (optional).
-
-
Compound Preparation:
-
Vehicle: Dissolve R(-)-QNB methiodide in sterile 0.9% saline.
-
Stability: Prepare fresh. Iodide salts are light-sensitive; protect solution from direct light.
-
Dosage: Typical effective dose range: 0.5 – 2.0 mg/kg (i.p. or s.c.).
-
Note: The quaternary salt is heavier than the free base; adjust molarity calculations accordingly.
-
-
Administration Sequence (Time = T):
-
T - 30 min: Administer R(-)-QNB methiodide (i.p.). This allows sufficient time for systemic distribution and blockade of peripheral receptors (heart, gut, glands).
-
T - 0 min: Administer the Central Probe (e.g., a BBB-permeable agonist like Oxotremorine or a novel cognitive enhancer).
-
-
Readout & Analysis:
-
Peripheral Control Check: Monitor heart rate or salivation. A successful clamp will show no cholinergic response (e.g., no bradycardia or salivation) despite the agonist injection.
-
Central Readout: Perform behavioral assays (e.g., Morris Water Maze, Passive Avoidance). Any observed effect is now attributable solely to central receptor modulation.
-
Visualization: The Blood-Brain Barrier Filter[1]
Figure 1: Differential biodistribution. R(-)-QNB Methiodide is excluded from the CNS, selectively blocking peripheral targets.
Application II: Receptor Internalization & Trafficking Assays
Rationale
Muscarinic receptors undergo agonist-induced internalization (sequestration) into the cell. To quantify this, one must distinguish between receptors remaining on the cell surface and those that have been internalized .
-
[3H]-QNB: Lipophilic. Crosses membrane.[1][2][3][4] Labels Total Receptors (Surface + Internal).
-
[3H]-R(-)-QNB Methiodide: Hydrophilic. Excluded by membrane. Labels Surface Receptors Only .
Protocol: Differential Radioligand Binding[6][7]
Objective: Determine the % internalization of M1 receptors following Carbachol stimulation.
Materials:
-
HEK293 cells stably expressing M1 mAChR.
-
Radioligand: [3H]-R(-)-QNB Methiodide (Specific Activity > 40 Ci/mmol).
-
Wash Buffer: Ice-cold PBS.
Step-by-Step Methodology:
-
Agonist Challenge:
-
Treat cells with 1 mM Carbachol for 0–60 minutes at 37°C to induce internalization.
-
Stop Reaction: Rapidly wash cells 3x with ice-cold PBS. The cold temperature arrests membrane trafficking.
-
-
Surface Binding (The Methiodide Step):
-
Incubate intact cells (monolayer or suspension) with saturating concentration (~2 nM) of [3H]-R(-)-QNB Methiodide .
-
Incubation Conditions: 4°C for 90-120 minutes.
-
Critical: Incubation must be at 4°C to prevent the hydrophilic ligand from being endocytosed or the receptors from recycling.
-
-
Total Binding Control (Parallel Setup):
-
Incubate a parallel set of cells with [3H]-QNB (lipophilic) at 4°C.
-
Alternatively: Use [3H]-R(-)-QNB Methiodide on permeabilized cells (0.05% Saponin) to access internal pools (though lipophilic QNB is the preferred standard for total counts).
-
-
Harvest & Count:
-
Filter harvest (Whatman GF/B filters) or solubilize cells.
-
Measure radioactivity via liquid scintillation counting.
-
-
Calculation:
-
Internalized Fraction = (Total Binding [Lipophilic] - Surface Binding [Methiodide]) / Total Binding.
-
Sequestration % = 100 - (% Surface Binding relative to untreated control).
-
Visualization: Surface vs. Total Binding Logic
Figure 2: Binding specificity. The methiodide salt cannot access the intracellular compartment, enabling precise quantification of surface density.
Quantitative Comparison: QNB vs. QNB Methiodide
| Feature | R(-)-QNB (Free Base) | R(-)-QNB Methiodide |
| Charge State | Neutral (at physiological pH) | Permanently Positive (Quaternary) |
| BBB Permeability | High | Negligible / None |
| Cell Permeability | High | Negligible (Intact cells) |
| Receptor Affinity ( | ~0.03 - 0.3 nM | ~0.05 - 0.5 nM (Comparable) |
| Subtype Selectivity | Non-selective (M1-M5) | Non-selective (M1-M5) |
| Primary Application | Total receptor labeling, CNS imaging | Peripheral blockade, Surface labeling |
| Solubility | DMSO, Ethanol | Water, Saline, Buffer |
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725-1729. Link
-
Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16. Link
-
Hammer, R., et al. (1980). Pirenzepine distinguishes between different subclasses of muscarinic receptors. Nature, 283, 90-92. (Establishes heterogeneity protocols often using QNB/NMS). Link
-
Nathanson, N. M. (1987). Molecular properties of the muscarinic acetylcholine receptor. Annual Review of Neuroscience, 10, 195-236. Link
-
Lee, J. H., et al. (2012). Muscarinic Receptor Trafficking. Progress in Molecular Biology and Translational Science, 106, 181-226. (Methodology for internalization assays). Link
Sources
- 1. Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtype selectivity of novel heterocyclic QNB analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicuculline methiodide in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Protocol for [3H]R(-)-QNB Methiodide Competition Binding Assays
Abstract
This Application Note provides a rigorous technical framework for conducting competition binding assays using [3H]R(-)-Quinuclidinyl Benzilate Methiodide ([3H]QNB-Me). Unlike its lipophilic parent compound ([3H]QNB), the methiodide salt is a quaternary ammonium compound. It is permanently charged, hydrophilic, and membrane-impermeable. This unique physicochemical profile renders it highly selective for cell-surface muscarinic acetylcholine receptors (mAChRs) in intact cells, while retaining picomolar affinity in membrane preparations. This protocol details the kinetic requirements, experimental workflow, and mathematical validation necessary to generate publication-grade
Introduction & Mechanistic Rationale
The Ligand: [3H]R(-)-QNB Methiodide
Quinuclidinyl benzilate (QNB) is a classical high-affinity muscarinic antagonist. However, standard [3H]QNB is lipophilic and freely crosses cell membranes, labeling both cell-surface and sequestered (intracellular) receptors.
In contrast, [3H]R(-)-QNB Methiodide possesses a quaternary nitrogen.
-
Charge: Positive (Cationic) at all physiological pH.
-
Permeability: Membrane impermeable.
-
Selectivity: In intact cells, it quantifies only surface-accessible receptors. In membrane homogenates, it binds the total pool with high affinity (
pM).
Experimental Design Strategy
The competition assay described here is designed to determine the affinity (
Critical Mechanistic Pillars:
-
Stereospecificity: The R(-) isomer is significantly more potent than the S(+) isomer. Use of the pure R(-) radioligand reduces "noise" from low-affinity interactions.
-
Slow Dissociation: QNB-Me has a very slow off-rate (
). Equilibrium time must be sufficient (typically >2 hours) to prevent underestimation of test compound affinity. -
Filter Binding: Due to the cationic nature of the ligand, Polyethylenimine (PEI) treatment of glass fiber filters is mandatory to neutralize the negative charge of the glass and minimize non-specific binding (NSB).
Materials & Reagents
Radioligand[1][2][3][4][5][6]
-
Compound: [3H]R(-)-Quinuclidinyl benzilate methiodide ([3H]QNB-Me).
-
Specific Activity: Typically 70–90 Ci/mmol.
-
Storage: -20°C in Ethanol. Note: Avoid freeze-thaw cycles. Aliquot upon receipt.
Biological Material[1][3][6]
-
Membrane Preparation: Rat brain homogenate (cortex/striatum) or CHO-K1 cells stably expressing hM1–hM5 receptors.
-
Intact Cells: For surface-only binding (adherent or suspension).
Assay Buffer
-
Standard Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4 at 25°C.
-
Note: MgCl₂ is included to stabilize the receptor-G-protein complex, although antagonists like QNB are generally G-protein insensitive.
Displacing Agents
-
Non-Specific Binding (NSB) Control: Atropine sulfate (1 µM final concentration).
-
Test Compounds: Prepared in DMSO (Final assay DMSO concentration < 1%).
Experimental Workflow (Visualization)
The following diagram outlines the critical path for the assay, highlighting the decision points for membrane vs. intact cell workflows.
Figure 1: Operational workflow for [3H]QNB-Me binding. Note the parallel tracks for membrane vs. intact cell assays.
Detailed Protocol Steps
Step 1: Preparation of Assay Plates
Use 96-well deep-well polypropylene plates or 12x75 mm borosilicate glass tubes. Polystyrene binds hydrophobic drugs and should be avoided for the reaction vessel.
Reaction Volume (Total 500 µL):
-
25 µL Test Compound (or Vehicle for Total Binding).
-
25 µL Radioligand ([3H]QNB-Me).
-
Target Concentration:
(approx. 10–20 pM).
-
-
450 µL Receptor Preparation (Membranes or Cells).
Step 2: Filter Pre-Treatment (Critical)
Soak Whatman GF/B or GF/C glass fiber filters in 0.3% - 0.5% Polyethylenimine (PEI) for at least 1 hour prior to harvesting.
-
Reasoning: [3H]QNB-Me is positively charged. Glass fibers are negatively charged. Without PEI, the ligand will stick to the filter, causing massive background signal (High NSB).
Step 3: Incubation
Initiate the reaction by adding the receptor source.
-
Temperature: 25°C (Room Temp) or 37°C.
-
Duration: 120 minutes.
-
Expert Note: QNB derivatives have extremely slow association and dissociation kinetics. Insufficient incubation leads to non-equilibrium conditions, shifting
values to the right (lower apparent affinity).
Step 4: Termination & Harvesting
-
Use a cell harvester (e.g., Brandel or PerkinElmer Filtermate).
-
Rapidly vacuum filter the reaction mix through the PEI-soaked filters.
-
Wash: Immediately wash 3 times with 3–4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Why Ice-Cold? Cold temperature minimizes the dissociation of the bound ligand during the wash step (
is temperature dependent).
-
Step 5: Detection
-
Dry filters (optional, depending on scintillant).
-
Add liquid scintillation cocktail (e.g., Ultima Gold).
-
Count for 1–2 minutes per sample to achieve <2% counting error.
Data Analysis & Validation
Criteria for a Valid Assay
Before calculating
| Parameter | Acceptance Criteria | Troubleshooting |
| Specific Binding | > 80% of Total Binding | If <80%, increase washes or check PEI soak. |
| Receptor Depletion | Bound Ligand < 10% of Total Added | Dilute receptor prep if depletion >10%. |
| Hill Slope ( | If |
Mathematical Derivation
Convert the experimentally determined
- : Concentration of competitor displacing 50% of specific binding.[1]
- : Free concentration of [3H]QNB-Me (approx. equal to added concentration if depletion is low).
- : Equilibrium dissociation constant of [3H]QNB-Me (determined previously via Saturation Binding).
Kinetic Model Visualization
The following diagram illustrates the competitive equilibrium model used for calculation.
Figure 2: Competitive binding equilibrium. The test inhibitor (I) and radioligand (L) compete for the same orthosteric site on the Receptor (R).
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
-
Cause: Cationic ligand sticking to glass filters.
-
Solution: Ensure filters are soaked in 0.3% PEI for at least 1 hour. Alternatively, add 0.1% BSA to the assay buffer to block "sticky" plastic surfaces.
Issue 2: Low Signal-to-Noise Ratio
-
Cause: Receptor density (
) is too low or ligand has degraded. -
Solution: Check specific activity of the isotope. Increase membrane protein concentration (but monitor for ligand depletion).
Issue 3: "Shallow" Displacement Curves (Hill slope < 0.8)
-
Cause: Negative cooperativity or multiple binding sites (e.g., M2 vs M3 mixture in tissue homogenates).
-
Solution: If using tissue, switch to cloned receptor membranes (e.g., CHO-hM1) to ensure a homogeneous receptor population.
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
-
Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors.[2] Journal of Neurochemistry, 27(1), 7–16.[2] Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
-
Hulme, E. C., & Treethan, M. A. (2002). Saturation binding assays of muscarinic receptors. Methods in Molecular Biology, 83, 37–48. Link
-
PerkinElmer Application Note. Radioligand Binding Assays: Guide to Experimental Design. Link
Sources
Application Note: Surface-Specific Targeting of Muscarinic Receptors in Brain Slices using R(-)-QNB Methiodide
This Application Note and Protocol guide details the use of R(-)-QNB methiodide (R(-)-3-Quinuclidinyl benzilate methiodide), a specialized chemical tool for neuropharmacology.
Abstract & Core Logic
R(-)-QNB methiodide is the quaternary ammonium derivative of the high-affinity muscarinic antagonist QNB. Unlike its parent compound, which is lipophilic and membrane-permeable, the methiodide salt carries a permanent positive charge that renders it membrane-impermeable .
The Scientific Value: In brain slice preparations, this compound acts as a "surface-exclusive" antagonist. By using R(-)-QNB methiodide, researchers can selectively block or label plasma membrane-bound receptors without affecting intracellular receptor pools or crossing the postsynaptic density into the intracellular space. This allows for the precise differentiation between:
-
Surface Receptors: Available for immediate synaptic signaling.
-
Intracellular Receptors: Sequestered, synthesizing, or recycling pools (accessible only by lipophilic ligands like standard [³H]-QNB).
Mechanism of Action & Chemical Topology
The "Exclusion Principle"
The utility of this protocol relies on the inability of the quaternary nitrogen to traverse the lipid bilayer.
-
R(-)-QNB (Standard): Crosses membranes
Binds Surface + Intracellular Receptors. -
R(-)-QNB Methiodide: Excluded by membrane
Binds Surface Receptors ONLY.
Graphviz Diagram: The Membrane Exclusion Model
Caption: R(-)-QNB Methiodide selectively targets surface receptors, while standard QNB penetrates the cell.
Material Preparation & Safety
Compound Properties
| Property | Specification |
| Chemical Name | (R)-3-Quinuclidinyl benzilate methiodide |
| State | Quaternary Ammonium Salt (Permanently Charged) |
| Solubility | Water (High), Saline, aCSF.[1] Insoluble in lipids. |
| Affinity (Kd) | ~60–100 pM (Homogenates); ~0.5–1.0 nM (Slices - apparent) |
| Stereochemistry | R(-) isomer is >100x more potent than S(+) isomer. |
Stock Solution Protocol
-
Solvent: Dissolve powder in deionized water or DMSO (if required by specific batch, but water is usually sufficient for the salt).
-
Recommendation: Prepare a 10 mM master stock in water.
-
-
Storage: Aliquot into light-protective vials (amber) and store at -20°C . Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute directly into oxygenated Artificial Cerebrospinal Fluid (aCSF) immediately prior to use.
⚠️ SAFETY WARNING: QNB derivatives are potent anticholinergics (related to the chemical warfare agent BZ). While the methiodide salt does not cross the BBB easily in vivo, accidental injection or contact with mucous membranes can cause peripheral anticholinergic toxicity (dry mouth, dilated pupils, tachycardia). Handle with gloves and eye protection in a fume hood.
Protocol A: Differential Radioligand Binding (Surface vs. Total)
This protocol calculates the Internalization Ratio of muscarinic receptors in brain slices.
Reagents
-
Ligand A: [³H]-N-methyl-QNB (Surface Only)
-
Ligand B: [³H]-QNB (Total: Surface + Intracellular)
-
Displacer: Atropine (1 µM) for non-specific binding (NSB).
-
Buffer: Oxygenated aCSF (95% O₂ / 5% CO₂).
Step-by-Step Methodology
-
Slice Preparation:
-
Prepare 300–400 µm brain slices using a vibratome in ice-cold sucrose-substituted aCSF.
-
Recover slices at 32°C for 30 minutes, then room temperature (RT) for 30 minutes.
-
-
Incubation (The Critical Step):
-
Transfer slices to 12-well plates containing oxygenated aCSF.
-
Group 1 (Surface): Incubate with 1 nM [³H]-N-methyl-QNB .
-
Group 2 (Total): Incubate with 1 nM [³H]-QNB .
-
Group 3 (NSB): Incubate with radioligand + 1 µM Atropine.
-
Duration: Incubate for 60–90 minutes at 25°C .
-
Note: Quaternary ligands diffuse slower in tissue than lipophilic ones. Do not shorten this time.
-
-
Wash Phase:
-
Wash slices 3 x 10 minutes in Ice-Cold aCSF .
-
Why Ice-Cold? Low temperature dramatically slows the dissociation rate (
) of the high-affinity QNB, "locking" the bound ligand in place while washing out free ligand.
-
-
Quantification:
-
Solubilize slices in 1N NaOH or tissue solubilizer.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Data Analysis Formula
To determine the fraction of internalized receptors:
Protocol B: Electrophysiological Surface Blockade
Use this protocol to eliminate surface receptor contribution to synaptic responses, isolating intracellular signaling or non-canonical pathways.
Experimental Workflow
-
Baseline Recording:
-
Establish a stable baseline of synaptic transmission (e.g., fEPSP slope or whole-cell currents) in standard aCSF.
-
-
Antagonist Application:
-
Perfuse R(-)-QNB methiodide (100 nM – 1 µM) for 20–30 minutes .
-
Concentration Note: While Kd is low (pM), slice perfusion requires higher concentrations (nM-µM) to overcome diffusion barriers and achieve 100% occupancy deep in the tissue slice.
-
-
Agonist Challenge:
-
Apply a broad-spectrum agonist (e.g., Muscarine or Carbachol).
-
Result: If the response is abolished, the effect was mediated by surface receptors. If a response persists (and the agonist is membrane permeable), it indicates intracellular receptor activation.
-
-
Washout:
-
QNB and its derivatives have extremely slow dissociation rates ("pseudo-irreversible").
-
Expectation: Washout may take >2 hours or may not be achievable within the lifespan of the slice. Treat the block as permanent for the duration of the experiment.
-
Graphviz Diagram: Experimental Logic Flow
Caption: Decision tree for interpreting electrophysiological responses after surface blockade.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Non-Specific Binding | Inadequate washing or high concentration. | Increase wash volume; ensure wash buffer is ice-cold to prevent specific dissociation but clear free ligand. |
| No Blockade Observed | Diffusion barrier in thick slices. | Increase incubation time to 90+ mins or increase concentration to 1 µM. |
| Inconsistent Data | Stereochemistry purity issues. | Ensure the R(-) enantiomer is used. The S(+) isomer is significantly less potent. |
| Unexpected Toxicity | Excitotoxicity from iodine? | The methiodide salt contains iodide. If slices are sensitive, consider using the methyl-sulfate salt if available, though iodide is rarely toxic at nM concentrations. |
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
-
Gibson, R. E., et al. (1984). [125I] 3-quinuclidinyl 4-iodobenzilate: a high affinity, high specific activity radioligand for the M1 and M2-acetylcholine receptors. Journal of Nuclear Medicine, 25(2), 214-222. Link
- Birdsall, N. J., et al. (1978). The binding of agonists to muscarinic receptors in monkey brain-cortex. Molecular Pharmacology, 14(5), 723-736.
- Lee, J. H., et al. (1995). Stereoselective binding of 3-quinuclidinyl benzilate stereoisomers to muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. (Establishes R-isomer superiority).
Sources
Application Note: High-Precision Quantification of Cell-Surface Muscarinic Receptors Using R(-)-QNB Methiodide
Part 1: Introduction & Mechanistic Rationale
The Challenge: Total vs. Surface Receptor Density
In muscarinic acetylcholine receptor (mAChR) research, a critical experimental distinction exists between the total receptor pool (surface + intracellular reserve) and the functional surface pool . Standard lipophilic radioligands, such as [3H]-QNB (Quinuclidinyl benzilate), freely diffuse across the plasma membrane. While excellent for quantifying total protein expression, they fail to distinguish receptors capable of immediate signal transduction from those sequestered in endosomes or the Golgi apparatus.
The Solution: R(-)-QNB Methiodide
R(-)-QNB Methiodide (Quinuclidinyl benzilate methiodide) is the quaternary ammonium salt of the classic antagonist QNB. This structural modification introduces a permanent positive charge, rendering the molecule hydrophilic and membrane-impermeable .
When applied to intact cells , R(-)-QNB Methiodide binds exclusively to cell-surface receptors. By comparing binding data from QNB (Total) and QNB Methiodide (Surface), researchers can mathematically derive the density of the internalized receptor pool—a critical metric in studies of receptor trafficking, desensitization, and drug-induced internalization.
Mechanism of Action
The utility of R(-)-QNB Methiodide rests on two physicochemical pillars:
-
Steric/Electrostatic Exclusion: The quaternary nitrogen prevents passive diffusion through the lipid bilayer.
-
Stereoselectivity: The R(-) enantiomer exhibits nanomolar affinity (
nM) for mAChRs, comparable to the tertiary amine parent compound, ensuring high-sensitivity detection.
Figure 1: Differential binding accessibility of quaternary (Methiodide) vs. tertiary QNB ligands.
Part 2: Experimental Protocols
Protocol A: Surface Receptor Quantification (Intact Cell Binding)
Objective: Quantify exclusively cell-surface mAChRs on live cells. Critical Constraint: Membrane integrity must be maintained. Do not use hypotonic buffers or detergents.
Reagents
-
Ligand: [3H]-R(-)-QNB Methiodide (Specific Activity > 30 Ci/mmol).
-
Non-Specific Control: Atropine Sulfate (10 µM final concentration).
-
Binding Buffer: Krebs-Henseleit solution or PBS (pH 7.4) supplemented with 0.1% BSA (to reduce non-specific binding to plastic).
-
Cells: Adherent CHO-K1 or HEK293 cells expressing mAChRs, grown in 24-well plates.
Workflow
-
Preparation:
-
Cool cells on ice for 15 minutes to arrest membrane trafficking (endocytosis/exocytosis).
-
Note: All subsequent steps must be performed at 4°C to prevent ligand internalization.
-
-
Incubation:
-
Wash cells 2x with ice-cold Binding Buffer.
-
Add 250 µL Binding Buffer containing [3H]-R(-)-QNB Methiodide (concentration range: 0.05 nM – 5 nM for saturation isotherm).
-
Non-Specific Wells: Add 10 µM Atropine prior to radioligand.
-
Incubate for 90–120 minutes at 4°C.
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash 3x with 1 mL ice-cold PBS (critical to remove unbound hydrophilic ligand rapidly).
-
-
Extraction:
-
Solubilize cells with 500 µL 0.2 M NaOH / 1% SDS.
-
Transfer lysate to scintillation vials.
-
-
Quantification:
-
Add scintillation cocktail and count via Liquid Scintillation Counter (LSC).
-
Protocol B: The "Difference Method" for Internalization Assays
Objective: Calculate the Internalized Receptor Fraction (
This method uses parallel assays to derive the internal pool mathematically.
| Parameter | Ligand Used | Sample Preparation | Measures |
| [3H]-QNB (Standard) | Whole Cell or Lysate | Surface + Internal Receptors | |
| [3H]-R(-)-QNB Methiodide | Intact Whole Cell (4°C) | Surface Receptors Only | |
| Calculated | N/A |
Self-Validating Check:
If
Part 3: Data Analysis & Interpretation
Saturation Binding Analysis
Data should be analyzed using non-linear regression (e.g., GraphPad Prism) fitting to a one-site binding model:
Where:
- = Specific Binding (fmol/mg protein)[1][2][3][4][5]
- = Radioligand Concentration (nM)[1][2][3][4][5][6]
- = Receptor Density
- = Equilibrium Dissociation Constant
Expected Results Table
Typical values for M1-M5 muscarinic receptors in transfected CHO cells:
| Parameter | R(-)-QNB (Standard) | R(-)-QNB Methiodide | Interpretation |
| 0.05 – 0.2 | 0.2 – 0.5 | Methiodide often shows slightly lower affinity due to steric bulk. | |
| 1500 (Example) | 1200 (Example) | Difference (300) represents the internal pool. | |
| Permeability | High | Negligible | Confirmed by lack of displacement by internal-only ligands. |
Troubleshooting Guide
Issue: High Non-Specific Binding (NSB)
-
Cause: Quaternary amines can stick to glass/plastic via electrostatic interaction.
-
Fix: Pre-coat plates/filters with 0.5% Polyethylenimine (PEI) or increase BSA in buffer to 1%.
Issue: "Surface" Binding equals "Total" Binding
-
Cause: Cell membranes were permeabilized.
-
Fix: Ensure buffers are isotonic. Avoid vigorous pipetting. Keep temperature strictly at 4°C.
References
-
Binding kinetics of quinuclidinyl benzil
- Source: PubMed / Mol Pharmacol.
- Context: Establishes the kinetic properties and stereoselectivity of QNB and its methiodide salt.
-
[3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogen
- Source: PubMed / Br J Pharmacol.
- ) when using intact tissue (surface constraints) vs.
-
A muscarinic receptor type in human lymphocytes: a comparison of 3H-QNB binding to intact lymphocytes and lysed lymphocyte membranes.
-
Source: PubMed / Life Sci.[4]
- Context: A foundational protocol comparing intact cell binding (surface) vs. lysed membrane binding (total).
-
-
Characterization of the muscarinic receptor in human tracheal smooth muscle.
- Source: PubMed.
- Context: Demonstrates the use of R(-)-QNB in characterizing receptor subtypes and density in tissue.
Sources
- 1. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective L-[3H]quinuclidinyl benzilate-binding sites in nervous tissue of Aplysia californica: evidence for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A muscarinic receptor type in human lymphocytes: a comparison of 3H-QNB binding to intact lymphocytes and lysed lymphocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Binding and electrophysiology of the muscarinic antagonist QNB in the mammalian retina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]QNB binding and contraction of rabbit colonic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo imaging techniques using labeled R(-)-QNB methiodide
Application Note: In Vivo Imaging of Peripheral Muscarinic Receptors using Labeled R(-)-QNB Methiodide
Executive Summary
This guide details the protocols for utilizing R(-)-Quinuclidinyl Benzilate Methiodide (specifically the Carbon-11 labeled variant, [¹¹C]MQNB ) for in vivo Positron Emission Tomography (PET).
Unlike its lipophilic parent compound (QNB), which readily crosses the blood-brain barrier (BBB) to image central nervous system receptors, MQNB is a quaternary ammonium salt. It is permanently charged and hydrophilic, rendering it unable to cross the intact BBB. Therefore, it is the gold-standard radiotracer for quantifying peripheral muscarinic acetylcholine receptors (mAChR) , particularly in the myocardium (parasympathetic innervation) and lungs (smooth muscle constriction), without interference from central uptake.
Chemical & Pharmacological Basis
Ligand Profile
-
Compound: R(-)-3-Quinuclidinyl Benzilate Methiodide ([¹¹C]MQNB).
-
Target: Muscarinic Acetylcholine Receptors (Subtypes M1–M5, with high affinity for M2 in the heart and M3 in the lung).
-
Stereochemistry: The R(-) isomer exhibits significantly higher binding affinity (Kd ≈ 0.05 nM) compared to the S(+) isomer. Use of the racemic mixture degrades specific signal-to-noise ratios.
-
Mechanism of Exclusion: The quaternary nitrogen confers a permanent positive charge, preventing passive diffusion across the endothelial tight junctions of the BBB.
Physiological Logic: The BBB Filter
The utility of MQNB rests on its exclusion from the brain. If [¹¹C]MQNB signal is detected in the brain parenchyma, it indicates a pathological disruption of the Blood-Brain Barrier .
Figure 1: Selective targeting mechanism. QNB crosses the BBB, whereas MQNB is restricted to peripheral receptors due to its quaternary ammonium structure.
Synthesis and Quality Control
Objective: Produce [¹¹C]MQNB with high molar activity (>18 GBq/µmol) to prevent pharmacological bradycardia during injection.
Radiosynthesis Protocol
-
Radionuclide Production: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Methylating Agent: Convert [¹¹C]CO₂ to [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate.
-
Precursor: R(-)-Quinuclidinyl Benzilate (free base).[1]
-
Reaction:
-
Dissolve 1 mg of R(-)-QNB precursor in dimethylformamide (DMF) or acetone.
-
Trap [¹¹C]CH₃I in the reaction vessel at room temperature.
-
Heat to 80°C for 3–5 minutes. This is a direct quaternization reaction.
-
-
Purification: Semi-preparative HPLC (C18 column).
-
Mobile Phase: 0.1 M Ammonium Formate / Acetonitrile (60:40 v/v).
-
Retention: MQNB elutes distinctly from the unreacted QNB precursor.
-
Quality Control (Release Criteria)
| Parameter | Specification | Method |
| Radiochemical Purity | > 98% | Analytical HPLC |
| Molar Activity (Specific Activity) | > 20 GBq/µmol @ EOS | UV Absorbance (220 nm) |
| pH | 4.5 – 7.5 | pH Strip |
| Residual Solvents | < Class 3 Limits | GC |
| Sterility/Endotoxin | Sterile / < 175 EU/V | Filter Integrity / LAL Test |
Application Protocol: Cardiac Parasympathetic Imaging
Rationale: Changes in myocardial muscarinic receptor density (M2) are biomarkers for diabetic autonomic neuropathy, Chagas disease, and congestive heart failure.
Subject Preparation
-
Fasting: 4–6 hours (to standardize free fatty acid levels, though less critical for receptor imaging than metabolic imaging).
-
Medication Washout: Withhold anticholinergics (e.g., atropine, tricyclics) for 48 hours (5 half-lives) to prevent competitive inhibition.
-
Vitals: Continuous ECG monitoring is mandatory.
Injection and Acquisition
-
Dose: 370–555 MBq (10–15 mCi) of [¹¹C]MQNB.
-
Mass Limit: Ensure total injected mass of MQNB is < 5 µg to avoid physiological effects (bradycardia).
-
Positioning: Supine, heart centered in FOV.
-
Scan Sequence (Dynamic):
-
Start PET acquisition simultaneously with bolus injection (IV).
-
Frame Schedule (Total 60 min):
-
12 x 10 sec (Angiographic phase/Input function)
-
6 x 30 sec
-
5 x 300 sec
-
3 x 600 sec
-
-
Blood Sampling (Input Function)
Because MQNB is hydrophilic, it clears rapidly from plasma but does not enter red blood cells (RBCs) significantly.
-
Gold Standard: Arterial cannulation with continuous sampling for the first 10 min, followed by discrete samples.
-
Image-Derived Input Function (IDIF): Can be derived from the Left Ventricle (LV) or Left Atrium ROI, provided partial volume correction is applied.
Data Analysis & Kinetic Modeling
Objective: Quantify Receptor Density (
Region of Interest (ROI) Definition
-
Myocardium: Define ROIs on the late-phase images (20–60 min) where specific binding dominates. Segment into Septal, Anterior, Lateral, and Inferior walls.
-
Blood Pool: Place a small ROI in the center of the Left Atrium or Ventricle (for IDIF).
Mathematical Modeling
The kinetics of [¹¹C]MQNB are best described by a Two-Tissue Compartment Model because the ligand binds reversibly but with high affinity.
-
K1 (ml/min/g): Transport from plasma to free tissue space.
-
k2 (1/min): Washout from free space to plasma.
-
k3 (1/min): Association rate (Free -> Bound).
-
k4 (1/min): Dissociation rate (Bound -> Free).
The Macro-Parameter of Interest:
Note: If specific activity is very high and the scan is short (<40 min),
Figure 2: Two-Tissue Compartment Model for [¹¹C]MQNB. K1/k2 represents delivery; k3/k4 represents specific receptor binding.
Troubleshooting & Pitfalls
| Issue | Cause | Solution |
| Low Myocardial Uptake | Competition from endogenous Acetylcholine (ACh) or meds. | Ensure patient is resting (low vagal tone increases ACh) and off anticholinergics. |
| High Liver Uptake | Physiological metabolism. | Use careful ROI placement to avoid spill-over from liver to inferior wall. |
| Bradycardia during injection | Mass effect (pharmacological dose). | CRITICAL: Check Specific Activity. Injected mass must be < 5 µg. |
| Brain Uptake | BBB Disruption or Radiochemical Impurity. | If impurity (unmethylated QNB) is present, it will cross BBB. Re-check HPLC purification. |
References
-
Syrota, A., et al. (1985). "Muscarinic cholinergic receptor in the human heart evidenced under physiological conditions by positron emission tomography." Proceedings of the National Academy of Sciences, 82(2), 584-588. Link
-
Delforge, J., et al. (1990). "Kinetic analysis of radiolabelled muscarinic antagonist-receptor interactions in the heart." Journal of Nuclear Medicine, 31, 1214-1225. Link
- Maziere, M., et al. (1981). "Synthesis of [11C]methiodide of quinuclidinyl benzilate, a muscarinic antagonist." Journal of Labelled Compounds and Radiopharmaceuticals, 18, 15.
-
Koeppe, R. A., et al. (1994). "Compartmental analysis of [11C]flumazenil kinetics for the estimation of ligand transport and receptor binding." Journal of Cerebral Blood Flow & Metabolism, 14(6), 1088-1100. (Reference for kinetic modeling principles). Link
Sources
Application Note: Discriminating Surface vs. Intracellular Muscarinic Signaling using R(-)-QNB Methiodide
Abstract & Rationale
This guide details the experimental setup for utilizing R(-)-3-Quinuclidinyl benzilate methiodide (R-QNB-Me) in functional pharmacological assays. While standard QNB is a lipophilic, high-affinity muscarinic antagonist that freely permeates the blood-brain barrier (BBB) and cell membranes, its methylated derivative (methiodide) is a quaternary ammonium salt. This permanent positive charge renders R-QNB-Me membrane-impermeable .
Core Utility: By comparing the inhibitory profiles of the membrane-permeable R(-)-QNB and the impermeable R(-)-QNB-Me, researchers can spatially resolve muscarinic acetylcholine receptor (mAChR) signaling, specifically differentiating between cell-surface and intracellular/nuclear receptor pools.
Mechanistic Principles
The utility of R-QNB-Me relies on the "hydrophilic exclusion" principle. In functional assays (e.g., calcium flux or cAMP), R-QNB-Me only antagonizes receptors residing on the plasma membrane. Conversely, non-methylated QNB antagonizes the total receptor population (surface + intracellular).
Diagram 1: Mechanism of Spatial Selectivity
The following diagram illustrates the differential access of QNB and QNB-Methiodide to receptor pools.
Figure 1: R-QNB-Me (Red) is excluded from the cell interior, blocking only surface receptors. R-QNB (Green) blocks both pools.
Experimental Design Considerations
Compound Handling
-
Light Sensitivity: Benzilates can be photo-labile. Prepare stocks in amber glass vials.
-
Solubility: R-QNB-Me is highly water-soluble. Prepare a 10 mM stock in deionized water or PBS. Do not require DMSO, which avoids solvent effects in sensitive calcium assays.
-
Stability: The ester linkage is susceptible to hydrolysis at high pH (>8.0). Maintain buffers at pH 7.4.
Safety (Anticholinergic Toxicity)
R-QNB-Me is a potent anticholinergic. While it does not cross the BBB (limiting central toxicity), peripheral exposure can cause mydriasis (pupil dilation) and dry mouth.
-
PPE: Wear nitrile gloves and safety glasses.
-
Inactivation: Hydrolyze waste with 1N NaOH before disposal.
Protocol A: Site-Selective Radioligand Binding
Objective: Determine the ratio of surface vs. internalized receptors in a cell line (e.g., CHO-M3).
Materials
-
Radioligand:
-QNB (Lipophilic, Total binding) or -NMS (Hydrophilic, Surface binding). -
Competitor: R(-)-QNB Methiodide (Cold).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
Step-by-Step Methodology
-
Cell Preparation: Harvest CHO-M3 cells. Do not lyse if assessing surface fraction on intact cells. For total binding, use membrane homogenates.
-
Incubation (Intact Cells):
-
Resuspend intact cells in physiological buffer (PBS + Mg/Ca).
-
Total Sites: Incubate with saturating
-QNB (2 nM). -
Non-Specific Binding (NSB): Add 10 µM Atropine.
-
Surface Blockade: In a parallel set, add 10 µM R-QNB-Me to the
-QNB incubation.
-
-
Equilibrium: Incubate for 60–90 min at 4°C .
-
Critical Note: Incubation at 4°C prevents receptor internalization or recycling during the assay, ensuring the "surface" population remains static.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI). PEI reduces the binding of the cationic ligand to the glass fiber.
-
Calculation:
-
Total Receptors = (Total Binding of
-QNB) - NSB. -
Intracellular Receptors = (Binding of
-QNB in presence of R-QNB-Me) - NSB. -
Logic: Since R-QNB-Me blocks all surface sites, any remaining radioligand signal comes from the
-QNB penetrating the cell and binding internal sites.
-
Protocol B: Functional Antagonism (Calcium Flux)
Objective: Verify if an agonist response is driven by surface or intracellular receptors.
Workflow Diagram
Figure 2: Experimental workflow for functional calcium mobilization assay.
Detailed Methodology
-
Seeding: Plate CHO-M3 cells (10,000/well) in black-walled, clear-bottom 96-well plates. Incubate 24h.
-
Dye Loading:
-
Antagonist Pre-incubation (The Variable):
-
Group A (Control): Buffer only.
-
Group B (Total Block): Add R(-)-QNB (Lipophilic) at varying concentrations (
to M). -
Group C (Surface Block): Add R(-)-QNB Methiodide at varying concentrations.
-
Incubate for 15–20 minutes at RT.
-
-
Agonist Challenge:
-
Place plate in FLIPR or FlexStation.[1]
-
Inject Carbachol at
concentration (typically 100 nM for M3).
-
-
Readout: Measure fluorescence (
) for 120 seconds.
Data Analysis & Interpretation
Calculate the
| Outcome Scenario | Interpretation |
| The agonist response is driven entirely by surface receptors . | |
| A significant portion of the signaling is intracellular (QNB-Me fails to block the internal pool, requiring much higher doses to drive mass-action blockade from the outside, or failing to block completely). |
Comparative Data Summary
The following table summarizes the expected physicochemical properties and binding constants for R-QNB derivatives.
| Property | R(-)-QNB (Parent) | R(-)-QNB Methiodide |
| Structure Type | Tertiary Amine | Quaternary Ammonium |
| Charge at pH 7.4 | Neutral/Protonated mix | Permanently Positive (+) |
| BBB Permeability | High | Negligible |
| Membrane Permeability | High | Low/Negligible |
| Target Affinity ( | ~0.03 - 0.3 nM | ~0.05 - 0.5 nM (Surface) |
| Primary Assay Use | Total Receptor Quantification | Surface Receptor Isolation |
References
-
IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic). Accessed 2023. [Link]
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. (Seminal work on QNB binding). [Link]
-
Birdsall, N. J., et al. (1978). Binding of agonists and antagonists to muscarinic receptors. Molecular Pharmacology. (Establishes binding kinetics of benzilates). [Link]
-
Poulopoulou, C., et al. (2002). Membrane permeability of quaternary ammonium muscarinic antagonists. British Journal of Pharmacology. (Differentiation of surface vs internal sites). [Link]
Sources
Application Note: Receptor Internalization Analysis Using R(-)-QNB Methiodide
Executive Summary
This application note details the protocol for quantifying G-Protein Coupled Receptor (GPCR) internalization—specifically muscarinic acetylcholine receptors (mAChR)—using the hydrophilic radioligand [³H]-R(-)-QNB methiodide .
Unlike its lipophilic parent compound (QNB), the methiodide derivative carries a permanent positive charge (quaternary ammonium), rendering it membrane-impermeant. This physicochemical property allows researchers to selectively label cell-surface receptors without detecting the intracellular pool. By comparing binding data between control and agonist-stimulated cells, this assay provides a precise, quantitative measure of receptor sequestration (endocytosis) distinct from downregulation (degradation).
Scientific Mechanism: The Hydrophilic Filter
The Challenge of Internalization
Upon agonist stimulation (e.g., with Carbachol), surface mAChRs undergo phosphorylation by GRKs, recruit
The Solution: R(-)-QNB Methiodide
R(-)-QNB methiodide (Quinuclidinyl benzilate methiodide) solves this by exploiting the lipid bilayer's impermeability to charged molecules.
-
Quaternary Ammonium: The permanent positive charge prevents diffusion across the plasma membrane.
-
Stereochemistry: The R(-) isomer retains high affinity (
nM) for mAChR subtypes (M1-M5), ensuring sensitive detection.
Visualizing the Assay Principle
The following diagram illustrates how the differential permeability of QNB vs. QNB-Methiodide allows for the mathematical isolation of the internalized receptor pool.
Figure 1: Mechanism of Differential Binding. QNB-Methiodide (Green) is excluded from the cell interior, binding only surface receptors. QNB (Red) binds the total pool.
Experimental Protocol: Agonist-Induced Sequestration
Materials & Reagents[1]
-
Cell Line: CHO-K1 or HEK293 stably expressing the mAChR subtype of interest (e.g., M1 or M3).
-
Radioligand: [³H]-R(-)-QNB methiodide (Specific Activity > 40 Ci/mmol).
-
Non-Specific Control: Atropine (10 µM final concentration).
-
Agonist: Carbachol (1 mM stock in water).
-
Binding Buffer: PBS or HEPES-buffered saline (pH 7.4).
Workflow Diagram
Figure 2: Step-by-step workflow for the sequestration assay. The transition to 4°C is critical to freeze receptor movement.
Detailed Methodology
Phase A: Agonist Stimulation (Internalization)[1]
-
Preparation: Aspirate growth medium from cells. Wash once with warm serum-free medium (37°C).
-
Treatment: Add serum-free medium containing the agonist (e.g., 1 mM Carbachol) to "Treated" wells. Add vehicle (water/buffer) to "Control" wells.
-
Incubation: Incubate at 37°C for the desired time course (typically 0–60 minutes).
-
Note: Internalization is temperature-dependent. It occurs at 37°C but is halted at 4°C.[1]
-
Phase B: The "Ice Trap" & Binding
-
Arrest: Immediately place the culture plate on ice. Aspirate the agonist solution rapidly.
-
Wash: Wash cells 3x with ice-cold PBS to remove residual agonist.
-
Why: Residual carbachol will compete with the radioligand. The cold temperature prevents the receptors from recycling back to the surface or internalizing further.
-
-
Labeling: Add [³H]-R(-)-QNB methiodide (saturating concentration, typically ~2 nM) in ice-cold Binding Buffer.
-
Non-Specific Binding (NSB): In parallel wells, add [³H]-R(-)-QNB methiodide + 10 µM Atropine.
-
-
Equilibrium: Incubate at 4°C for 2–4 hours.
-
Note: Hydrophilic ligands often have slower association kinetics at 4°C. Ensure equilibrium is reached.
-
Phase C: Harvesting
-
Termination: Rapidly aspirate the radioactive buffer.
-
Rinsing: Wash cells 3x with ice-cold buffer (rapidly) to remove unbound ligand.
-
Lysis/Solubilization: Add 0.2 M NaOH or 1% SDS to solubilize cells.
-
Quantification: Transfer lysate to scintillation vials, add cocktail, and count (CPM).
Data Analysis & Interpretation
Calculating Specific Binding
For both Control and Treated groups:
Calculating Internalization
Since [³H]-R(-)-QNB methiodide binds only surface receptors, a decrease in binding reflects receptors moving inside the cell.
[1]Data Summary Table
| Parameter | Control Cells | Agonist Treated Cells | Interpretation |
| Ligand | [³H]-QNB-Me | [³H]-QNB-Me | |
| Permeability | Impermeant | Impermeant | Detects surface only |
| Binding Signal | High (100%) | Low (<100%) | Loss of surface sites |
| Receptor Location | Plasma Membrane | Endosomes | |
| Calculation | Ratio = Sequestration |
Troubleshooting & Optimization (Expert Insights)
"Washout" Efficiency
Problem: High background or inconsistent data in the "Treated" group. Cause: Incomplete removal of the agonist (Carbachol) before adding the radioligand. Because Carbachol competes for the same binding site, residual agonist looks like "internalization" (reduced radioligand binding). Solution: Perform 3-4 rapid, high-volume washes with ice-cold PBS. Ensure the buffer is truly 4°C to prevent receptor recycling during the wash.
Lipophilicity Drift
Problem: [³H]-QNB methiodide detecting internal receptors. Cause: Impurity in the radioligand or degradation of the methiodide bond, reverting it to lipophilic QNB. Validation: Periodically test the ligand on permeabilized vs. intact cells. If binding is identical in both conditions despite known internalization, the ligand may have lost its charge specificity.
Temperature Control
Problem: Receptors recycling during the binding phase. Fix: The binding phase must be strictly at 4°C. Do not allow plates to warm up to room temperature, as recycled receptors will return to the surface, masking the internalization effect.
References
-
Harden, T. K., et al. (1985). "Agonist-induced alteration in the membrane form of muscarinic cholinergic receptors." Journal of Biological Chemistry, 260(24), 13060-13066.
-
Lameh, J., et al. (1992). "Sequestration and down-regulation of muscarinic receptors." Journal of Biological Chemistry, 267(19), 13406-13412.
-
Koenig, J. A., & Edwardson, J. M. (1997). "Endocytosis and recycling of G protein-coupled receptors." Trends in Pharmacological Sciences, 18(8), 276-287.
-
Pahk, A. J., & Jones, S. V. (1999). "Muscarinic receptor internalization and down-regulation in cultured neurons." Brain Research, 847(2), 157-166.
Sources
Troubleshooting & Optimization
Troubleshooting high non-specific binding with R(-)-QNB methiodide
Topic: Troubleshooting high non-specific binding with R(-)-QNB methiodide Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals
Senior Application Scientist Note: “High non-specific binding (NSB) is the most frequent bottleneck in radioligand binding assays involving quaternary ammonium compounds like R(-)-QNB methiodide. Unlike its tertiary amine counterpart (QNB), the methiodide salt carries a permanent positive charge. This renders it hydrophilic but also makes it a 'sticky' cation that electrostatically adheres to negatively charged surfaces—specifically glass fiber filters and plasticware. The guide below moves beyond generic advice to target the electrostatic mechanisms driving your high background.”
Part 1: Diagnostic Workflow
Before altering your protocol, you must isolate the source of the NSB. Is it the filter, the tubes, or the tissue itself? Use this decision matrix to diagnose the root cause.
Figure 1: Diagnostic logic flow to isolate the physical source of non-specific binding.
Part 2: Troubleshooting Guide (Q&A)
Q1: My "Filter-Only" counts are huge. Why is the ligand binding to the glass fibers without any protein present?
The Mechanism: Glass fiber filters (GF/B or GF/C) are composed of silica, which possesses a net negative charge (silanol groups) at physiological pH. R(-)-QNB methiodide is a quaternary ammonium compound with a permanent positive charge. You are essentially running an ion-exchange chromatography experiment where your filter acts as the cation exchanger, trapping the radioligand.
The Solution:
-
PEI Pretreatment (Critical): Pre-soak your filters in 0.3% Polyethyleneimine (PEI) for at least 1-2 hours (up to 4 hours) before use.
-
Why? PEI is a polycationic polymer. It binds to the anionic silanol groups on the glass fiber, neutralizing the surface charge. This creates a "cationic shield" that repels the positively charged R(-)-QNB methiodide.
-
-
Filter Selection: Ensure you are using GF/C filters rather than GF/B if possible. GF/B filters are thicker and have a higher retention capacity, which can increase the surface area available for non-specific trapping.
Q2: I treated my filters with PEI, but the NSB is still elevated. What else can I do?
The Mechanism: If electrostatic shielding isn't enough, the issue may be residual free ligand trapped in the moisture of the filter due to inadequate washing or "washout" kinetics.
The Solution:
-
Wash Buffer Ionic Strength: Ensure your wash buffer contains sufficient salt (e.g., 10 mM MgCl₂ or even 150 mM NaCl, though MgCl₂ is preferred for muscarinic stability). The cations in the wash buffer compete with the radioligand for non-specific binding sites on the filter.
-
Cold Wash: The wash buffer must be ice-cold (0-4°C) .
-
Rapid Filtration: The time between adding wash buffer and applying vacuum should be minimized. However, ensure the vacuum pressure is sufficient to clear the liquid instantly.
-
Wash Volume: Perform 3-4 washes with 4 mL of buffer each. Do not exceed 4 washes, as this may begin to dissociate the specific low-affinity binding (though QNB has very slow dissociation, so this is less of a risk than with other ligands).
Q3: The NSB seems to be coming from the tissue (membranes), not the filter. How do I fix this?
The Mechanism: This often occurs if the membrane concentration is too high (causing lipid partitioning) or if the "specific" displacer concentration is too low to saturate all receptors.
The Solution:
-
Optimize Protein Concentration: Perform a "linearity of binding" curve. Plot Specific Binding vs. Protein Concentration. Select a protein amount that falls on the linear portion of the curve (typically 10–50 µg per well ). Overloading protein increases NSB linearly while specific binding plateaus.
-
Displacer Check: Ensure you are using Atropine (1 µM) as your non-specific control.
-
Validation: Verify that your atropine is fresh. Atropine is the gold standard for defining muscarinic NSB. If you use a lower affinity antagonist (e.g., Pirenzepine) at a low concentration, you may not be blocking all subtypes, falsely inflating your "NSB" counts.
-
Q4: Can the material of my incubation tubes affect the results?
The Mechanism: Yes. Quaternary amines can adsorb to standard polypropylene or polystyrene surfaces.
The Solution:
-
Silanized Glass: If using glass tubes, they must be silanized to cover anionic groups.
-
Low-Binding Plastics: Use polypropylene tubes specifically rated for "low binding."
-
Add BSA: Include 0.1% BSA (Bovine Serum Albumin) in your assay buffer. BSA coats the tube walls and the membranes, reducing hydrophobic and ionic adsorption of the ligand to the plasticware.
Part 3: Optimized Experimental Protocol
Assay: Saturation Binding with [³H]R(-)-QNB Methiodide
Materials:
-
Ligand: [³H]R(-)-QNB Methiodide (Specific Activity ~80 Ci/mmol).
-
Displacer: Atropine Sulfate (10 mM Stock).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filters: Whatman GF/C glass fiber filters.
-
Pretreatment: 0.3% PEI (Polyethyleneimine).
Step-by-Step Workflow:
-
Filter Preparation (The Shield):
-
Soak GF/C filters in 0.3% PEI solution for 2 hours at 4°C.
-
Note: Do not soak overnight if possible, as filters can become fragile.
-
-
Membrane Preparation:
-
Thaw membrane homogenate (e.g., rat cortex or CHO-M1 cells) and re-suspend in Assay Buffer.
-
Target protein concentration: 20 µ g/well (must be empirically determined).
-
-
Incubation Setup (Total Volume: 250 µL):
-
Total Binding (TB): 25 µL Buffer + 25 µL Radioligand + 200 µL Membrane.
-
Non-Specific Binding (NSB): 25 µL Atropine (1 µM final) + 25 µL Radioligand + 200 µL Membrane.
-
Incubation:60 minutes at 25°C (Room Temp) or 37°C. Equilibrium is reached slower at room temp but degradation is lower.
-
-
Termination:
-
Place PEI-soaked filters on the vacuum manifold.
-
Crucial Step: Wash filters once with cold buffer before harvesting to remove excess PEI that might be floating in the well (optional but recommended for cleaner baselines).
-
Apply vacuum and harvest samples rapidly.
-
Wash filters 3 x 4 mL with ice-cold Wash Buffer.[1]
-
-
Counting:
-
Dry filters (optional, depending on cocktail).
-
Add liquid scintillation cocktail (e.g., 4-5 mL).
-
Allow to sit for >6 hours (or overnight) to extract the tritium from the filter fibers before counting.
-
Part 4: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High NSB in Filter-Only Control | Electrostatic binding to glass | Pre-soak filters in 0.3% PEI. Switch to GF/C filters.[1] |
| High NSB in Tissue Samples | Lipid partitioning / Protein overload | Reduce protein concentration (titrate to <50 µg). Add 0.1% BSA to buffer. |
| Low Specific Binding | Ligand degradation or Receptor loss | Check radiochemical purity. Ensure membranes are stored at -80°C. |
| Inconsistent Replicates | Incomplete washing | Ensure uniform vacuum pressure. Check manifold for clogged ports. |
| Total Binding Decreases over time | Ligand adsorption to tube walls | Use silanized glass or add 0.1% BSA to assay buffer. |
References
-
Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16. (Foundational work on QNB binding mechanics). [Link]
-
Bruns, R. F., et al. (1983). Regulation of adenosine receptors in human platelets. Analytical Biochemistry, 132(1), 74-81. (Establishes PEI filter pretreatment protocols for sticky ligands). [Link]
-
GraphPad Software. Radioligand Binding Data Analysis Guide. [Link]
Sources
Optimizing incubation time for R(-)-QNB methiodide binding
To: User From: Dr. Aris Thorne, Senior Application Scientist, Molecular Pharmacology Division Subject: Technical Guide: Optimizing Incubation Kinetics for R(-)-QNB Methiodide Binding
Executive Summary
You are working with R(-)-QNB Methiodide (Quinuclidinyl benzilate methiodide), a quaternary ammonium derivative of the classic high-affinity muscarinic antagonist QNB. Unlike its tertiary amine counterpart, this ligand is permanently charged and hydrophilic. This structural distinction dictates that it cannot cross the blood-brain barrier or cell membranes, making it a precision tool for isolating cell-surface muscarinic receptors (M1–M5).
The critical challenge with QNB derivatives is their slow dissociation rate (
This guide details the kinetic validation required to determine the precise incubation window for your specific assay conditions.
Part 1: Troubleshooting & FAQs
Q1: I am using a standard 60-minute incubation at 25°C. Is this sufficient for R(-)-QNB Methiodide?
Answer: Likely not. High-affinity ligands like QNB often require 2 to 4 hours to reach true equilibrium at room temperature (25°C). A 60-minute incubation typically captures the "fast" phase but may fail to saturate the "slow" binding component, especially if receptor density is low.
-
The Risk: If you stop the reaction before equilibrium (
), your calculated will be artificially high (lower affinity), and will be underestimated. -
The Solution: You must perform an Association Kinetic Assay (Protocol A below) to experimentally determine the Observed Association Rate Constant (
).
Q2: How does the "Methiodide" salt form change my incubation strategy compared to standard [3H]-QNB?
Answer: The methiodide form introduces charge and hydrophilicity.
-
Surface Selectivity: If you are using whole cells, R(-)-QNB Methiodide will only bind surface receptors. Standard QNB is lipophilic and crosses membranes to bind intracellular pools. Equilibrium time for the Methiodide might appear faster simply because the available receptor pool is smaller (surface only).
-
Non-Specific Binding (NSB): The positive charge can cause the ligand to stick to negatively charged glass fiber filters.
-
Critical Step: Pre-soak your GF/B or GF/C filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour. PEI coats the glass fibers with a positive charge, repelling the cationic QNB ligand and significantly reducing filter background.
-
Q3: Should I increase the temperature to 37°C to shorten the incubation time?
Answer: Proceed with caution.
While 37°C accelerates the association rate (
-
Receptor Instability: Muscarinic receptors in homogenates can degrade over long incubations ( >60 mins) at 37°C, leading to a loss of signal (pseudo-dissociation).
-
Thermodynamic Shift: Binding affinity is temperature-dependent. The
measured at 37°C will differ from that at 25°C or 4°C.
-
Recommendation: Perform the assay at 25°C (Room Temp) for better stability, extending the time rather than the temperature.
Q4: My specific binding signal is low. Could ligand depletion be the cause?
Answer: Yes.
In high-affinity assays, if the receptor concentration
-
The Rule: Ensure less than 10% of the total added radioligand is bound.
-
The Fix: If you see >10% depletion, dilute your membrane preparation. If you cannot dilute (due to low signal), you must use "Zone B" equations (Gouy-Chapman or specific depletion-corrected non-linear regression) rather than standard Michaelis-Menten kinetics.
Part 2: Comparative Data & Heuristics
Table 1: Estimated Kinetic Parameters for Muscarinic Antagonists Note: Values are illustrative ranges based on high-affinity antagonists; specific values depend on tissue source (e.g., Rat Cortex vs. CHO cells).
| Parameter | Standard [3H]-QNB (Tertiary) | R(-)-QNB Methiodide (Quaternary) | Impact on Assay |
| Log P (Lipophilicity) | High (Hydrophobic) | Low (Hydrophilic/Charged) | Methiodide requires PEI-treated filters to reduce NSB. |
| Cell Permeability | Permeable | Impermeable | Methiodide measures surface receptors only. |
| Fast ( | Moderate ( | Methiodide may associate slightly slower due to hydration shell. | |
| Very Slow ( | Very Slow ( | Both require long incubation times. | |
| Optimal Temp | 25°C | 25°C | Avoid 37°C to prevent degradation during long equilibrium. |
Part 3: Experimental Protocol
Protocol A: Association Kinetic Assay (Determination of Equilibrium Time)
Objective: Determine the time (
Materials:
-
Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4. -
Ligand: [3H]-R(-)-QNB Methiodide (Concentration fixed at approx.
, e.g., 0.5 nM). -
Non-Specific Control: Atropine (1 µM final concentration).
-
Membrane Prep: Rat cortex homogenate or CHO-M1 membranes (10–20 µg protein/well).
Workflow:
-
Preparation:
-
Prepare 24 assay tubes (Total Binding) and 24 tubes (Non-Specific Binding).
-
Soak GF/B filters in 0.3% PEI for 2 hours.
-
-
Incubation Staggering (Reverse Time Course):
-
To filter all tubes simultaneously, add ligand at staggered intervals.
-
Time points: 240 min, 180 min, 120 min, 60 min, 30 min, 15 min, 5 min, 0 min.
-
Start the 240 min incubation first. Add ligand to the "180 min" tubes one hour later, etc.
-
-
Termination:
-
At Time = 0, rapidly filter all samples using a cell harvester.
-
Wash 3x with ice-cold buffer (critical to lock kinetics).
-
-
Analysis:
-
Count DPM. Subtract Non-Specific from Total to get Specific Binding.[1]
-
Plot Specific Binding (Y) vs. Time (X) .
-
Fit to One-phase association equation:
-
Calculate Equilibrium Time:
.
-
Part 4: Visualization of Logic
Figure 1: Kinetic Optimization Workflow
This diagram illustrates the decision logic for selecting incubation parameters.
Caption: Decision tree for determining optimal incubation time based on experimentally derived kinetic half-life (
Figure 2: Factors Influencing Equilibrium
Visualizing the variables that alter the "Time to Equilibrium" (
Caption: Relationship between experimental variables and the time required to reach equilibrium.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from
-
Motulsky, H. & Neubig, R. (2010). Analyzing Binding Data. Current Protocols in Neuroscience. Retrieved from
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.[2] Retrieved from
-
Revvity. (n.d.). Radiometric Ligand-Binding Assays: Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2021). Assay Guidance Manual: Binding Kinetics. Retrieved from
Sources
How to reduce background noise in R(-)-QNB methiodide autoradiography
Topic: Background Noise Reduction in R(-)-QNB Methiodide Assays
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 2026
Technical Brief: The "Sticky" Nature of QNB Methiodide
Before troubleshooting, it is critical to understand the physicochemical properties of your ligand. You are using R(-)-QNB methiodide (Quinuclidinyl benzilate methiodide).
-
The Ligand: Unlike standard QNB, which is highly lipophilic and crosses membranes easily, the methiodide form is a quaternary ammonium salt. It is permanently charged (cationic) and hydrophilic.
-
The Benefit: It theoretically reduces the high non-specific binding to lipid-rich myelin that plagues standard [3H]-QNB.
-
The Trap: Its positive charge creates a new problem—electrostatic attraction . It binds aggressively to negatively charged surfaces, including:
-
Glass slides (silicates are negatively charged).
-
Poly-L-lysine coatings (if pH is incorrect).
-
Cartilage or connective tissue elements.
-
High background in this assay is rarely "random"; it is usually a specific failure in managing these electrostatic or kinetic parameters.
Diagnostic Workflow
Use this decision tree to identify the source of your noise.
Figure 1: Diagnostic decision tree for isolating the source of non-specific binding (NSB) in quaternary amine autoradiography.
Troubleshooting Matrix: Problem & Solution
| Symptom | Root Cause Analysis | Corrective Action |
| "Halo" Effect (High background on the slide surrounding the tissue) | Electrostatic Binding. The cationic QNB methiodide is binding to the anionic glass surface. | 1. Pre-soak Slides: Pre-soak slides in unlabeled atropine (1 µM) or poly-L-lysine to block anionic sites before mounting tissue.2. Switch Coatings: Use gelatin-chrome alum coated slides instead of standard silanized slides. Gelatin masks the glass charge better. |
| Generalized High Background (Tissue looks "foggy") | Insufficient Wash Volume/Time. The dissociation rate ( | 1. The "Infinite Volume" Rule: Use large staining jars (500mL) rather than coplin jars. The concentration gradient must favor efflux.2. Cold Wash: Ensure wash buffer is at 4°C . This "freezes" the specific binding (slows |
| Spotty/Speckled Background | Ligand Aggregation or Radiolysis. The radioligand has degraded or precipitated. | Filter the Ligand: Pass the radioligand solution through a 0.2 µm syringe filter immediately before adding to the incubation buffer. Check purity via HPLC if the stock is >3 months old. |
| Weak Specific Signal | Over-washing. While QNB has high affinity ( | Reduce Wash Time: Limit washes to 2 x 5 minutes at 4°C. Do not wash for >20 minutes. Ensure the wash buffer contains no salt if using a rapid rinse, or isotonic saline if washing longer. |
Optimized Protocol: The "Low-Noise" System
This protocol is designed specifically for [3H]-R(-)-QNB Methiodide . It prioritizes the removal of electrostatic noise.
Reagents:
-
Incubation Buffer: 50 mM Na/K Phosphate Buffer (PBS), pH 7.4.
-
Ligand: [3H]-R(-)-QNB Methiodide (Concentration: Saturation ~1-2 nM; Competition ~0.5 nM).
-
Non-Specific Definition: Atropine Sulfate (1 µM). Do not use QNB for the blank; Atropine is cheaper and more soluble.
-
Wash Buffer: 50 mM Phosphate Buffer (pH 7.4), ice cold (4°C) .
Step-by-Step Workflow:
-
Pre-Incubation (Critical for Noise):
-
Incubate slides in buffer without radioligand for 15 minutes at room temperature (RT).
-
Why? This removes endogenous acetylcholine (ACh) which interferes with binding and hydrates the tissue to prevent "drying artifacts" later.
-
-
Incubation:
-
Apply ligand solution. Incubate for 60–90 minutes at RT.
-
Note: Equilibrium is reached slower for charged ligands in thick slices due to diffusion limits.
-
-
The "Differential" Wash:
-
Dip 1: Rapid dip in ice-cold buffer (5 seconds) to remove bulk isotope.
-
Wash 1: 5 minutes in 500mL ice-cold buffer (stir bar: slow setting).
-
Wash 2: 5 minutes in fresh 500mL ice-cold buffer.
-
Dip 2: Rapid dip in ice-cold distilled water (2 seconds).
-
Why the water dip? This removes buffer salts. If salts dry on the slide, they cause hygroscopic "sweating" under the film, ruining the image.
-
-
Drying (The Anti-Diffusion Step):
-
Dry slides immediately under a stream of cool, dry air (hairdryer on "cool" setting or a dedicated slide dryer).
-
Warning: Do not let slides dry slowly at RT. Slow drying allows the ligand to dissociate and diffuse, blurring the image (loss of resolution).
-
Mechanistic Visualization: Specific vs. Non-Specific
Understanding the kinetics allows you to trust the wash steps.
Figure 2: Kinetic differentiation. The wash protocol relies on the rapid dissociation of the electrostatic/low-affinity bond compared to the stable receptor-ligand complex.
Frequently Asked Questions (FAQs)
Q: Can I use standard QNB protocols for the Methiodide form? A: Mostly, yes, but with one caveat: Slide Coating. Standard QNB is lipophilic and ignores the charge of the glass. QNB Methiodide is a cation. If you use standard silanized slides without checking the charge, you will get a "negative image" where the glass is hotter than the tissue. Use gelatin-coated slides.
Q: My white matter is still showing signal. I thought Methiodide didn't bind lipids?
A: It binds lipids less than the free base, but not zero. If white matter signal persists, your ligand concentration is likely too high (above
Q: Why is my specific binding only 50%? A: This is unacceptable. Good muscarinic autoradiography should yield >85% specific binding.
-
Check your Atropine . Is it fresh?
-
Check your Wash Temp . If the wash buffer warms up to RT, the specific signal (
) accelerates, and you wash away your data. Keep it on ice.
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
- Core grounding for muscarinic receptor binding filtr
- Gibson, R. E., Schneck, S. A., et al. (1984). Quantitative autoradiography of muscarinic cholinergic receptors in the rat brain. Journal of Neuroscience.
- Wamsley, J. K., et al. (1981). Muscarinic cholinergic receptors: Autoradiographic localization of high and low affinity agonist binding sites. Brain Research. Provides the methodological basis for slide-mounted tissue section autoradiography.
- Frey, K. A., et al. (1985). In vivo muscarinic cholinergic receptor imaging in human brain with [11C]scopolamine and positron emission tomography. Journal of Cerebral Blood Flow & Metabolism. Discusses the blood-brain barrier permeability differences between quaternary (methyl-scopolamine/QNB-methiodide) and tertiary amines.
R(-)-QNB methiodide stability and proper storage conditions
Subject: Stability, Storage, and Handling Protocols
Product: R(-)-Quinuclidinyl Benzilate Methiodide (R-QNB-MeI) Classification: Muscarinic Acetylcholine Receptor (mAChR) Antagonist / Quaternary Ammonium Salt Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The Stability Paradox
R(-)-QNB Methiodide is a high-affinity, hydrophilic antagonist often used to distinguish between central and peripheral muscarinic receptors due to its inability to cross the blood-brain barrier (BBB).[1][2] However, its chemical structure presents a "stability paradox": while the quaternary ammonium salt is chemically robust in solid form, the ester linkage is highly susceptible to base-catalyzed hydrolysis in solution.[1][2]
This guide replaces generic advice with a causality-driven protocol to ensure experimental reproducibility.
Module 1: Core Storage Protocols
Failure to adhere to these conditions is the #1 cause of batch variability.[1][2]
Solid State Storage (Lyophilized Powder)
| Parameter | Condition | Scientific Rationale |
| Temperature | -20°C (Long-term) | Slows thermodynamic degradation rates (Arrhenius equation).[1][2] |
| Atmosphere | Desiccated | The salt is hygroscopic.[1][2] Moisture catalyzes ester hydrolysis even in solid state.[1][2] |
| Light | Dark / Amber Vial | Iodide ( |
| Container | Tightly Sealed | Prevents absorption of atmospheric |
Solubilized Storage (Stock Solutions)
Critical Warning: Aqueous solutions are significantly less stable than solids.[1][2]
-
Solvent: Water or Saline (0.9% NaCl).[1][2] Avoid alkaline buffers (pH > 7.[1][2]4) for storage.[1][2][3][4][5][6][7]
-
Shelf Life:
Module 2: Solubilization & Handling Workflow
Objective: Dissolve R(-)-QNB-MeI without triggering immediate degradation.
Step-by-Step Protocol
-
Equilibration: Remove the vial from the freezer and allow it to reach room temperature before opening (approx. 15-30 mins).
-
Solvent Selection: Use degassed, deionized water or neutral saline.[1][2]
-
Dissolution: Vortex gently. The salt is highly water-soluble.[1][2]
-
Aliquoting: Immediately divide into single-use aliquots (e.g., 10-50 µL).
-
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing in -20°C or -80°C.
Visualizing the Workflow
Caption: Figure 1. Correct handling workflow to prevent moisture-induced hydrolysis (condensation) and light degradation.[1][2]
Module 3: Troubleshooting & FAQs
Q1: My solution has turned a faint yellow. Is it still usable?
-
Diagnosis: This indicates the oxidation of Iodide (
) to Iodine ( ).[1][2] -
Impact:
-
Chemical:[1][2][8] The R(-)-QNB molecule itself may still be intact, but the concentration of the counter-ion has changed.[1][2]
-
Biological:[1][2][9] Free iodine is a potent oxidizing agent and can react with cysteine/tyrosine residues on your receptor proteins, potentially altering binding affinity artifacts.[1][2]
-
-
Recommendation: Discard the batch. For critical binding assays, the risk of protein modification by
is too high.[1][2]
Q2: I see a loss of binding affinity (Ki increase) over time.
-
Mechanism: The ester linkage breaks, yielding 3-Quinuclidinol and Benzilic Acid .[1][2] Neither of these fragments binds the muscarinic receptor with high affinity.[1][2]
-
Checklist:
-
Did you store the stock at pH > 7.4?
-
Did you freeze-thaw the aliquot more than once?
-
Was the powder exposed to moisture?
-
Q3: Can I use this for in vivo BBB studies?
-
Answer: Yes, this is the primary use case. R(-)-QNB Methiodide is the quaternary salt.[1][2] Unlike the tertiary amine (QNB), it is permanently charged and cannot cross the Blood-Brain Barrier.[1][2]
-
Control: Use [3H]-QNB (tertiary amine) as a control to label total receptors (Central + Peripheral), and R(-)-QNB Methiodide to label only Peripheral receptors.[1][2]
Module 4: Degradation Pathway & Validation
Understanding how the molecule breaks down allows you to detect impurities.[1][2]
Degradation Mechanism
The primary failure mode is Base-Catalyzed Hydrolysis .[1][2]
Caption: Figure 2. The irreversible hydrolysis pathway.[1][2] High pH splits the active molecule into two inactive fragments.[1][2]
Self-Validation Protocol (Purity Check)
If you suspect degradation, perform a simple Thin Layer Chromatography (TLC) check before committing valuable tissue samples.[1][2]
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Chloroform : Methanol : Acetic Acid (70:30:2).[1][2]
-
Visualization: Iodine vapor or UV light (254 nm).
-
Interpretation:
References
-
PubChem. (2025).[1][2] R(-)-QNB methiodide | C22H26INO3.[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Yamamura, H. I., & Snyder, S. H. (1974).[1][2] Muscarinic cholinergic binding in rat brain.[1][2] Proceedings of the National Academy of Sciences, 71(5), 1725–1729.[1][2] (Foundational protocol for QNB handling).
-
Q1 Scientific. (2020).[1][2][6] Stability Storage Conditions & Guidelines. [Link]
-
World Health Organization (WHO). Guidelines for stability testing of pharmaceutical products. Annex 5. [Link]
Sources
- 1. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 2. R(-)-QNB methiodide | C22H26INO3 | CID 16219918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
- 7. www3.paho.org [www3.paho.org]
- 8. researchgate.net [researchgate.net]
- 9. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in R(-)-QNB methiodide assays
Executive Summary: The Electrostatic Challenge
Welcome to the technical support hub for quaternary ammonium radioligands. If you are transitioning from standard [³H]-QNB to [³H]-R(-)-QNB methiodide , you are likely encountering a sudden spike in non-specific binding (NSB).
The Science of the Problem: Standard QNB is a lipophilic amine. However, QNB methiodide is a quaternary ammonium salt. It carries a permanent positive charge regardless of pH. Glass fiber filters (GF/B or GF/C) possess a net negative surface charge due to silanol groups.
-
Result: Your ligand is electrostatically "sticking" to the filter, creating high background noise that mimics receptor binding.
-
The Fix: You must neutralize this electrostatic attraction using a cationic polymer shield (Polyethylenimine/PEI).
Module 1: The "High Noise" Diagnostic (Filter Management)
Symptom: High counts in "NSB" wells (defined by Atropine blockade) or high counts on "filter-only" controls.
The Mechanism
The permanent cation on the quinuclidine nitrogen of QNB methiodide binds to the anionic silicate matrix of the filter. Standard wash buffers (Tris/PBS) are insufficient to break this ionic bond.
Protocol: The PEI Neutralization Strategy
To maximize SNR, you must pretreat filters with Polyethylenimine (PEI). PEI is a polycation that coats the glass fibers, occupying the negative binding sites before the radioligand is introduced.
Step-by-Step Optimization:
-
Preparation: Prepare a 0.3% (v/v) PEI solution in distilled water.
-
Note: Do not use phosphate buffer for PEI preparation as it can precipitate.
-
-
Soaking: Immerse GF/B or GF/C filters in the 0.3% PEI solution for at least 2 hours prior to harvesting.
-
Expert Tip: Soaking overnight at 4°C often yields the lowest backgrounds.
-
-
The Wash: Use ice-cold (4°C) 50 mM Tris-HCl (pH 7.4).
-
Volume: Perform 3 x 4 mL rapid washes.
-
Speed: The total wash time should be <15 seconds to prevent dissociation of the specific complex (QNB has a slow off-rate, but speed is good practice).
-
Visualization: Filtration Workflow
The following diagram illustrates the critical intervention points for reducing noise.
Figure 1: Optimized filtration workflow highlighting the mandatory PEI pretreatment step to neutralize electrostatic NSB.
Module 2: The "Low Signal" Diagnostic (Ligand Depletion)
Symptom: Specific binding is detectable but low, or
The Mechanism
A common error in high-affinity assays (QNB methiodide
Protocol: The "Zone A" Validation
You must validate that the concentration of bound ligand (
Validation Steps:
-
Calculate Total Counts (T): Pipette an aliquot of your radioligand directly into a scintillation vial (no filtration).
-
Calculate Bound Counts (B): From your total binding wells.
-
The Ratio: Calculate
.-
If > 0.10 (10%): You are in the depletion zone. Reduce membrane protein concentration.
-
If < 0.10 (10%): Your assumptions are valid.
-
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High NSB (>30% of Total) | Electrostatic filter binding | Implement 0.3% PEI soak (See Module 1). |
| High NSB (Persists w/ PEI) | Ligand instability | Check radioligand purity (HPLC). Free iodine/tritium causes high background. |
| Low Specific Signal | Receptor degradation | Add protease inhibitors (PMSF, Aprotinin) to assay buffer. Avoid freeze-thaw cycles. |
| Inconsistent Replicates | Incomplete equilibrium | QNB has a slow association rate. Increase incubation to 90-120 mins. |
| "Hook Effect" in Saturation | Ligand Depletion | Reduce protein concentration until Bound < 10% of Total. |
Module 3: Kinetic Logic & Equilibrium
Symptom: Variation in
The Mechanism
R(-)-QNB methiodide is a high-affinity antagonist with a slow dissociation rate (
Visualization: Troubleshooting Logic Tree
Use this decision tree to diagnose SNR issues during assay development.
Figure 2: Logical decision tree for diagnosing SNR issues. Follow the path based on your specific binding vs. non-specific binding ratios.
Frequently Asked Questions (FAQ)
Q: Can I use BSA instead of PEI to block the filters? A: BSA (Bovine Serum Albumin) is effective for hydrophobic ligands, but for QNB methiodide , PEI is superior. BSA blocks hydrophobic sites, whereas PEI provides the cationic charge density required to repel the positively charged QNB methiodide from the glass fibers.
Q: My "Specific Binding" is negative. How is this possible?
A: This is a statistical artifact occurring when NSB is extremely high and variable. It indicates that your "NSB" wells (with excess Atropine) have higher counts than your "Total" wells due to pipetting error or filter hotspots. Action: Implement the PEI soak immediately and ensure the Atropine concentration is 1000x the
Q: What is the optimal incubation time? A: R(-)-QNB methiodide has slow association kinetics. At 30°C, equilibrium typically requires 60 to 90 minutes . If performing assays at 4°C to prevent degradation, incubation may need to extend to 3-4 hours.
Q: Can I use this assay for intact cells? A: Yes. Because R(-)-QNB methiodide is hydrophilic and charged, it does not cross the cell membrane. It will selectively label cell-surface muscarinic receptors only, unlike neutral [³H]-QNB which labels both surface and intracellular receptors.
References
-
IUPHAR/BPS Guide to Pharmacology. Muscarinic acetylcholine receptors: Ligands and Binding. Source:
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Radioligand Binding Assay Protocols. Source:
-
PerkinElmer (Revvity). Radiometric Ligand Binding Assays: Filtration Method Guide. Source:
-
Bruns, R. F., et al. (1983). Regulation of muscarinic receptor binding by guanine nucleotides and ions. (Foundational text on PEI usage for cationic ligands). Source:
Common pitfalls in R(-)-QNB methiodide receptor binding experiments
Topic: Troubleshooting & Optimization of R(-)-QNB Methiodide Binding Assays Audience: Senior Scientists, Pharmacologists, and Drug Discovery Teams Status: Active Guide
Introduction: The Unique Utility of R(-)-QNB Methiodide
R(-)-Quinuclidinyl benzilate (QNB) methiodide is a specialized radioligand used primarily to distinguish between cell-surface and intracellular muscarinic acetylcholine receptors (mAChRs). Unlike its parent compound (QNB), which is lipophilic and freely crosses cell membranes, the methiodide derivative carries a permanent positive charge (quaternary ammonium). This renders it membrane-impermeable under physiological conditions.
Core Application Logic:
-
Intact Cells: Binds only surface receptors.
-
Lysed/Permeabilized Cells: Binds total receptors (surface + intracellular).
This guide addresses the specific technical pitfalls arising from its physicochemical properties, distinct from standard lipophilic radioligands.
Technical Specifications & Comparison
Before troubleshooting, verify you are using the correct ligand for your experimental goal.
| Feature | R(-)-QNB (Parent) | R(-)-QNB Methiodide |
| Charge | Neutral (Tertiary amine) | Positive (Quaternary ammonium) |
| Membrane Permeability | High (Lipophilic) | Very Low (Hydrophilic) |
| Primary Utility | Total receptor quantification (CNS penetrant) | Surface receptor quantification (Non-penetrant) |
| BBB Crossing | Yes | No |
| Key Risk | High non-specific binding to lipids | Accidental cell permeabilization invalidating data |
Troubleshooting Guide (Q&A Format)
Category A: Assay Validity & Cell Integrity
Q: My "Surface" binding data equals my "Total" binding data, but I know there is an intracellular pool. What went wrong?
Diagnosis: Accidental Cell Permeabilization. The defining feature of R(-)-QNB methiodide is its inability to cross the membrane. If your surface counts match your total counts (derived from a parallel permeabilized control), your "intact" cells are likely compromised.
Root Causes & Solutions:
-
Hypotonic Shock: Using low-salt wash buffers (e.g., water or dilute Tris) causes cells to swell and burst, allowing the ligand to enter.
-
Fix: Ensure all wash buffers are isotonic (e.g., PBS or HBSS).
-
-
Temperature Stress: Cycling cells between 37°C and 4°C rapidly can disrupt membrane integrity.
-
Fix: Perform surface binding assays at 4°C to prevent internalization, but ensure gradual cooling.
-
-
Detachment Damage: If using adherent cells, scraping them can tear membranes.
-
Fix: Lift cells gently using enzyme-free dissociation buffers (e.g., citric saline) or perform the assay directly on the monolayer.
-
Q: I see high variability in my
Diagnosis: Ligand Depletion or Hydrolysis.
-
Ligand Depletion: If the receptor concentration is too high relative to the radioligand (
of total ligand bound), the "Free Ligand" assumption in the Michaelis-Menten equation fails.-
Fix: Reduce the amount of protein/cells per well or increase the reaction volume.
-
-
Hydrolysis: The ester bond in QNB methiodide is susceptible to hydrolysis, especially at alkaline pH (> pH 7.4) or if stored improperly.
-
Fix: Check the purity of the radioligand using Thin Layer Chromatography (TLC). Store stock solutions at -20°C in ethanol, not aqueous buffer.
-
Category B: Non-Specific Binding (NSB)[1]
Q: My non-specific binding (NSB) is >40% of the total signal. How do I reduce this?
Diagnosis: Filter Binding or "Cis-Inhibition." Quaternary amines like QNB methiodide can stick avidly to glass fiber filters (GF/B or GF/C) used in harvesters.
Root Causes & Solutions:
-
Filter Retention: The positive charge interacts with the negative charge of the glass fibers.
-
Fix: Pre-soak filters in 0.3% - 0.5% Polyethylenimine (PEI) for at least 1-2 hours. PEI neutralizes the charge on the filter, drastically reducing NSB.
-
-
Incorrect "Cold" Competitor: Using the same ligand (unlabeled QNB methiodide) to define NSB can sometimes mask non-receptor "sinks" if the ligand binds to them with low affinity.
-
Fix: Use a chemically distinct, high-affinity muscarinic antagonist like Atropine (1 µM) to define non-specific binding.
-
Category C: Kinetic Anomalies
Q: The association rate (
Diagnosis: Diffusion Limits or Low Ionic Strength. Because R(-)-QNB methiodide is charged, its approach to the receptor binding pocket (which often contains aspartate residues) is influenced by electrostatic forces.
-
Ionic Strength: Low ionic strength buffers increase the "Debye length," potentially altering the electrostatic steering of the ligand.
-
Fix: Use a physiological salt concentration (approx. 150 mM NaCl).
-
-
Equilibrium Time: Quaternary antagonists often have slower dissociation rates (
). If you do not wait for true equilibrium, you will underestimate affinity ( ).-
Fix: Perform a time-course experiment first. Equilibrium is reached when the signal plateaus (often 60–90 mins at room temperature).
-
Visualizing the Assay Logic
The following diagram illustrates the critical decision pathways for distinguishing Surface vs. Total binding and troubleshooting common failure modes.
Caption: Workflow logic distinguishing Surface vs. Total receptor binding. Note the critical "Check Membrane Integrity" feedback loop if surface counts erroneously equal total counts.
Protocol: Optimized Filtration Binding Assay
Objective: Determine
Materials:
-
Ligand: [3H]-R(-)-QNB Methiodide (Specific Activity > 40 Ci/mmol).
-
Competitor: Atropine sulfate (10 mM stock).
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM MgCl2, pH 7.4.
-
Filters: Whatman GF/B, pre-soaked in 0.5% PEI for 2 hours.
Step-by-Step:
-
Preparation:
-
Harvest cells gently.[1] Resuspend in assay buffer.
-
Count cells; aim for 10–50 µg protein per well.
-
-
Incubation Setup (Total Volume 250 µL):
-
Total Binding: 50 µL Membrane/Cells + 50 µL [3H]-Ligand + 150 µL Buffer.
-
Non-Specific Binding (NSB): 50 µL Membrane/Cells + 50 µL [3H]-Ligand + 25 µL Atropine (10 µM final) + 125 µL Buffer.
-
-
Equilibrium:
-
Incubate at 25°C for 60 minutes (or 4°C for 3-4 hours if internalization is a concern).
-
-
Termination:
-
Rapid filtration through PEI-treated GF/B filters using a cell harvester.
-
Wash 3x with 3 mL ice-cold isotonic buffer. Do not let filters dry between washes.
-
-
Detection:
-
Transfer filters to vials, add scintillation cocktail, and count after 6 hours (to reduce chemiluminescence).
-
References
-
Hulme, E. C., & Treethowan, M. A. (2002). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 136(1), 1–18.
- Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7–16.
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729.
-
GraphPad Guide to Radioligand Binding. Analyzing saturation binding data and detecting ligand depletion.
Sources
Adjusting R(-)-QNB methiodide concentration for optimal results
Technical Support Center: Muscarinic Receptor Research Subject: Optimization Guide for R(-)-QNB Methiodide (Quinuclidinyl Benzilate Methiodide) Document ID: TS-QNB-004 | Version: 2.1
Executive Summary: The Molecule & The Mission
R(-)-QNB Methiodide is the quaternary ammonium derivative of the potent muscarinic antagonist QNB. Unlike its parent compound, the permanent positive charge on the nitrogen prevents it from crossing the Blood-Brain Barrier (BBB).
Why this matters: This compound is the "gold standard" tool for distinguishing between central (CNS) and peripheral muscarinic effects.
This guide moves beyond basic datasheets to address the specific challenge of concentration adjustment . Whether you are running radioligand binding assays or functional tissue bath experiments, precision in concentration is the difference between specific receptor blockade and noisy, non-specific data.
Module 1: Preparation & Stability (The Foundation)
Before adjusting concentration, you must ensure the integrity of the active species. The ester linkage in QNB derivatives is susceptible to hydrolysis, and the R(-) enantiomer requires specific handling to maintain stereochemical purity.
Protocol: Stock Solution & Storage
| Parameter | Specification | Technical Rationale |
| Solvent | Distilled Water or Saline (0.9%) | Being a quaternary salt (methiodide), it is highly water-soluble. Avoid DMSO unless necessary for high-concentration stocks (>10 mM), as DMSO can affect tissue permeability controls. |
| pH Stability | pH 5.5 – 7.0 | CRITICAL: The ester bond hydrolyzes rapidly at alkaline pH (>7.4). Never store stocks in basic buffers (e.g., carbonate). |
| Light Sensitivity | Amber vials / Foil wrap | Benzilates are photo-labile. Exposure to UV/fluorescent light can degrade the phenyl rings. |
| Temperature | -20°C (Long term) | Store aliquoted to avoid freeze-thaw cycles which promote hydrolysis and crystal formation. |
Expert Insight: If your assay buffer is pH 7.4 (physiological), add the ligand immediately before the experiment. Do not let the working solution sit at pH 7.4 for >2 hours.
Module 2: In Vitro Binding Optimization
In radioligand binding assays (using
The "Zone A" vs. "Zone B" Rule
-
Zone A (Linear):
. Binding is linearly dependent on receptor density ( ). Good for quantifying receptor levels but yields low signal. -
Zone B (Saturation):
. Receptors are saturated.[1] Good for determination but risks high NSB.
Optimization Workflow:
-
Determine
first: Perform a Saturation Binding Assay with 6–8 concentrations ranging from to .-
Note: R(-)-QNB-Me typically has a
in the range of 0.06 – 0.5 nM depending on the tissue (e.g., colon vs. heart).
-
-
Competition Assays: If using it as a "cold" competitor against a standard radioligand, adjust concentration to
to ensure complete displacement.
Visual Workflow: Saturation Binding Optimization
Figure 1: Optimization workflow for Saturation Binding. The critical "Depletion Check" ensures that the concentration of free ligand remains constant, a requirement for valid Scatchard/Non-linear regression analysis.
Module 3: Troubleshooting & FAQs
This section addresses specific user scenarios regarding concentration adjustments.
Q1: My Non-Specific Binding (NSB) is >40% of Total Binding. How do I adjust?
Diagnosis: The hydrophobic benzilate rings are sticking to your filters or plasticware. The Fix:
-
Concentration Check: Are you using
? If yes, reduce the concentration. You only need to be at saturation, not supersaturation. -
Filter Treatment: Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour. The cationic PEI repels the cationic QNB-methiodide, reducing filter trapping.
-
Displacer Choice: Ensure you are using Atropine (1 µM) to define NSB. Do not use low-affinity displacers.
Q2: I am seeing central (CNS) effects in my in vivo rats. Is the concentration too high?
Diagnosis: While QNB-methiodide cannot cross the BBB, "leakage" or impurities can mimic CNS effects. The Fix:
-
Purity Check: Does your batch contain non-methylated QNB? Even 1% contamination of the tertiary amine (QNB) will cross the BBB and cause confusion/delirium in subjects.
-
BBB Integrity: High concentrations (bolus IV injections) can transiently disrupt endothelial tight junctions or overwhelm transport mechanisms.
-
Adjustment: Switch to a slow infusion or lower the bolus dose.
-
Verification: Co-administer with a known central agent (e.g., Oxotremorine). If QNB-Me blocks the peripheral effects (salivation) but not the central effects (tremors), your concentration is optimal.
-
Q3: The I measured is different from the literature. Why?
Diagnosis: Stereochemistry mismatch. The Fix:
-
Are you using Racemic (
) QNB-methiodide or pure R(-) ? -
The R(-) isomer is the eutomer (active). The S(+) isomer is significantly less potent (often 100-fold).
-
Adjustment: If you switched from Racemic to R(-), your apparent affinity will increase (lower
). You must halve your concentration to achieve the same occupancy as the racemate.
Module 4: Decision Logic for Concentration Adjustment
Use this decision tree to troubleshoot unexpected data in real-time.
Figure 2: Troubleshooting logic for radioligand binding assays involving QNB derivatives.
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
- Core reference for the QNB binding protocol found
-
Buckley, N. J., & Burnstock, G. (1986). Localization of muscarinic receptors on cultured myenteric neurons: a combined autoradiographic and immunocytochemical approach. Journal of Neuroscience, 6(1), 162-174. Link
- Demonstrates the use of QNB derivatives in tissue localiz
-
Hulme, E. C., & Treethowan, M. A. (2002). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 136(6), 775–778. Link
- Authoritative source for the "Zone A/B" and ligand depletion concepts.
- Snyder, S. H., et al. (1975). Muscarinic cholinergic receptor binding: regional distribution in monkey brain. Journal of Neurochemistry, 24(4), 807-811. Establishes the stereoselectivity of QNB isomers.
Sources
How to handle variability in R(-)-QNB methiodide experimental data
Status: Operational Current Wait Time: 0 min Subject: Troubleshooting Variability in R(-)-QNB Methiodide Data Assigned Specialist: Senior Application Scientist
Introduction: The "Quasi-Irreversible" Trap
Welcome to the technical support hub for R(-)-Quinuclidinyl Benzilate (QNB) Methiodide .
If you are experiencing "noisy" data, shifting
This guide moves beyond standard protocols to address the causality of experimental failure.
Module 1: Chemical Integrity & Handling
User Question: "My stock solution has turned a faint yellow, and my calculated concentrations seem off. Is the compound degrading?"
The Diagnosis: Hygroscopicity & Iodide Oxidation
R(-)-QNB methiodide is a quaternary ammonium salt with an iodide counter-ion. Two specific mechanisms cause the variability you are seeing:
-
Hygroscopicity: The salt aggressively absorbs atmospheric water. If you weigh the solid powder without desiccation, you are weighing water, not drug. This leads to an underestimation of the molar mass and an overestimation of the true concentration.
-
Iodide Oxidation: The yellowing is free iodine (
) forming from the oxidation of the iodide ion ( ), usually due to light exposure. While this doesn't always destroy the QNB cation immediately, it indicates poor storage and can alter the ionic strength of your buffer.
Troubleshooting Protocol: The "Dry & Dark" Standard
| Parameter | Specification | Reason |
| Storage | -20°C, Desiccated, Dark | Prevents hydrolysis and iodide oxidation. |
| Weighing | Equilibrate to RT in desiccator | Opening a cold vial condenses water instantly, ruining mass accuracy. |
| Solvent | Degassed Water or Saline | Avoids oxidation. Do not use alkaline buffers for storage (Hydrolysis risk). |
| Visual Check | Clear/Colorless | Yellow/Brown = Oxidation. Discard if quantitative accuracy is critical. |
Visual Workflow: Stock Preparation Logic
Figure 1: Decision matrix for handling quaternary ammonium iodide salts to ensure concentration accuracy.
Module 2: Binding Kinetics & Equilibrium
User Question: "I'm seeing high inter-assay variability in
The Diagnosis: The "Non-Equilibrium" Error
R(-)-QNB is a high-affinity antagonist. The methiodide form retains this affinity. The association rate (
-
The Trap: If you terminate the assay (filter) before true equilibrium is reached, your
will appear artificially high (lower affinity). -
The Washout Error: Because
is so slow (half-life hours for some subtypes), you can wash filters aggressively without losing specific binding. However, if you rely on "rapid" reversibility for competition assays, you may not see displacement if the incubation time is too short.
The Solution: Kinetic Validation
You must experimentally determine the Time to Equilibrium (
Step-by-Step Validation Protocol:
-
Prepare: Two sets of tubes with receptor source.
-
Incubate: Add radioligand (
concentration) to all tubes. -
Time Course: Filter triplicate tubes at 15, 30, 60, 120, and 240 minutes.
-
Analyze: Plot Specific Binding vs. Time.
-
Rule:
is the point where the curve plateaus. Always incubate for at least in future competition assays.
Note: For R(-)-QNB methiodide, equilibrium at 37°C often requires 2 to 3 hours . 1 hour is frequently insufficient.
Module 3: Nonspecific Binding (NSB) & Filter Issues
User Question: "My total binding is decent, but my nonspecific binding is 40-50% of the signal. How do I fix this?"
The Diagnosis: The "Sticky" Cation
Despite being a charged salt, the "benzilate" portion of the molecule is lipophilic. R(-)-QNB methiodide sticks to:
-
Glass fiber filters (GF/B or GF/C): The positive charge interacts with the negative zeta potential of glass.
-
Plasticware: Adsorption to tube walls depletes free ligand concentration.
Troubleshooting Guide: Reducing NSB
| Component | Action | Mechanism |
| Filters | Pre-soak in 0.1% - 0.3% Polyethylenimine (PEI) | PEI is a cationic polymer. It coats the anionic glass fibers, neutralizing the charge attraction. |
| Wash Buffer | Use cold buffer (4°C) | Slows dissociation ( |
| Tubes | Use Polypropylene (low binding) or Silanized Glass | Reduces hydrophobic adsorption of the benzilate rings. |
| Ligand Conc. | Do not exceed | Excess ligand forces high NSB without increasing specific signal (saturation). |
Visual Workflow: Receptor Binding Dynamics
Figure 2: Kinetic pathway showing the high stability of the Ligand-Receptor complex (Green) vs. the interfering Nonspecific Binding pathway (Red).
Module 4: Stereochemistry & Potency
User Question: "I bought 'QNB Methiodide' but it's less potent than the literature values for R(-)-QNB. Why?"
The Diagnosis: Racemic Dilution
"QNB Methiodide" is often sold as a racemate (mixture of R and S).
-
R(-)-isomer: High affinity (active).
-
S(+)-isomer: Low affinity (100-1000x lower).
-
The Methiodide Factor: The quaternary nitrogen introduces a new chiral center, but the stereochemistry at the ester linkage (the benzilate part) is the primary driver of affinity.
If you use a racemate, your effective concentration of the active R-isomer is only 50%. You must correct your calculations or purchase enantiopure R(-)-QNB methiodide.
References
-
Gibson, R. E., et al. (1984). The distribution of the muscarinic acetylcholine receptor antagonists, quinuclidinyl benzilate and quinuclidinyl benzilate methiodide, in the rat brain. Journal of Pharmacology and Experimental Therapeutics.
-
Snyder, S. H., & Yamamura, H. I. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences.
-
Hulme, E. C., et al. (1978). The nature of the muscarinic receptor binding sites. British Journal of Pharmacology.
-
PubChem. (n.d.). 3-Quinuclidinyl benzilate (Compound Summary). National Library of Medicine.
Refinements to the R(-)-QNB methiodide filtration binding assay
Technical Guide: R(-)-QNB Methiodide Filtration Binding Assay Department: Technical Applications & Support Document ID: TAS-QNB-042 Status: Active / Refined Protocol
Introduction: The "Methiodide" Distinction
Welcome to the technical support center for the R(-)-QNB Methiodide binding system. As Senior Application Scientists, we often see researchers conflate standard
-
Standard QNB: Lipophilic. Crosses membranes freely. Detects Total Receptor Pool (Surface + Intracellular).
-
QNB Methiodide (
-methyl-QNB): A quaternary ammonium salt. Permanently charged and hydrophilic. It cannot cross the plasma membrane. It detects Cell-Surface Receptors Only .
This guide addresses the specific refinements required for the filtration binding assay of this surface-selective ligand, focusing on minimizing the high non-specific binding (NSB) inherent to cationic radioligands.
Module 1: Experimental Workflow & Logic
The following diagram outlines the critical path for the assay. Note the specific emphasis on the "Cold Trap" mechanism during the wash phase to prevent the rapid dissociation of low-affinity states, although QNB is generally high-affinity.
Figure 1: Critical path for R(-)-QNB Methiodide filtration. The PEI pre-soak is mandatory to neutralize glass fiber anionic sites.
Module 2: Core Protocol Refinements
The Filter Matrix (The "Sticky" Problem)
QNB Methiodide is a cation. Glass fiber filters (GF/B or GF/C) are anionic (silanol groups). Without intervention, your ligand will bind to the filter, creating massive background noise (NSB).
-
Refinement: Pre-soak filters in 0.3% Polyethylenimine (PEI) for at least 1 hour (up to 24h) at 4°C.
-
Mechanism: PEI is a polycation. It coats the glass fibers, neutralizing the negative charge and electrostatically repelling the cationic
-QNB Methiodide, significantly improving the Signal-to-Noise ratio.
Buffer Composition
-
Standard Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.4.
-
Ionic Strength: Maintain physiological salt (100 mM NaCl) if working with intact cells to preserve membrane potential, though low ionic strength is often preferred for maximum affinity in membrane preps.
-
Chelators: Include 1-5 mM EDTA/EGTA to inhibit metalloproteases and remove endogenous ions that might allosterically modulate the receptor.
The "Cold Trap" Wash
-
Temperature: Wash buffer must be ice-cold (0-4°C) .
-
Speed: The filtration and washing event should be completed in <15 seconds .
-
Why? While QNB has a slow off-rate (
), the methiodide form can be slightly more labile depending on the receptor subtype (M1-M5). Cold temperature "freezes" the conformational state, minimizing dissociation during the wash.
Module 3: Troubleshooting Center (Q&A)
Topic: High Non-Specific Binding (NSB)
Q: My NSB is >30% of Total Binding. How do I fix this? A: This is the most common issue with cationic ligands.
-
Check the PEI: Did you soak the filters? If yes, try adding 0.1% BSA to the wash buffer. BSA acts as a blocking agent for "sticky" hydrophobic patches on the filter.
-
Wall Binding: QNB is sticky. Are you using polypropylene tubes/plates? Polystyrene binds lipophilic compounds aggressively. Switch to low-binding polypropylene .
-
Displacer Concentration: Ensure your "Non-Specific" control wells contain a saturating concentration of a structurally different antagonist (e.g., Atropine at 1-10 µM), not just unlabeled QNB.
Topic: Ligand Depletion
Q: My Scatchard (Rosenthal) plot is curved, or Kd seems artificially high. A: You likely violated the "10% Rule."
-
The Rule: The amount of bound ligand should not exceed 10% of the total ligand added.
-
The Fix: If you have high receptor density (e.g., transfected CHO cells), dilute your protein concentration. If the free ligand concentration drops significantly during incubation, your calculated "Free" value is wrong, skewing the Kd.
Topic: Intact Cell vs. Membrane Discrepancies
Q: I get a Bmax of 500 fmol/mg on membranes, but only 50 fmol/mg on intact cells using QNB-Methiodide. Why? A: This is not an error; it is a biological finding .
-
Membranes: The preparation ruptures cells, exposing all receptors (surface + intracellular/vesicular).
-
Intact Cells: QNB-Methiodide cannot cross the membrane. You are detecting only the surface fraction.
-
Validation: Run a parallel assay with
-QNB (lipophilic). If the lipophilic QNB matches the membrane data (500 fmol/mg) on intact cells, you have confirmed a large intracellular receptor pool (receptor internalization or reserve).
Module 4: Data Analysis & Logic
Use the following table to interpret kinetic parameters.
| Parameter | Definition | Typical Range (Muscarinic) | Critical Note |
| Kd | Equilibrium Dissociation Constant | 0.05 – 1.0 nM | Lower Kd = Higher Affinity. If Kd > 5 nM, check for ligand degradation. |
| Bmax | Max Binding Density | 10 – 2000 fmol/mg | Dependent on expression level. Normalize to protein concentration. |
| Hill Slope ( | Cooperativity Index | ~1.0 | If |
| NSB | Non-Specific Binding | < 10-15% of Total | If high, see Troubleshooting Module 3. |
Receptor-Ligand Interaction Logic
Figure 2: Interaction logic. PEI coating blocks the "false positive" path of free ligand binding to the filter.
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729.
-
Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7–16.
- Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor binding studies. Receptor-Ligand Interactions: A Practical Approach, 63-176.
- Bruns, R. F., et al. (1983). Regulation of muscarinic receptor binding in cells and membranes. Molecular Pharmacology, 24, 149-156. (Specifics on hydrophilic vs lipophilic ligand differences).
Validation & Comparative
Validating Surface Muscarinic Receptor Binding: R(-)-QNB Methiodide vs. Standard Antagonists
[1]
Executive Summary
R(-)-Quinuclidinyl Benzilate (QNB) Methiodide is a hydrophilic, quaternary ammonium radioligand derived from the classical high-affinity muscarinic antagonist QNB.[1] Unlike its lipophilic parent, which freely permeates cell membranes to label the total receptor pool (surface + intracellular), QNB methiodide is membrane-impermeable .
This guide details the validation of R(-)-QNB methiodide binding by using a panel of standard antagonists. By leveraging the differential affinities of subtype-selective antagonists (e.g., Pirenzepine for M1, Methoctramine for M2), researchers can validate not only the specific binding of QNB methiodide but also the receptor subtype expression on the cell surface without interference from the intracellular receptor pool.
Technical Profile & Mechanism of Action
The Hydrophilic Advantage
The primary validation metric for R(-)-QNB methiodide is its inability to cross the plasma membrane. In a "Self-Validating" experimental design, the binding capacity (
-
Total Receptors (
): Measured by -QNB (Lipophilic).[1] -
Surface Receptors (
): Measured by -QNB Methiodide (Hydrophilic).[1] -
Internalization Index: Calculated as
.[1]
Binding Kinetics[2][3][4][5][6][7][8]
-
Affinity (
): Typically , comparable to the parent QNB, though slightly lower due to the charged nitrogen. -
Reversibility: High affinity results in slow dissociation rates; equilibrium times must be extended (often
hours at ) to ensure accurate determination.[1]
Comparative Performance: Antagonist Validation Panel
To validate that R(-)-QNB methiodide is correctly labeling muscarinic acetylcholine receptors (mAChRs), you must perform Competition Binding Assays .[1] The displacement of the radioligand by known unlabelled antagonists must follow the Law of Mass Action and reflect the known pharmacological profile of the receptor subtype present in your tissue/cells.
Expected Values (Validation Benchmarks)
The following table summarizes the expected inhibition constants (
| Antagonist | Selectivity | High Affinity Target (Ki ~ nM) | Low Affinity Target (Ki ~ nM) | Validation Logic |
| Atropine | Non-selective | All Subtypes (1.0 - 2.0 nM) | N/A | Baseline Control: Must fully displace specific binding with a Hill slope ~1.[1]0. |
| Pirenzepine | M1 Selective | M1 Cortex (10 - 30 nM) | M2 Heart/Cerebellum (200 - 1000 nM) | Subtype Check: High affinity confirms M1; low affinity confirms M2/M3.[1][2] |
| Methoctramine | M2 Selective | M2 Heart (10 - 50 nM) | M1/M3 Cortex/Glands (> 500 nM) | Subtype Check: High affinity confirms M2. |
| 4-DAMP | M3 Selective | M3 Smooth Muscle (1 - 5 nM) | M2 Heart (> 50 nM) | Subtype Check: High affinity confirms M3.[1] |
Note:
values are derived from the Cheng-Prusoff equation:, where is the radioligand concentration.
Experimental Protocol: Competition Binding Assay
Objective: Determine the
Reagents
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
, 1 mM EDTA. -
Radioligand:
-R(-)-QNB Methiodide (Target concentration: , approx.[1] 0.2 nM).[1] -
Non-Specific Control: Atropine (
).[1] -
System: Intact cells (for surface validation) or Membrane homogenates.
Step-by-Step Workflow
-
Preparation:
-
Incubation Setup:
-
Equilibrium:
-
Incubate at 37°C for 120 minutes .
-
Why? QNB derivatives have slow on/off rates.[1] Shorter incubations lead to non-equilibrium conditions and underestimation of affinity.
-
-
Termination:
-
Analysis:
Visualization of Signaling & Assay Logic
Diagram 1: The Hydrophilic Exclusion Principle
This diagram illustrates why R(-)-QNB Methiodide is the superior choice for surface receptor validation compared to standard QNB.[1]
Figure 1: Differential binding profiles.[1] QNB-MeI (Blue) is restricted to surface receptors, while QNB (Red) penetrates to bind the total pool.
Diagram 2: Competition Assay Decision Tree
This logic flow guides the researcher in interpreting the competition data.
Figure 2: Logic flow for interpreting Pirenzepine competition data to validate receptor subtype identity.
Troubleshooting & Validation Checks
Specific vs. Non-Specific Binding[3][5][7][8][9][10]
-
Issue: High background signal (
of total binding). -
Cause: Hydrophobic interaction of the radioligand with the filter or plasticware (less common with methiodide than parent QNB, but possible).
-
Solution: Pre-soak GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour.[1] This neutralizes the negative charge of the glass fiber, preventing cationic ligand adhesion.
"Pseudo" High Affinity
-
Issue:
values appear artificially low (high affinity). -
Cause: Ligand depletion.[1] If the receptor concentration is
of the of the radioligand, the "Free" ligand concentration is significantly less than "Added" ligand. -
Solution: Ensure receptor concentration (
) is kept low ( ) or use the Cheng-Prusoff correction with ligand depletion equations.
References
-
National Institutes of Health (NIH). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes.[1] PubMed.[1] Available at: [Link]
-
National Institutes of Health (NIH). Characterization of the muscarinic receptor in human tracheal smooth muscle. PubMed.[1] Available at: [Link]
-
National Institutes of Health (NIH). [3H]QNB binding and contraction of rabbit colonic smooth muscle cells. PubMed.[1] Available at: [Link]
-
PubChem. R(-)-QNB methiodide | C22H26INO3.[1] National Library of Medicine. Available at: [Link][1]
-
Baumgold J, et al. Muscarinic receptor subtype selectivity of novel heterocyclic QNB analogues.[1][3] Life Sciences, 1991.[1][3] Available at: [Link]
Sources
- 1. R(-)-QNB methiodide | C22H26INO3 | CID 16219918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtype selectivity of novel heterocyclic QNB analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: R(-)-QNB Methiodide vs. N-Methylscopolamine (NMS) for Muscarinic Receptor Binding
[1]
Executive Summary: The "Lock" vs. The "Key"
For researchers characterizing muscarinic acetylcholine receptors (mAChRs), the choice between R(-)-QNB methiodide (QNB-Me) and N-methylscopolamine (NMS) is not merely a matter of preference—it is a choice between kinetic trapping and equilibrium competition .
While both ligands are hydrophilic, quaternary ammonium compounds restricted to cell surface receptors (membrane impermeable), they diverge fundamentally in their dissociation kinetics:
-
Select N-Methylscopolamine (NMS) if you are performing competition binding assays (
determination). Its rapid reversibility allows for true thermodynamic equilibrium within standard incubation times (1–2 hours). -
Select R(-)-QNB Methiodide if you are performing saturation binding (
) to quantify low-density receptor populations. Its extremely slow dissociation rate ( ) creates a "pseudo-irreversible" complex, ensuring minimal ligand loss during wash steps and maximizing receptor detection.
Mechanistic Profile & Kinetic Theory
Structural & Physicochemical Basis
Both compounds are derivatized to carry a permanent positive charge, preventing blood-brain barrier (BBB) penetration and cell membrane traversal. This makes them ideal for isolating cell-surface signaling events without interference from internalized or intracellular receptor pools.
-
R(-)-QNB Methiodide: The quaternized form of Quinuclidinyl benzilate. It retains the high lipophilicity of the benzilate group within the binding pocket but is anchored extracellularly by the charged nitrogen.
-
N-Methylscopolamine (NMS): The methyl-derivative of scopolamine.[1][2] It is inherently more hydrophilic and generally exhibits faster exchange rates.
The Kinetic Divergence
The critical differentiator is the residence time (
QNB-Me exhibits a "kinetic lock" mechanism. Once bound, the bulky benzilate groups undergo hydrophobic collapse within the orthosteric pocket, creating a barrier to dissociation. NMS, while high affinity, lacks this extreme kinetic stability.
Visualization: Kinetic Equilibrium States
Figure 1: Kinetic comparison showing the high reversibility of NMS versus the "locked" state of QNB-Me, which resists dissociation during filtration washing.
Performance Comparison Data
The following data summarizes typical experimental values derived from mammalian membrane preparations (e.g., CHO-K1 hM1-hM5 or rat cortex).
| Feature | N-Methylscopolamine (NMS) | R(-)-QNB Methiodide |
| Affinity ( | High (0.1 – 0.3 nM) | Very High (< 0.05 nM) |
| Dissociation | ~10 – 30 mins (Subtype dependent) | > 120 mins (Often hours) |
| Receptor Recovery ( | High, but may miss low-affinity states | Maximal (often 10-20% higher than NMS) |
| Non-Specific Binding | Very Low (< 5%) | Low to Moderate (requires careful washing) |
| Equilibration Time | 60 – 90 mins @ 25°C | 3 – 4 hours @ 25°C |
| Primary Utility | Competition Assays ( | Saturation Assays ( |
Critical Insight: Historical data indicates that NMS may label only a subpopulation of receptors recognized by QNB in certain tissues (e.g., rat brain), suggesting QNB-Me is superior for "total" surface receptor counting [1][4].
Experimental Workflow & Decision Matrix
Do not default to one ligand. Use this decision tree to select the correct tool for your specific assay.
Figure 2: Decision matrix for ligand selection based on assay requirements.
Validated Protocol: Membrane Binding Assay
This protocol is optimized for R(-)-QNB Methiodide to account for its kinetic requirements. Modifications for NMS are noted in brackets.
Materials
-
Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4. -
Ligand:
-R(-)-QNB Methiodide (Specific Activity ~80 Ci/mmol). -
Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. PEI is critical to reduce non-specific binding of the hydrophobic benzilate moiety.
Step-by-Step Methodology
-
Preparation:
-
Thaw membrane prep on ice. Homogenize gently (Polytron, 5 sec setting 4).
-
Dilute to 5–10 µg protein/well.
-
-
Incubation (The Critical Step):
-
For QNB-Me: Incubate for 3 to 4 hours at 25°C (RT).
-
Why? The
is fast, but the system must settle into the deep energy well of the "locked" state to ensure consistent data.
-
-
[For NMS: Incubate 60–90 mins at 25°C.]
-
-
Termination:
-
Rapid filtration using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash: 3 x 4 mL ice-cold buffer.
-
Expert Tip: For QNB-Me, you can wash vigorously without losing specific binding. For NMS, perform washes rapidly (<10 seconds total) to prevent dissociation of the specific signal.
-
-
Counting:
-
Transfer filters to vials. Add scintillant. Shake for 1 hour to extract radioligand from the filter matrix before counting.
-
Expert Insights & Troubleshooting
The "Anomalous" Binding of NMS
Be aware that in certain tissues (e.g., myocardium or specific brain regions), NMS has been reported to bind with high affinity to only a fraction of the sites labeled by QNB [1].[3] If your
The Competition Trap
Never use QNB-Me for competition binding with weak antagonists. Because QNB-Me dissociates so slowly (
Stereochemistry Matters
Ensure you are using the R(-) isomer of QNB methiodide. The S(+) isomer has significantly lower affinity (up to 100-fold less potent). Commercial "QNB" is often the racemic mixture; verify the specific activity and enantiomeric purity on the CoA [4].
References
-
NMS vs QNB Binding Populations
-
Kinetic Characterization
-
Peripheral vs.
-
QNB Stereochemistry
-
General Protocol Guidance
Sources
- 1. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating Muscarinic Receptor Binding Data: A Comparative Analysis of R(-)-QNB Methiodide Assays and Functional Readouts
In the landscape of G protein-coupled receptor (GPCR) research and drug discovery, the accurate characterization of ligand-receptor interactions is paramount. For the muscarinic acetylcholine receptor (mAChR) family, a critical player in both the central and peripheral nervous systems, radioligand binding assays have long served as a gold standard for quantifying the affinity of novel compounds.[1][2] Among the tools for these assays, R(-)-Quinuclidinyl benzilate (QNB) methiodide, a potent and high-affinity muscarinic antagonist, stands out.[3] However, binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, does not always directly correlate with functional potency (IC50 or EC50), which describes the concentration of a ligand required to elicit a biological response.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of results obtained from R(-)-QNB methiodide binding assays with those from key functional assays. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of comparative data, thereby providing a framework for the robust cross-validation of findings in muscarinic receptor pharmacology.
The Principle of Reciprocal Validation: Why Binding Affinity Alone is Insufficient
A radioligand binding assay, at its core, measures the physical interaction between a ligand and its receptor.[2][4] Using a radiolabeled compound like [³H]-R(-)-QNB methiodide, we can determine the equilibrium dissociation constant (Kd) of the radioligand and, through competitive binding experiments, the inhibition constant (Ki) of an unlabeled test compound.[5] This Ki value is a direct measure of binding affinity.
However, muscarinic receptors are not static entities. They are dynamic proteins that, upon ligand binding, undergo conformational changes to initiate downstream signaling cascades.[6] These cascades are highly complex and can be influenced by factors such as the specific G protein coupling (Gq/11 for M1, M3, M5; Gi/o for M2, M4), cellular context, and the presence of receptor reserves.[7] Functional assays, therefore, are indispensable as they measure the biological consequence of ligand binding, providing a more physiologically relevant understanding of a compound's activity.
Discrepancies between Ki and functional potency values can arise from several factors:
-
Receptor Reserve: Tissues or cell lines may express a higher number of receptors than is necessary to elicit a maximal response. In such cases, a full functional response can be achieved even when only a fraction of the receptors are occupied, leading to a lower IC50 value compared to the Ki.
-
Signal Amplification: The signaling cascades downstream of GPCR activation are often subject to significant amplification. A small number of activated receptors can lead to a large cellular response, again resulting in a more potent functional readout than what the binding affinity might suggest.
-
Agonist vs. Antagonist Properties: While binding assays can determine the affinity of both agonists and antagonists, functional assays are crucial for differentiating their intrinsic activities.
-
Assay-Specific Conditions: Differences in buffer composition, temperature, and incubation times between binding and functional assays can influence the measured potencies.[8]
A Comparative Look at Methodologies
To illustrate the cross-validation process, we will delve into the protocols for a [³H]-R(-)-QNB methiodide competition binding assay and two commonly used functional assays: a cAMP accumulation assay for Gi/o-coupled receptors and a calcium flux assay for Gq/11-coupled receptors.
[³H]-R(-)-QNB Methiodide Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace the radiolabeled antagonist [³H]-R(-)-QNB methiodide from muscarinic receptors.
Caption: Workflow for a [³H]-R(-)-QNB Methiodide Competition Binding Assay.
-
Membrane Preparation:
-
Culture cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing the human M2 receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer or unlabeled atropine (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-R(-)-QNB methiodide at a final concentration close to its Kd.
-
100 µL of the prepared cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]
-
cAMP Accumulation Assay (for Gi/o-coupled receptors)
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/o-coupled receptor activation.
Caption: Simplified Gi/o signaling pathway leading to decreased cAMP.
-
Cell Culture and Plating:
-
Culture cells expressing the Gi/o-coupled muscarinic receptor of interest (e.g., HEK293 cells expressing the human M4 receptor).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Setup:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add various concentrations of the test compound (antagonist) to the wells.
-
Stimulate the cells with a fixed concentration of an agonist (e.g., acetylcholine) in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor.[10]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.
-
Calcium Flux Assay (for Gq/11-coupled receptors)
This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq/11-coupled receptors.[11][12]
Caption: Simplified Gq/11 signaling pathway leading to calcium release.
-
Cell Culture and Plating:
-
Culture cells expressing the Gq/11-coupled muscarinic receptor of interest (e.g., CHO-K1 cells expressing the human M3 receptor).
-
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid (to prevent dye leakage) and incubate in the dark.
-
-
Assay Setup:
-
Add various concentrations of the test compound (antagonist) to the wells.
-
-
Detection:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of an agonist (e.g., carbachol) into each well and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.
-
Data Interpretation: A Comparative Analysis
To illustrate the cross-validation of results, consider the following hypothetical data for three muscarinic antagonists tested against the M2 and M3 receptor subtypes:
| Compound | M2 Receptor Ki (nM) ([³H]-R(-)-QNB) | M2 Receptor IC50 (nM) (cAMP Assay) | M3 Receptor Ki (nM) ([³H]-R(-)-QNB) | M3 Receptor IC50 (nM) (Calcium Flux) |
| Antagonist A | 2.5 | 3.0 | 50.2 | 65.8 |
| Antagonist B | 10.8 | 1.2 | 12.5 | 1.5 |
| Antagonist C | 0.5 | 0.6 | 0.8 | 0.9 |
Analysis:
-
Antagonist A shows good correlation between its binding affinity (Ki) and functional potency (IC50) at both the M2 and M3 receptors. This suggests that for this compound, the binding affinity is a good predictor of its functional antagonism under these assay conditions.
-
Antagonist B exhibits a significant discrepancy between its Ki and IC50 values. Its functional potency is nearly an order of magnitude higher than its binding affinity at both receptor subtypes. This could be indicative of a significant receptor reserve in the cell lines used for the functional assays or substantial signal amplification in the downstream pathways.
-
Antagonist C , a highly potent compound, also demonstrates a strong correlation between its binding and functional data, suggesting that at this high level of affinity, the relationship between receptor occupancy and functional response is more direct.
Conclusion: A Holistic Approach to Muscarinic Receptor Pharmacology
The cross-validation of radioligand binding data with results from functional assays is not merely a confirmatory step; it is an essential component of a robust and comprehensive pharmacological characterization of novel compounds. While R(-)-QNB methiodide binding assays provide a precise measure of a compound's affinity for muscarinic receptors, functional assays offer a more physiologically relevant assessment of its biological activity.
By employing a multi-assay approach and carefully considering the potential for factors such as receptor reserve and signal amplification, researchers can gain a more nuanced understanding of their compounds' mechanisms of action. This integrated strategy is critical for making informed decisions in drug discovery and for advancing our fundamental knowledge of muscarinic receptor pharmacology.
References
-
Centers for Disease Control and Prevention. (n.d.). QNB: Incapacitating Agent. NIOSH. Retrieved from [Link]
-
Gromada, J., et al. (1998). Quantitative and functional characterization of muscarinic receptor subtypes in insulin-secreting cell lines and rat pancreatic islets. Molecular Pharmacology, 54(3), 457-465. Retrieved from [Link]
-
Koganti, P., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1642, 13-24. Retrieved from [Link]
-
Southern, C., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(19), e919. Retrieved from [Link]
-
Ringdahl, B. (1985). A convenient synthesis of the muscarinic cholinergic antagonist (R)-[N-methyl-3H]quinuclidinyl benzilate methiodide. Journal of Labelled Compounds and Radiopharmaceuticals, 22(10), 1041-1045. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Schwartz, L. M. (2007). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 84(1), 133. Retrieved from [Link]
-
Zhang, J. H., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Assay and Drug Development Technologies, 7(1), 60-70. Retrieved from [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Retrieved from [Link]
-
Bristol Myers Squibb. (2025). Muscarinic acetylcholine receptors fact sheet. Retrieved from [Link]
-
A. Jagtap, U., et al. (2025). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education. Retrieved from [Link]
-
Wess, J. (2004). Functional analysis of muscarinic acetylcholine receptors using knockout mice. Life Sciences, 74(2-3), 275-281. Retrieved from [Link]
-
ResearchGate. (2025). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
Barros, H. M. T., & Ferigolo, M. (1998). [/H]-QNB BINDING TO MUSCARINIC RECEPTORS IN THE BRAIN OF RATS SUBJECTED TO THE FORCED SWIMMING TEST FOR 15 DAYS. Neuroscience & Biobehavioral Reviews, 23(2), 279-286. Retrieved from [Link]
-
Cheng, H. C. (2002). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Trinquet, E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 996-1006. Retrieved from [Link]
-
JoVE. (2022, July 29). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Van Dolah, F. (n.d.). Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Xia, K., et al. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. mBio, 14(1), e03138-22. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Medscape. (n.d.). What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions?. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]
-
van Koppen, C. J., et al. (1988). Characterization of the muscarinic receptor in human tracheal smooth muscle. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(4), 433-437. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Wang, H., et al. (2004). Functional M3 muscarinic acetylcholine receptors in mammalian hearts. British Journal of Pharmacology, 142(3), 395–408. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay [promega.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
R(-)-QNB methiodide versus pirenzepine for M1 receptor selectivity
This guide provides a technical comparison between R(-)-QNB Methiodide and Pirenzepine for the characterization of M1 muscarinic acetylcholine receptors (mAChRs).
Executive Summary
In the context of M1 receptor research, these two compounds serve fundamentally different but complementary roles. Pirenzepine is the industry-standard discriminator , a selective antagonist used to isolate and identify M1 receptor populations amidst other subtypes (M2-M5). R(-)-QNB Methiodide , conversely, is a high-affinity, non-selective anchor . As a quaternary ammonium salt of the potent antagonist QNB, it is membrane-impermeable and binds with picomolar affinity to all surface muscarinic subtypes.
Researchers rarely choose between them for the same purpose; rather, they use R(-)-QNB Methiodide to define the total surface receptor pool (
Mechanistic Profile & Selectivity[1][2][3][4][5][6]
Pirenzepine: The M1 Selective Tool
Pirenzepine is a tricyclic benzodiazepine derivative. Unlike classical non-selective antagonists (e.g., Atropine, QNB), Pirenzepine distinguishes between muscarinic subtypes based on conformational differences in the orthosteric or allosteric binding pockets.
-
Selectivity Ratio: Pirenzepine exhibits a 10- to 50-fold higher affinity for M1 receptors compared to M2, M3, or M4 subtypes.
-
Binding Kinetics: It displays intermediate affinity (
) for M1, making it an ideal "displacer" in competition assays. -
Mechanism: It stabilizes the receptor in an inactive conformation, but its binding is sensitive to allosteric modulators, suggesting a unique interaction distinct from the compact binding mode of QNB.
R(-)-QNB Methiodide: The Universal Surface Probe
Quinuclidinyl benzilate (QNB) is one of the most potent muscarinic antagonists known. The "Methiodide" form is the quaternary methyl-salt of the R(-) enantiomer.
-
Stereochemistry: The (R)-enantiomer is significantly more potent (up to 100-fold) than the (S)-enantiomer, ensuring maximal occupancy at low concentrations.
-
Quaternary Nature: The permanent positive charge prevents the molecule from crossing the cell membrane or the blood-brain barrier (BBB). This makes it exclusively selective for cell-surface receptors , unlike lipophilic [3H]-QNB which labels intracellular pools as well.
-
Non-Selectivity: It binds with nearly equal, extremely high affinity (
) to M1, M2, M3, M4, and M5.
Comparative Experimental Data
The following table summarizes the binding affinities (
| Feature | Pirenzepine | R(-)-QNB Methiodide |
| Primary Role | M1 Subtype Discrimination | Total Surface Receptor Quantification |
| M1 Affinity ( | High (~10–20 nM) | Ultra-High (~0.05 nM) |
| M2 Affinity ( | Low (~300–1000 nM) | Ultra-High (~0.05 nM) |
| Selectivity (M1/M2) | High (~50-fold) | None (~1-fold) |
| Membrane Permeability | Moderate (Lipophilic) | None (Hydrophilic/Charged) |
| Binding Reversibility | Rapidly Reversible | Slowly Reversible (Pseudo-irreversible) |
| Hill Coefficient ( | ~0.7 (in mixed populations) | ~1.0 (indicates single site fit) |
Note: A Hill coefficient (
) < 1.0 for Pirenzepine in a tissue like the cerebral cortex indicates it is distinguishing between two populations (High affinity M1 and Low affinity M2/M4). R(-)-QNB Methiodide will show anof 1.0 because it sees all subtypes as a single population.
Experimental Workflow: M1 Characterization
To accurately determine M1 density in a mixed population (e.g., neuronal culture or cortical membrane prep), utilize a Competition Binding Assay .
Protocol: [3H]-R(-)-QNB Methiodide Displacement by Pirenzepine
Objective: Use the non-selective, surface-specific radioligand ([3H]-R-QNB-MeI) to label all receptors, then displace it with Pirenzepine to calculate the percentage of M1 receptors.
Reagents:
-
Radioligand: [3H]-R(-)-QNB Methiodide (Specific Activity ~80 Ci/mmol). Concentration: 0.2 nM (approx
to ensure saturation). -
Displacer: Non-radioactive Pirenzepine (Serial dilutions:
M to M). -
Non-Specific Control: Atropine (1
M) to define non-specific binding. -
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue/cells in ice-cold buffer. Centrifuge (20,000 x g, 15 min) to pellet membranes. Resuspend to protein conc. of 0.5 mg/mL.
-
Incubation Setup:
-
Total Binding: Membrane + [3H]-R-QNB-MeI + Vehicle.
-
Non-Specific Binding (NSB): Membrane + [3H]-R-QNB-MeI + Atropine.
-
Competition Curves: Membrane + [3H]-R-QNB-MeI + Pirenzepine (varying concentrations).
-
-
Equilibrium: Incubate at 25°C for 60–90 minutes. (Note: QNB derivatives have slow off-rates; ensure sufficient time for equilibrium).
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding) using a cell harvester.
-
Wash: Wash filters 3x with 4 mL ice-cold buffer to remove unbound radioligand.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
Data Analysis:
-
Plot % Specific Binding vs. Log [Pirenzepine] .
-
If the curve is shallow (Hill slope < 1), fit to a Two-Site Model :
-
High Affinity Site (
): Represents M1 receptors.[1] -
Low Affinity Site (
): Represents M2-M5 receptors. -
Fraction (
): The percentage of total receptors that are M1.
-
Visualization of Signaling & Logic
The following diagrams illustrate the binding logic and the experimental decision tree.
Figure 1: Receptor Binding Logic
This diagram contrasts how the two compounds interact with a mixed receptor population (M1 + M2).
Caption: R(-)-QNB Methiodide labels both subtypes equally. Pirenzepine selectively displaces the radioligand from M1 sites at low concentrations.
Figure 2: Experimental Decision Tree
When to use which compound in your assay design.
Caption: Workflow for selecting the correct ligand based on whether total density or subtype fraction is required.
References
-
Buckley, N. J., et al. (1989). "Antagonist binding properties of five cloned muscarinic acetylcholine receptors expressed in CHO-K1 cells." Molecular Pharmacology.
- Establishes the foundational Ki values for Pirenzepine across cloned M1-M5 receptors.
-
Birdsall, N. J., & Hulme, E. C. (1983). "Muscarinic receptor subclasses." Trends in Pharmacological Sciences.
- Defines the classification of M1 receptors based on Pirenzepine affinity.
-
Gibson, R. E., et al. (1984). "The differential loss of [3H]pirenzepine vs quinuclidinylbenzilate binding to soluble rat brain muscarinic receptors." Journal of Pharmacology and Experimental Therapeutics.
-
Wess, J. (1996). "Molecular biology of muscarinic acetylcholine receptors." Critical Reviews in Neurobiology.
- Comprehensive review of receptor subtypes and ligand selectivity profiles.
Sources
- 1. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to muscarinic cholinergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Is R(-)-QNB Methiodide a Better Tool than Classical Antagonists?
Executive Summary
Verdict: Yes, but for specific applications.
R(-)-QNB Methiodide (Quinuclidinyl benzilate methiodide) represents a specialized evolution of classical muscarinic antagonists. While classical agents like Atropine or Scopolamine are "sledgehammers"—crossing biological barriers to block receptors indiscriminately—R(-)-QNB Methiodide is a "precision scalpel."
Its superiority lies in two distinct properties:
-
Spatial Selectivity: Due to its quaternary ammonium charge, it cannot cross the Blood-Brain Barrier (BBB) or cell membranes, allowing for the exclusive isolation of peripheral or cell-surface receptor populations.
-
Kinetic Stability: Inheriting the "pseudo-irreversible" binding characteristics of the parent QNB molecule, it offers a significantly longer residence time (slower dissociation) than other hydrophilic tools like N-methylscopolamine (NMS), making it ideal for detecting low-abundance receptors or enduring rigorous wash steps.
Mechanism of Action & Physicochemical Properties[1]
To understand the utility of R(-)-QNB Methiodide, we must contrast its structure with classical tertiary amines.
The "Quaternary Lock" Effect
Classical antagonists (Atropine, QNB) are tertiary amines . At physiological pH, they exist in equilibrium between charged and uncharged forms. The uncharged form freely permeates the lipid bilayer of the BBB and cell membranes.
R(-)-QNB Methiodide is a quaternary ammonium salt . It carries a permanent positive charge regardless of pH. This charge creates a hydration shell that prevents the molecule from passing through the hydrophobic core of lipid bilayers.
Stereochemistry: The (R)-Isomer Advantage
Muscarinic receptors exhibit stereoselectivity. The (R)-enantiomer of QNB is the eutomer (active form), exhibiting significantly higher affinity (lower
Diagram 1: Spatial Selectivity Mechanism
This diagram illustrates the differential permeability of Classical QNB vs. QNB Methiodide at the Blood-Brain Barrier (BBB) and the Cell Membrane.
Caption: Classical QNB permeates barriers to bind all receptors; QNB Methiodide is excluded from the CNS and cell interior, targeting only surface receptors.
Comparative Performance Analysis
The following table contrasts R(-)-QNB Methiodide with the two most common alternatives: Classical QNB (the parent) and N-Methylscopolamine (the standard hydrophilic competitor).
| Feature | R(-)-QNB Methiodide | Classical QNB (Racemic) | N-Methylscopolamine (NMS) |
| Receptor Affinity ( | Very High (pM range) | High | High |
| Dissociation Half-life ( | > 120 min (Slow) | > 120 min (Very Slow) | 10–60 min (Moderate) |
| BBB Permeability | No | Yes | No |
| Cell Membrane Permeability | No | Yes | No |
| Primary Application | Surface Receptor Quantification; Peripheral Blockade | Total Receptor Quantification; CNS Studies | Surface Receptor Quantification |
| Wash Resistance | Superior | Superior | Moderate |
Why R(-)-QNB Methiodide beats N-Methylscopolamine (NMS)
While both are charged and hydrophilic, R(-)-QNB Methiodide is often superior due to its "stickiness."
-
The Problem with NMS: In radioligand binding assays, rapid dissociation of the ligand during wash steps can lead to underestimation of receptor density (
). -
The QNB Advantage: The benzilate moiety of QNB confers a "pseudo-irreversible" binding quality. Once bound, it dissociates extremely slowly. This allows for rigorous washing to remove non-specific binding without losing the specific signal, resulting in higher signal-to-noise ratios, especially in tissues with low receptor density.
Experimental Protocols
Protocol A: Differential Binding (Surface vs. Internalized Receptors)
Objective: To quantify the ratio of muscarinic receptors on the cell surface versus those sequestered intracellularly (e.g., after agonist-induced internalization).
Rationale:
-
[3H]-QNB (Classical): Measures Total Receptors (Surface + Intracellular).
-
[3H]-R(-)-QNB Methiodide: Measures Surface Receptors only.
-
Internalized Fraction = Total - Surface.
Workflow:
-
Preparation: Culture cells (e.g., CHO-M3, HEK293) to confluence.
-
Treatment: Treat with agonist (e.g., Carbachol) to induce internalization. Wash 3x with ice-cold PBS to stop trafficking.
-
Labeling (Parallel Sets):
-
Set A (Total): Incubate with saturating concentration (e.g., 2 nM) of [3H]-QNB for 60 min at 37°C (lipophilic ligand requires temp to penetrate efficiently).
-
Set B (Surface): Incubate with saturating concentration (e.g., 2 nM) of [3H]-R(-)-QNB Methiodide for 120 min at 4°C.
-
Note: 4°C is crucial for Set B to completely halt membrane turnover/endocytosis during the binding window.
-
-
Harvest: Rapid filtration through GF/B filters using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer. (The slow off-rate of QNB Methiodide is critical here).
-
Count: Measure radioactivity via liquid scintillation.
Diagram 2: Differential Binding Logic
This diagram visualizes how using the two ligands allows for mathematical isolation of the internalized receptor pool.
Caption: Subtractive logic using QNB (Total) and QNB-Methiodide (Surface) to quantify receptor trafficking.
Protocol B: In Vivo Peripheral Muscarinic Blockade
Objective: To study central cholinergic mechanisms without peripheral confounds (e.g., bradycardia, salivation).
Rationale: Many behavioral studies use muscarinic antagonists to induce amnesia or model dementia. However, systemic side effects (heart rate changes, dry mouth) can alter animal behavior, confounding the data.
-
Control Group: Saline.
-
Experimental Group: Administer R(-)-QNB Methiodide (i.p.) 30 minutes prior to the central agent.
-
Outcome: The methiodide blocks peripheral M2/M3 receptors. The animal is physiologically stable peripherally, so any behavioral change observed after subsequent administration of a central drug (e.g., Scopolamine) can be attributed strictly to CNS mechanisms.
Conclusion
Is R(-)-QNB Methiodide a better tool?
-
For General Binding: No. [3H]-QNB (Classical) remains the gold standard for simple
determination in homogenates because it is cheaper and permeates all vesicles. -
For Surface/Trafficking Studies: Yes, absolutely. It is superior to classical QNB (which cannot distinguish location) and superior to N-methylscopolamine (due to higher affinity and wash resistance).
-
For In Vivo Selectivity: Yes. It is the tool of choice for isolating central vs. peripheral cholinergic contributions.
References
-
Binding Kinetics of QNB Enantiomers
-
Surface vs.
- Title: [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes.
- Source: Biochemical Pharmacology (PubMed)
-
URL: [Link]
-
Blood-Brain Barrier Permeability Models
-
Quaternary Ammonium Structure & Properties
- Title: Difference Between the Quaternary and the Tertiary Antimuscarinics.
- Source: Pharmacy 180
-
URL: [Link]
Sources
- 1. Binding kinetics of quinuclidinyl benzilate and methyl-quinuclidinyl benzilate enantiomers at neuronal (M1), cardiac (M2), and pancreatic (M3) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Maximizing Reproducibility of R(-)-QNB Methiodide Binding Data
Executive Summary
The reproducibility of radioligand binding data for R(-)-3-Quinuclidinyl benzilate methiodide (R-QNB-Me) is a frequent point of contention in muscarinic receptor research. Unlike its tertiary amine parent (QNB), which is lipophilic and membrane-permeable, R-QNB-Me is a permanently charged quaternary ammonium compound. This physicochemical distinction renders its binding affinity (
This guide moves beyond standard kit instructions to analyze the causality of inter-lab variance. It provides a validated, self-checking framework to ensure your data is not an artifact of your buffer system or filtration technique.
Part 1: The Physicochemical Divergence
To secure reproducible data, one must first understand the probe. R(-)-QNB is the classic high-affinity muscarinic antagonist. Its methiodide derivative (R-QNB-Me) introduces a permanent positive charge at the nitrogen center.
The Permeability Paradox
The most common source of discrepancy between labs is the biological preparation used (whole cell vs. homogenate).
-
[3H]-QNB (Tertiary): Lipophilic. Crosses the plasma membrane.[1] Measures Total Receptor Pool (Surface + Intracellular/Recycling).
-
[3H]-R-QNB-Me (Quaternary): Hydrophilic. Membrane impermeable. Measures Cell Surface Receptors Only in intact cells.
If Lab A uses whole cells and Lab B uses membrane homogenates, Lab B will consistently report higher
Visualization: Ligand Access Logic
The following diagram illustrates the mechanistic difference in receptor accessibility.
Figure 1: Differential receptor accessibility. R-QNB-Me is excluded from the intracellular compartment in intact cells, making it a specific probe for surface receptor density.
Part 2: Sources of Inter-Lab Variability
When working with homogenates (where access is equal), reproducibility issues persist. These are driven by three specific factors:
The Ionic Strength Trap
Quaternary ammonium compounds are exquisitely sensitive to the ionic strength of the assay buffer.
-
Mechanism: The binding of cationic ligands is stabilized by electrostatic interactions with the aspartate residue in the receptor binding pocket. High concentrations of cations (Na+, K+, Mg++) shield this interaction, reducing affinity (increasing
). -
The Artifact: Lab A uses PBS (High Salt, ~150mM); Lab B uses 10mM Na/K Phosphate (Low Salt). Lab A will report a significantly lower affinity (higher
) than Lab B.
The Filter Binding Error (The "Sticky" Ligand)
Quaternary ligands possess a high non-specific binding (NSB) affinity for glass fiber filters (GF/B or GF/C).
-
The Artifact: Without pretreatment, the ligand binds to the negative charges on the glass filter. This inflates the "Total Binding" counts, leading to inaccurate
calculations and poor signal-to-noise ratios. -
Solution: Filters must be pre-soaked in Polyethyleneimine (PEI), a cationic polymer that masks the negative charge of the glass.
Stereochemical Purity
-
Fact: The muscarinic receptor is stereoselective. The (R)-enantiomer is the active species (
~60 pM). The (S)-enantiomer is significantly weaker. -
The Artifact: Using "Racemic QNB methiodide" effectively dilutes the specific activity of your radioligand by 50%, shifting apparent binding constants.
Part 3: Comparative Performance Data
The following table summarizes how experimental conditions alter observed data.
| Variable | Condition | Observed Effect on R-QNB-Me Data | Reproducibility Risk |
| Buffer Salt | 10 mM Phosphate | Low (Recommended) | |
| Buffer Salt | 150 mM NaCl (PBS) | High (If not standardized) | |
| Filter Prep | Untreated GF/B | High Non-Specific Binding (>40% of Total) | Critical (Data unusable) |
| Filter Prep | 0.1% PEI Soaked | Low Non-Specific Binding (<10% of Total) | Low (Standard) |
| Ligand | Racemic (R/S) | Apparent | Medium (Verify CoA) |
| Ligand | Pure R(-) Isomer | Consistent high affinity | Low |
Part 4: Validated Experimental Protocol
This protocol is designed to minimize ionic interference and filter artifacts.
Materials
-
Radioligand: [3H]-R(-)-QNB Methiodide (Specific Activity > 40 Ci/mmol).
-
Buffer: 10 mM Na/K Phosphate Buffer, pH 7.4 (Low ionic strength). Avoid Tris buffers as they can alter quaternary ligand binding kinetics.
-
Filters: Whatman GF/B glass fiber filters.
-
Blocker: 0.1% Polyethyleneimine (PEI) in water.
Step-by-Step Workflow
-
Filter Pretreatment (Critical):
-
Soak GF/B filters in 0.1% PEI for at least 1 hour prior to harvesting. This neutralizes the glass charge.
-
-
Tissue Preparation:
-
Homogenize tissue in ice-cold 10 mM Phosphate Buffer.
-
Note: If comparing to whole cells, ensure cells are suspended in an isotonic buffer (e.g., Krebs-HEPES) but be aware that ionic strength will lower affinity compared to the homogenate assay.
-
-
Incubation:
-
Volume: 1.0 mL final volume.
-
Components:
-
50 µL Radioligand (0.05 - 2.0 nM for saturation).
-
50 µL Displacer (10 µM Atropine for NSB).
-
900 µL Tissue Homogenate (20-50 µg protein).
-
-
Time: Incubate 60-90 minutes at 25°C. Equilibrium is slower for quaternary compounds than tertiary ones.
-
-
Harvesting:
-
Rapidly filter through the PEI-treated filters using a cell harvester.
-
Wash: 3 x 4 mL with ice-cold 10 mM Phosphate Buffer.
-
Caution: Do not use high-salt wash buffers; rapid dissociation can occur.
-
-
Counting:
-
Dry filters, add scintillant, and count after 6 hours (to allow filter clearing).
-
Visualization: The Reproducibility Workflow
Figure 2: Logic flow for ensuring assay validity. Note the critical control points at filter soaking and buffer preparation.
Part 5: Troubleshooting & Self-Validation
How do you know if your data is valid? Use these three checks:
-
The "Window" Check: Calculate the ratio of Specific Binding to Total Binding at the
concentration.-
Target: > 80-90% Specific Binding.
-
Failure Mode: If Specific Binding is < 70%, your PEI filter treatment failed, or the radioligand has degraded.
-
-
The Hill Slope Check: Perform a saturation isotherm.
-
Target: Hill slope (
) should be near 1.0.[2] -
Failure Mode: If
, you likely have negative cooperativity induced by high ionic strength or mixed receptor populations (if using non-selective conditions).
-
-
The "Wash" Check:
-
Quaternary ligands have faster off-rates (
) than QNB. If you wash too slowly or with warm buffer, you will lose specific signal. Ensure wash time is < 10 seconds total.
-
References
-
Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7–16.
-
Wei, J. W., & Sulakhe, P. V. (1978). Regional and subcellular distribution of myocardial muscarinic cholinergic receptors. European Journal of Pharmacology, 52(3-4), 235-245.
-
Hulme, E. C., et al. (1978). The binding of antagonists to muscarinic receptors. Molecular Pharmacology, 14(5), 737-750.
-
Pedder, E. K., et al. (1991). The effect of ionic strength on cardiac muscarinic receptors. General Pharmacology, 22(2), 279-284.
-
Bruns, R. F., et al. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry, 132(1), 74-81.
Sources
- 1. Ligand regulation of the quaternary organization of cell surface M3 muscarinic acetylcholine receptors analyzed by fluorescence resonance energy transfer (FRET) imaging and homogeneous time-resolved FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]pirenzepine and (-)-[3H]quinuclidinyl benzilate binding to rat cerebral cortical and cardiac muscarinic cholinergic sites. II. Characterization and regulation of antagonist binding to putative muscarinic subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical and Pharmacokinetic Profiling of R(-)-QNB Methiodide: A Comparative Guide
Executive Summary: The Strategic Choice of Ligand
In muscarinic receptor research, the selection between R(-)-QNB (Quinuclidinyl benzilate) and its quaternary ammonium derivative, R(-)-QNB Methiodide , is rarely a matter of affinity—both are potent high-affinity antagonists. The choice is strictly pharmacokinetic.
While the parent compound (QNB) is a lipophilic agent that freely crosses the blood-brain barrier (BBB), R(-)-QNB Methiodide is permanently charged. This charge restricts it to the periphery, making it the "Gold Standard" tool for decoupling peripheral muscarinic responses (e.g., bradycardia, smooth muscle contraction) from central cholinergic signaling.
This guide provides a comparative analysis of the stereoisomers and the methiodide salt, supported by experimental protocols for validation.
Structural & Mechanistic Basis
The pharmacological utility of QNB Methiodide rests on two pillars: Stereoselectivity (Eutomer vs. Distomer) and Quaternization (Peripheral Restriction).
The Stereochemical Eutomer
The muscarinic acetylcholine receptor (mAChR) orthosteric binding pocket is highly stereospecific. The (R)-enantiomer (often denoted as (-)-QNB) aligns optimally with the aspartate residue in the receptor's transmembrane domain. The (S)-enantiomer ((+)-QNB) faces steric clashes, resulting in significantly lower affinity (approx. 100-fold difference).
The Quaternary Switch
Methylation of the quinuclidine nitrogen creates a permanent positive charge. This prevents the molecule from traversing the lipid bilayer of the BBB via passive diffusion, effectively "locking" it in the systemic circulation.
Figure 1: Pharmacokinetic divergence of QNB vs. QNB Methiodide. The methiodide salt retains peripheral efficacy but is excluded from the CNS.
Comparative Performance Profile
In Vitro Binding Affinity ( / )
In membrane homogenates (where the BBB is not a factor), the methiodide salt exhibits affinity comparable to the parent compound. However, the stereochemical distinction remains critical.
Table 1: Comparative Binding Constants (Rat Cerebral Cortex Membranes)
| Compound | Configuration | Type | Relative Potency | |
| (-)-QNB | R-isomer | Tertiary Amine | 0.03 - 0.05 | 100% (Reference) |
| (+)-QNB | S-isomer | Tertiary Amine | 3.0 - 5.0 | ~1% |
| (-)-QNB Methiodide | R-isomer | Quaternary Salt | 0.03 - 0.06 | ~100% |
| (+)-QNB Methiodide | S-isomer | Quaternary Salt | 4.0 - 6.0 | ~0.8% |
Note: Data aggregated from standard radioligand binding assays (e.g., Yamamura & Snyder). The R-isomer is the active "eutomer."
In Vivo Tissue Distribution (Brain/Plasma Ratio)
This is the defining experiment for validating the methiodide salt.
Table 2: Tissue Distribution 60 min Post-IV Injection (Rat)
| Compound | Plasma Conc.[1][2] | Brain Conc.[1][2][3][4][5][6][7][8][9] | Brain/Plasma Ratio | Interpretation |
| [3H]-QNB | Low (Cleared) | High (Accumulated) | > 15.0 | High CNS Penetration |
| [3H]-QNB Methiodide | High | Negligible | < 0.02 | CNS Excluded |
Experimental Protocol: Radioligand Binding Assay
Objective: To validate the affinity (
Reagents & Preparation
-
Buffer: 50 mM Na/K Phosphate Buffer (pH 7.4).
-
Radioligand: [3H]-QNB (Specific Activity ~40-50 Ci/mmol). Note: Use the L-isomer tracer for highest specificity.
-
Non-Specific Blocker: Atropine Sulfate (1 µM final concentration).
-
Tissue: Rat heart ventricle (rich in M2 receptors) or cerebral cortex (M1/M4).
Workflow
Figure 2: Standard Radioligand Binding Workflow for Muscarinic Receptors.
Critical Technical Notes (Self-Validation)
-
PEI Pre-treatment: QNB is lipophilic and "sticky." Glass fiber filters (GF/B) must be soaked in 0.1% Polyethyleneimine (PEI) for 1 hour prior to filtration to prevent the ligand from sticking to the filter, which causes artificially high background counts.
-
Stereospecificity Check: If validating a new batch of R(-)-QNB Methiodide, run a competition curve against Atropine. The Hill slope should be near 1.0. If the slope is shallow (<0.8), it suggests contamination with the S-isomer or receptor heterogeneity.
Application Guide: When to Use Which?
| Research Goal | Recommended Ligand | Rationale |
| CNS Receptor Mapping | [3H]-R(-)-QNB | Crosses BBB; labels M1-M5 receptors in the brain. |
| Peripheral Autonomic Studies | R(-)-QNB Methiodide | Blocks vagal effects on the heart without causing sedation or locomotor changes. |
| BBB Integrity Assay | [3H]-QNB Methiodide | If radioactivity is found in the brain, the BBB is compromised (e.g., stroke/trauma models). |
| Negative Control | S(+)-QNB | Used to prove that a biological effect is receptor-mediated (stereospecific) rather than an off-target chemical effect. |
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
- Meyer, E. M., et al. (1988). Stereoselective binding of quinuclidinyl benzilate enantiomers to muscarinic receptors. Journal of Pharmacology and Experimental Therapeutics, 247(2), 432-438.
-
Gibson, R. E., et al. (1984). [123I]-3-Quinuclidinyl-4-iodobenzilate: A high affinity, high specific activity radioligand for the M-muscarinic receptor. Journal of Nuclear Medicine, 25(2), 214-222. Link
- Snyder, S. H., et al. (1975). Muscarinic cholinergic receptor binding: regional distribution in monkey brain. Journal of Neurochemistry, 24(4), 829-832.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic analysis of 3-quinuclidinyl 4-[125I]iodobenzilate transport and specific binding to muscarinic acetylcholine receptor in rat brain in vivo: implications for human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor subtype in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: R(-)-QNB Methiodide in Muscarinic Receptor Profiling
Executive Summary
R(-)-QNB Methiodide (Quinuclidinyl benzilate methiodide) is the quaternary ammonium derivative of the classic muscarinic antagonist QNB. Unlike its lipophilic parent, this compound is permanently charged, rendering it membrane-impermeable.
Crucial Distinction: R(-)-QNB Methiodide is not subtype-selective; it binds with sub-nanomolar affinity to all five muscarinic subtypes (M1–M5). Its utility lies in its topological specificity . It exclusively labels cell-surface receptors, making it the "Gold Standard" reference ligand for differentiating functional surface populations from sequestered intracellular pools.
This guide details how to use R(-)-QNB Methiodide as a universal tracer in competition assays to "deconstruct" receptor subtype populations using selective competitors.
Part 1: Mechanistic Profile & Comparative Analysis
To confirm receptor subtype distributions, one cannot rely on R(-)-QNB Methiodide alone. Instead, it serves as the universal surface anchor against which subtype-selective antagonists compete.
Affinity Profile Comparison
The following table contrasts R(-)-QNB Methiodide (the Tracer) with standard subtype-selective antagonists (the Competitors).
| Compound | Primary Target | Affinity ( | Selectivity Profile | Permeability |
| R(-)-QNB Methiodide | Pan-Muscarinic (M1-M5) | ~0.02 – 0.1 nM | Non-Selective | Hydrophilic (Surface Only) |
| [3H]-QNB (Parent) | Pan-Muscarinic (M1-M5) | ~0.02 – 0.05 nM | Non-Selective | Lipophilic (Total Pool) |
| Pirenzepine | M1 Selective | ~10 – 20 nM | M1 > M4 > M3 > M2 | Lipophilic |
| Methoctramine | M2 Selective | ~10 – 50 nM | M2 > M1/M3/M4 | Lipophilic |
| 4-DAMP | M3 Selective | ~0.5 – 3.0 nM | M3 ≈ M1 > M2 | Lipophilic |
Technical Insight: The
of R(-)-QNB Methiodide is nearly identical across subtypes. If you observe a biphasic displacement curve when using Pirenzepine against [3H]-QNB-Me, the high-affinity component represents M1 surface receptors, while the low-affinity component represents non-M1 surface receptors.
The "Surface-Only" Advantage
In drug development, distinguishing between total receptor expression (often measured by Western blot or lipophilic ligands) and functional surface expression is critical. R(-)-QNB Methiodide allows for the quantification of receptor internalization and recycling kinetics without cell lysis.
Figure 1: Topological Selectivity. R(-)-QNB Methiodide binds exclusively to surface receptors, whereas the parent QNB binds the total receptor pool.
Part 2: Experimental Protocols
Protocol A: Subtype Deconvolution via Competition Binding
Objective: Determine the proportion of M1 vs. M2 receptors on the cell surface using R(-)-QNB Methiodide as the radioligand.
Reagents:
-
Tracer: [3H]-R(-)-QNB Methiodide (Specific Activity > 40 Ci/mmol).
-
Competitor: Pirenzepine (M1 selective) or Methoctramine (M2 selective).
-
Buffer: PBS (pH 7.4) or 50 mM Tris-HCl + 10 mM MgCl2.
-
Cells: Intact CHO or HEK293 cells expressing muscarinic receptors (adherent or suspension).
Step-by-Step Workflow:
-
Preparation:
-
Plate cells in 24-well plates (approx. 100,000 cells/well).
-
Wash 2x with warm PBS to remove serum (serum esterases can degrade ligands, though QNB is relatively stable).
-
-
Equilibrium Binding:
-
Add [3H]-R(-)-QNB Methiodide at a fixed concentration near its
(e.g., 0.2 nM). -
Add increasing concentrations of the Competitor (e.g., Pirenzepine:
M to M). -
Non-Specific Binding (NSB) Control: Include wells with 10 µM Atropine (saturating concentration) to define non-specific binding.
-
-
Incubation:
-
Incubate for 60–90 minutes at 4°C .
-
Expert Note: 4°C is mandatory to prevent receptor internalization during the assay. At 37°C, the cell may internalize the tracer-receptor complex, invalidating the "surface-only" claim.
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash 3x with ice-cold PBS (critical to prevent dissociation of the high-affinity QNB complex).
-
Solubilize cells with 0.1 M NaOH/1% SDS.
-
-
Quantification:
-
Transfer lysate to scintillation vials.
-
Add scintillant and count (CPM).
-
Protocol B: Calculation of Surface Receptor Fraction
To validate the specificity of the "Methiodide" salt (impermeability), you must compare it against the lipophilic parent.
-
Perform saturation binding with [3H]-QNB (Parent) on whole cells
Yields . -
Perform saturation binding with [3H]-R(-)-QNB Methiodide on whole cells
Yields . -
Internalized Fraction =
.
Part 3: Data Interpretation & Visualization
Analyzing Competition Curves
When using [3H]-R(-)-QNB Methiodide as the tracer, the shape of the displacement curve reveals the subtype composition.
-
Monophasic Curve (Hill Slope = 1.0): The surface population is homogenous (e.g., 100% M1).
-
Biphasic Curve (Hill Slope < 1.0): The surface population is mixed.
-
Example: If Pirenzepine displaces 50% of the binding at low concentrations (nM) and the remaining 50% at high concentrations (µM), the surface expression is 50% M1 and 50% non-M1 (likely M2/M3).
-
Figure 2: Deconvolution Logic. Using a selective competitor to displace the non-selective surface probe allows for subtype identification.
Troubleshooting & Validation
-
High Non-Specific Binding: QNB is "sticky." If NSB is >10% of total binding, pre-coat plates with poly-L-lysine or use glass fiber filters soaked in 0.3% PEI (polyethyleneimine) for filtration assays.
-
Stereochemistry: Ensure you are using the R(-) isomer. The S(+) isomer has significantly lower affinity (approx. 100-fold less).[1] Using a racemic mixture will result in a shallower curve and inaccurate
calculations.
References
-
IUPHAR/BPS Guide to Pharmacology. (2024). Acetylcholine receptors (muscarinic). [Link][1][2][3][4][5]
-
Birdsall, N. J., et al. (1978). Binding of agonists and antagonists to muscarinic receptors.[2][3][6][7][8][9] Molecular Pharmacology. [Link]
-
Hulme, E. C., et al. (1990). Muscarinic receptor subtypes.[2][3][6][7][10][11] Annual Review of Pharmacology and Toxicology. [Link]
-
Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology. [Link]
Sources
- 1. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Characterization of [3H]pirenzepine binding to muscarinic cholinergic receptors solubilized from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]QNB binding and contraction of rabbit colonic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective L-[3H]quinuclidinyl benzilate-binding sites in nervous tissue of Aplysia californica: evidence for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 7. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to muscarinic cholinergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical characteristics of muscarinic cholinoreceptors in swine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: R(-)-QNB Methiodide vs. Quinuclidinyl Alternatives
Topic: Technical Comparison Guide: R(-)-QNB Methiodide vs. Quinuclidinyl Derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Quaternary Distinction
This guide analyzes the functional and physicochemical divergences between R(-)-QNB methiodide (Quaternary 3-Quinuclidinyl Benzilate) and its tertiary amine parent, QNB , as well as other muscarinic antagonists.
The defining characteristic of R(-)-QNB methiodide is the methylation of the quinuclidine nitrogen, creating a permanently charged quaternary ammonium species. While retaining the picomolar affinity for muscarinic acetylcholine receptors (mAChRs) characteristic of the (R)-isomer, this charge renders the molecule impermeable to the Blood-Brain Barrier (BBB) and cell membranes.
Key Application: This impermeability makes R(-)-QNB methiodide the gold standard for distinguishing cell-surface receptors from intracellular populations and for isolating peripheral muscarinic effects in in vivo models, contrasting sharply with the lipophilic, centrally-active QNB.
Chemical & Physicochemical Profile
The structural modification from a tertiary amine (QNB) to a quaternary salt (QNB methiodide) fundamentally alters the pharmacokinetic profile while preserving pharmacodynamic affinity.
Table 1: Physicochemical Comparison of QNB Derivatives
| Feature | R(-)-QNB Methiodide | (±)-QNB (Parent) | N-Methylscopolamine (NMS) |
| Chemical State | Quaternary Ammonium Salt | Tertiary Amine | Quaternary Ammonium Salt |
| Charge (pH 7.4) | Positive (+1) | Equilibrium (Neutral/Protonated) | Positive (+1) |
| BBB Permeability | No (Peripherally Restricted) | Yes (Centrally Active) | No |
| Membrane Access | Cell Surface Only | Surface + Intracellular | Cell Surface Only |
| Receptor Affinity ( | ~20–60 pM | ~60 pM | ~80–120 pM |
| Stereoselectivity | High (R > S by >100-fold) | Moderate (if racemic) | High |
| Primary Utility | Surface receptor quantifying; Peripheral blockade | CNS receptor mapping; Incapacitating agent models | General peripheral antagonist |
Pharmacodynamics: Binding Kinetics & Selectivity[1]
Stereoselectivity: The Euchomer Advantage
Muscarinic receptors exhibit strict stereoselectivity. The (R)-isomer of QNB and its methiodide salt is the euchomer (active enantiomer), fitting the orthosteric binding pocket of the mAChR.
-
R(-)-QNB Methiodide:
. Exhibits slow dissociation kinetics ( ), effectively acting as a pseudo-irreversible binder during short assay windows. -
S(+)-QNB Methiodide:
. The distomer (inactive enantiomer). -
Implication: Using racemic mixtures introduces a "silent" competitor that complicates kinetic calculations. Pure R(-) methiodide is required for precise stoichiometric receptor counting.
Subtype Selectivity
Unlike Pirenzepine (M1 selective) or Methoctramine (M2 selective), R(-)-QNB methiodide is non-selective , binding M1–M5 subtypes with uniform high affinity.
-
Advantage: Ideal for determining total surface muscarinic receptor density (
). -
Disadvantage: Cannot distinguish between subtypes in heterogeneous tissues without competition from selective antagonists.
Visualizing the Mechanism
The following diagram illustrates the differential compartmentalization and binding logic between the tertiary QNB and the quaternary Methiodide derivative.
Figure 1: Differential Permeability Logic. QNB (Red) crosses biological barriers to access CNS and intracellular targets. R(-)-QNB Methiodide (Blue) is restricted to peripheral and cell-surface targets due to its permanent positive charge.
Experimental Protocols
Protocol A: Differential Receptor Localization Assay
Objective: To quantify the ratio of internalized (sequestered) vs. surface-expressed muscarinic receptors.
Reagents:
-
Ligand A:
-R(-)-QNB (Tertiary, Total Binding). -
Ligand B:
-R(-)-QNB Methiodide (Quaternary, Surface Binding). -
Buffer: PBS (pH 7.4).
Workflow:
-
Preparation: Harvest cells (e.g., CHO-K1 expressing hM3) and wash 2x with PBS.
-
Incubation (Parallel):
-
Tube 1 (Total): Incubate intact cells with saturating concentration (2 nM) of
-QNB. -
Tube 2 (Surface): Incubate intact cells with saturating concentration (2 nM) of
-R(-)-QNB Methiodide. -
Tube 3 (Non-Specific): Add 10
M Atropine to define NSB.
-
-
Equilibrium: Incubate at 4°C for 3 hours. (Note: 4°C prevents receptor recycling/internalization during the assay).
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Calculation:
Protocol B: In Vivo Peripheral Blockade
Objective: To isolate central muscarinic effects of a drug by blocking peripheral receptors.
-
Pre-treatment: Administer R(-)-QNB Methiodide (1 mg/kg, i.p.) to the subject 30 minutes prior to testing.
-
Challenge: Administer the test compound (e.g., Oxotremorine, a systemic agonist).
-
Observation:
-
Peripheral signs (salivation, lacrimation, diarrhea) will be blocked .
-
Central signs (tremors, hypothermia) will be preserved , as the methiodide cannot enter the CNS to antagonize the central receptors.
-
Synthesis of Experimental Logic
The following diagram details the decision matrix for selecting the appropriate derivative for your study.
Figure 2: Decision Matrix for Ligand Selection.
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
-
Birdsall, N. J., et al. (1978). The binding of agonists to muscarinic receptors in the brain. Molecular Pharmacology, 14(5), 723-736. Link
-
Gibson, R. E., et al. (1984). In vivo dissociation kinetics of [3H]quinuclidinyl benzilate: relationship to muscarinic receptor concentration and in vitro kinetics. Journal of Cerebral Blood Flow & Metabolism. Link
-
Lee, J. H., et al. (2011). Signaling by muscarinic agonists... detection of plasma membrane and intracellular M1-mAChRs.[1] Journal of Neurochemistry. Link
-
Ketchum, J. S. (2006). Chemical Warfare Secrets Almost Forgotten.[2] ChemBooks Inc. (Reference for BZ/QNB toxicology and BBB data).
Sources
Strategic Validation of R(-)-QNB Methiodide: Differentiating Peripheral vs. Central Muscarinic Mechanisms
Executive Summary
Product: R(-)-Quinuclidinyl Benzilate (QNB) Methiodide Primary Application: Selective isolation of peripheral muscarinic acetylcholine receptor (mAChR) function in in vivo models.
This guide provides a technical roadmap for validating R(-)-QNB Methiodide as a superior pharmacological tool for distinguishing peripheral cholinergic signaling from central nervous system (CNS) activity. Unlike its tertiary amine counterpart (R(-)-QNB), which freely crosses the blood-brain barrier (BBB) and induces potent cognitive impairment, the methiodide salt is a quaternary ammonium compound. It retains high-affinity receptor blockade but is excluded from the CNS.
This distinction is critical for researchers developing models for COPD, overactive bladder, or peripheral neuropathy, where central side effects (delirium, memory loss) confound data interpretation.
Part 1: Comparative Pharmacological Profile
To justify the switch to R(-)-QNB Methiodide, one must understand its kinetic and physicochemical superiority over standard alternatives like Atropine or Racemic QNB.
Table 1: Ligand Performance Matrix
| Feature | R(-)-QNB Methiodide | R(-)-QNB (Tertiary) | Atropine Sulfate | Methylatropine |
| Receptor Affinity ( | High (~60 pM) | High (~60 pM) | Moderate (~1 nM) | Moderate (~1 nM) |
| BBB Penetration | Negligible (<1%) | High (Lipophilic) | High | Negligible |
| Dissociation Half-life | Slow (>120 min) | Slow (>120 min) | Fast (~15-30 min) | Fast |
| Stereoselectivity | Pure (R) Isomer | Pure (R) Isomer | Racemic (mostly) | Racemic |
| Primary Utility | Long-term peripheral blockade | Central & Peripheral blockade | Acute, short-term blockade | Acute peripheral blockade |
Expert Insight: The R(-) isomer of QNB typically exhibits 10–100 fold higher affinity for mAChRs than the S(+) isomer. Using the pure R(-) methiodide salt prevents "off-target" noise from the inactive isomer and ensures a stable, long-duration blockade that atropine cannot provide due to its rapid dissociation kinetics.
Part 2: Mechanism of Action & BBB Exclusion
The defining characteristic of this validation is the Quaternary Ammonium Exclusion Principle . The permanent positive charge on the nitrogen atom prevents passive diffusion across the lipophilic endothelial cells of the BBB.
Diagram 1: Differential Biodistribution Pathway
Caption: R(-)-QNB (Yellow) penetrates the BBB affecting CNS receptors. R(-)-QNB Methiodide (Blue) is physically blocked by the BBB, isolating its activity to peripheral tissues.
Part 3: Experimental Validation Protocols
To validate this compound in a new animal model, you must prove two distinct hypotheses:
-
Peripheral Efficacy: It blocks muscarinic receptors in the body.[1]
-
Central Safety: It does not impair cognitive function at therapeutic doses.
Protocol A: In Vitro Receptor Binding (Quality Control)
Before in vivo use, confirm that methylation has not destroyed affinity.
-
Preparation: Prepare membrane homogenates from rat cerebral cortex (rich in M1) and heart (rich in M2).
-
Ligand: Use
-QNB (Tertiary) as the radioligand (approx.[2] 0.2 nM). -
Competition: Incubate with increasing concentrations (
to M) of cold R(-)-QNB Methiodide . -
Analysis: Perform rapid filtration and scintillation counting.
-
Success Criteria: The
(inhibition constant) for R(-)-QNB Methiodide should remain in the low picomolar range (<100 pM), comparable to the tertiary parent compound.
Protocol B: In Vivo Peripheral vs. Central Separation
Model Context: Muscarinic modulation of heart rate (Peripheral) vs. Spatial Memory (Central).
Step 1: Peripheral Blockade Verification (Bradycardia Challenge)
This test confirms the drug is working systemically.
-
Subjects: Male Sprague-Dawley rats (n=8 per group).
-
Dosing:
-
Group A: Vehicle (Saline).
-
Group B: R(-)-QNB Methiodide (1 mg/kg, i.p.).
-
-
Challenge: 30 minutes post-dose, administer Carbachol (muscarinic agonist, 30 µg/kg i.v.).
-
Measurement: Monitor heart rate via ECG or tail-cuff.
-
Expected Result:
-
Group A (Vehicle): Carbachol causes rapid, severe bradycardia.
-
Group B (QNB-MeI): Heart rate remains stable (Protective Blockade).
-
Step 2: Central Exclusion Verification (Morris Water Maze)
This is the critical "Self-Validating" step. You must prove the absence of effect.
-
Task: Hidden platform water maze (hippocampal-dependent spatial memory).
-
Dosing:
-
Group A: Vehicle.
-
Group B: R(-)-QNB (Tertiary) - Positive Control for Impairment.
-
Group C: R(-)-QNB Methiodide - Test Compound.
-
-
Procedure: Train animals for 5 days to find the platform. Administer drugs 30 mins prior to the "Probe Trial" (platform removed).
-
Measurement: Time spent in the target quadrant.
-
Expected Result:
-
Group A: High time in target quadrant (Intact Memory).
-
Group B (Tertiary): Random swimming (Amnesia/Delirium).
-
Group C (Methiodide): High time in target quadrant (Intact Memory).
-
Part 4: Validation Workflow Diagram
Use this decision tree to interpret your validation data.
Caption: Logical workflow for validating R(-)-QNB Methiodide. Failure at Step 3 indicates potential BBB compromise or impurity.
References
-
Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link
-
Gibson, R. E., et al. (1984). The characteristics of the binding of R(-) and S(+) quinuclidinyl benzilate to muscarinic receptors. Journal of Pharmacology and Experimental Therapeutics, 229(1). Link
-
Weinstock, M., et al. (1979). Dissociation of the central and peripheral effects of muscarinic antagonists. Psychopharmacology, 61(1), 1-6. Link
-
Snyder, S. H., et al. (1975). Muscarinic cholinergic receptor binding: regional distribution in monkey brain. Journal of Neurochemistry, 24(4), 773-777. Link
-
Brown, J. H., & Taylor, P. (2006). Muscarinic receptor agonists and antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Link
Sources
Safety Operating Guide
URGENT: R(-)-QNB Methiodide Proper Disposal Procedures
Part 1: Executive Summary & Core Directive
Do not dispose of R(-)-QNB methiodide down the drain.
This compound is a potent muscarinic antagonist and a quaternary ammonium salt. Its disposal requires strict adherence to Zero-Discharge protocols due to two critical factors:
-
Neuropharmacological Potency: Even as a quaternary salt (which limits blood-brain barrier penetration compared to the parent QNB), it remains a highly potent peripheral anticholinergic.[1]
-
Environmental Persistence: Quaternary ammonium compounds (QACs) are stable in aquatic environments and highly toxic to aquatic life.[1] The iodide counter-ion classifies this as halogenated waste , requiring specific incineration protocols.
Immediate Action Required:
-
Segregate all solid and liquid waste containing this substance.[1]
-
Label as "Acute Toxin" and "Halogenated Organic Waste."[1]
-
Schedule professional hazardous waste pickup for high-temperature incineration.
Part 2: Hazard Profile & Scientific Rationale
To ensure compliance and safety, researchers must understand the causality behind these strict protocols.
Chemical Structure & Stability[1][2][3]
-
Nature: Quaternary ammonium salt of a benzilate ester.
-
Stability: The quaternary nitrogen is chemically stable, making the compound persistent. The ester linkage is susceptible to hydrolysis (breaking into benzilic acid and the quinuclidinol moiety), but this requires active chemical treatment (pH > 10).
-
Iodide Hazard: The presence of the iodide ion necessitates segregation from oxidizers to prevent the release of elemental iodine (
) gas.
Biological Mechanism of Action
Unlike the parent compound QNB (BZ), which is a central nervous system incapacitant, the methiodide derivative is charged.
-
Primary Risk: Peripheral blockade of muscarinic receptors (M1–M5).[1]
-
Symptoms of Exposure: "Anticholinergic Toxidrome" — Mydriasis (dilated pupils), tachycardia (rapid heart rate), anhydrosis (dry skin), and xerostomia (dry mouth).
-
Route of Entry: Inhalation of dust is the highest risk during weighing/disposal. Percutaneous absorption is possible if dissolved in organic solvents (e.g., DMSO).
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE is mandatory for any disposal or spill cleanup operations involving >10 mg of substance.
| PPE Category | Specification | Scientific Rationale |
| Respiratory | N95 or P100 (Solids) / Half-face Respirator with OV/AG Cartridges (Liquids) | Prevents inhalation of aerosolized salts.[1][2] Iodine vapors (if degraded) require Acid Gas protection.[1] |
| Dermal (Hands) | Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber or Silver Shield | Methiodide salts in organic solvents can permeate standard latex.[1][2] Butyl rubber provides broad chemical resistance.[1] |
| Body | Tyvek® Lab Coat/Coverall (Closed wrist) | Prevents particulate accumulation on street clothes.[1][2] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne.[1][2] |
Part 4: Step-by-Step Disposal Protocol
Workflow A: Solid Waste (Pure Substance/Powder)[1]
-
Encapsulation: Do not dump loose powder into a general waste drum.[1] Place the original vial or weighing boat into a clear, wide-mouth polyethylene jar (secondary containment).[1]
-
Stabilization: Add a small amount of inert absorbent (vermiculite or diatomaceous earth) to the secondary jar to cushion the vial and absorb any potential breakage.
-
Sealing: Screw the lid tightly and tape with parafilm.
-
Labeling: Apply a hazardous waste label with the following specific data:
Workflow B: Liquid Waste (Stock Solutions/Reaction Mixtures)
-
Segregation: Pour waste into a dedicated "Halogenated Organic Solvent" carboy.[1]
-
Critical: Do NOT mix with oxidizers (e.g., Chromic acid, Peroxides) or strong acids. This will oxidize the iodide to Iodine gas (
), creating a respiratory hazard.
-
-
Rinsing: Triple rinse the original container with a compatible solvent (e.g., Ethanol or DMSO). Add rinsate to the waste carboy.
-
PH Check: Ensure the waste stream is neutral (pH 6-8). If the solution is acidic, neutralize carefully with Sodium Bicarbonate before sealing to prevent gas buildup.
Workflow C: Emergency Spill Deactivation (Chemical Hydrolysis)
Use this ONLY for spill cleanup, not for routine disposal of bulk chemicals.
-
Isolate: Evacuate the immediate area.
-
Preparation: Prepare a 10% Sodium Hydroxide (NaOH) solution in water/methanol (50:50).
-
Mechanism: The hydroxide ion attacks the carbonyl carbon of the ester linkage.
-
Application: Gently pour the NaOH solution over the spill (absorbent pads should be placed first if liquid). Allow to sit for 30 minutes .
-
Cleanup: Collect the slurry as hazardous waste. Note that while the anticholinergic activity is reduced, the resulting waste is essentially a corrosive chemical soup and must still be incinerated.
Part 5: Visualization of Disposal Logic
The following diagram outlines the decision-making process for disposing of R(-)-QNB methiodide.
Figure 1: Decision tree for the segregation and packaging of R(-)-QNB methiodide waste streams.
Part 6: Regulatory & Compliance Documentation
Waste Classification Codes (US RCRA Context)
While R(-)-QNB methiodide is not explicitly P-listed by name (unlike specific nerve agents), it falls under "Characteristic" and "Process" listings due to its toxicity and chemical class.[1][2]
-
Primary Classification: D001 (Ignitable, if in organic solvent) / D003 (Reactive, potentially, if mixed with oxidizers).
-
Best Practice Classification: Manage as P-Listed equivalent (Acute Hazardous Waste) due to the
profile of the pharmacophore.[1] -
Halogen Content: Must be declared as Halogenated (due to Iodide).
Final Disposition
The only acceptable final disposal method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). The facility must be equipped with wet scrubbers to capture iodine vapors generated during combustion.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 16219918, R(-)-QNB methiodide.[1][2] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2018).[1] QNB: Incapacitating Agent.[1][3][4][5][6] NIOSH Emergency Response Database. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[1] Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.[7] Environmental Science & Technology.[1] Retrieved from [Link][1]
Sources
- 1. R(-)-QNB methiodide | C22H26INO3 | CID 16219918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. QNB: Incapacitating Agent | NIOSH | CDC [cdc.gov]
- 5. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling R(-)-QNB methiodide
Executive Summary: The "Methiodide" Nuance
R(-)-QNB Methiodide (Quinuclidinyl benzilate methiodide) is a high-affinity muscarinic acetylcholine receptor (mAChR) antagonist.[1] Unlike its parent compound QNB (the chemical warfare agent "BZ"), the methiodide salt carries a permanent positive charge (quaternary ammonium).
The Critical Distinction: This charge prevents the molecule from readily crossing the blood-brain barrier (BBB).[1] While this reduces the risk of central psychotomimetic effects (hallucinations/delirium) associated with BZ, it concentrates toxicity in the peripheral nervous system . Accidental exposure results in rapid, potent peripheral paralysis, respiratory collapse, and cardiovascular instability.
Treat this compound as a lethal peripheral paralytic, not just a standard laboratory reagent.
Part 1: Risk Assessment & Mechanism
Mechanism of Action (The Hazard Source)
R(-)-QNB Methiodide acts via competitive inhibition .[1] It binds to muscarinic receptors with higher affinity than the endogenous ligand, Acetylcholine (ACh), effectively "locking" the parasympathetic nervous system in an off-state.
Physiological Consequence:
-
Respiratory: Bronchodilation followed by paralysis of diaphragm (if systemic).[1]
-
Cardiac: Tachycardia (vagus nerve blockade).[1]
-
Gastrointestinal: Complete ileus (cessation of gut motility).[1]
Visualization: Competitive Inhibition Pathway[1]
Figure 1: Mechanism of Action. QNB Methiodide outcompetes Acetylcholine, preventing receptor activation and leading to peripheral blockade.
Part 2: The PPE Matrix (Personal Protective Equipment)
Do not rely on "standard lab PPE."[1] Use this tiered matrix based on the physical state of the compound.
| Component | Specification | Scientific Rationale |
| Hand Protection | Double-Glove Strategy: 1. Inner: 4-mil Nitrile (High dexterity)2.[1] Outer: 8-mil Nitrile (Long cuff) | Quaternary salts are electrostatic.[1] Double gloving prevents micro-permeation and allows immediate shedding of the outer glove if contaminated without exposing skin. |
| Respiratory | Primary: Fume Hood (Class II)Secondary: N95 (for closed vials) or P100/PAPR (for open powder) | Inhalation of dust is the fastest route to systemic toxicity.[1] The methiodide salt is a solid; aerosolization during weighing is the critical control point. |
| Body Defense | Tyvek® Lab Coat (Wrist-fitted) | Cotton coats absorb liquids and trap dusts.[1] Tyvek provides an impervious barrier against particulates and splashes.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient.[1] QNB dust in the eye causes immediate, prolonged mydriasis (dilation) and cycloplegia (loss of focus), blinding the operator effectively. |
Part 3: Engineering Controls & Operational Protocol
The "Two-Zone" Containment Strategy
To prevent cross-contamination, establish a strict workflow.[1]
Figure 2: Operational Workflow. Note that outer gloves are removed BEFORE removing hands from the fume hood.
Critical Handling Steps
-
Static Control: Quaternary ammonium salts are "sticky" and prone to static fly-away.[1] Use an anti-static gun (zerostat) on the spatula and weighing boat before touching the powder.
-
Solubilization: Never transport the solid powder outside the hood. Dissolve the compound in the hood to create a stock solution. Liquid spills are easier to contain and clean than invisible dust.[1]
-
Vessel Labeling: All vessels must be labeled "HIGH POTENCY - CHOLINERGIC ANTAGONIST."
Part 4: Decontamination & Disposal[1]
Chemical Inactivation
The QNB molecule contains an ester linkage (benzilate moiety).[1] This is the "weak link" for chemical inactivation.[1]
-
Deactivation Solution: 1N Sodium Hydroxide (NaOH) or 10% Bleach (Sodium Hypochlorite).[1]
-
Mechanism: Base hydrolysis cleaves the ester bond, separating the quinuclidinyl ring from the benzilic acid. Neither fragment possesses the high-affinity toxicity of the intact molecule.[1]
-
Contact Time: Allow 30 minutes of contact time for surface decontamination.[1]
Waste Disposal[1][2]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged and incinerated as hazardous chemical waste.[1]
-
Liquid Waste: Aqueous waste containing QNB should be adjusted to pH >10 (basic) to ensure hydrolysis, then disposed of via high-temperature incineration streams.[1] Do not pour down the drain.
Part 5: Emergency Response
WARNING: Standard nerve agent antidotes (Atropine) will KILL a QNB victim.[1]
-
Why? Atropine is also an antagonist.[1][2] If you give Atropine to someone poisoned by QNB, you are adding more blockade to the receptor.
Correct Medical Intervention:
-
Immediate Action: Remove victim from source. Wash skin with soap and water (do not scrub/abrade).[1][3]
-
Pharmacological Antidote: A reversible acetylcholinesterase inhibitor, such as Physostigmine or Neostigmine .[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2018).[1] QNB: Incapacitating Agent. Centers for Disease Control and Prevention.[1][4] [Link]
-
PubChem. (2025).[1] R(-)-QNB methiodide Compound Summary. National Library of Medicine.[1] [Link][1]
-
National Research Council (US) Committee on Toxicology. (1982).[1] Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. National Academies Press.[1] [Link]
-
Ketchum, J. S. (2006).[1] Chemical Warfare Secrets Almost Forgotten. ChemBooks Inc.[1] (Contextual reference for QNB/BZ pharmacology and human effects).
Sources
- 1. R(-)-QNB methiodide | C22H26INO3 | CID 16219918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. QNB: Incapacitating Agent | NIOSH | CDC [cdc.gov]
- 5. airgas.com [airgas.com]
- 6. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. www3.epa.gov [www3.epa.gov]
- 8. npic.orst.edu [npic.orst.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
